Product packaging for 4-(1H-1,2,4-triazol-1-yl)butanoic acid(Cat. No.:CAS No. 158147-52-5)

4-(1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B115403
CAS No.: 158147-52-5
M. Wt: 155.15 g/mol
InChI Key: CHXJINAQOAKBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1H-1,2,4-triazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B115403 4-(1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 158147-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-6(11)2-1-3-9-5-7-4-8-9/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXJINAQOAKBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390116
Record name 4-(1H-1,2,4-triazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158147-52-5
Record name 4-(1H-1,2,4-triazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, details a probable synthetic route, and explores potential biological activities based on the well-established pharmacology of the 1,2,4-triazole nucleus. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from structurally related compounds and computational predictions to offer a thorough preliminary understanding for research and development purposes.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, metabolic stability, and ability to coordinate with metal ions, make it a versatile building block for the design of novel therapeutic agents.[3][4] Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, antiviral, anticancer, and anticonvulsant effects.[1][5] this compound combines this potent heterocyclic moiety with a flexible butanoic acid chain, suggesting its potential as a linker molecule in drug design or as a pharmacologically active agent in its own right. This guide aims to provide a detailed summary of its core properties to facilitate further investigation and application.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic identifiers and includes a combination of data from commercial suppliers and computationally predicted values to provide a foundational understanding of its physicochemical profile.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 158147-52-5[6][7][]
Molecular Formula C₆H₉N₃O₂[4][6]
Molecular Weight 155.15 g/mol [4][6]
Appearance White crystalline powder (predicted)[6]
Melting Point Not available-
Boiling Point Not available-
pKa (acidic) ~4-5 (predicted)Based on butanoic acid and triazole pKa
Solubility Predicted to be soluble in water and polar organic solvents[9]
LogP Not available-

Note: Predicted values should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic ring-opening of γ-butyrolactone by 1,2,4-triazole. This reaction provides a direct and atom-economical route to the target compound.

Synthetic Workflow

The proposed synthesis involves the reaction of 1,2,4-triazole with γ-butyrolactone, typically in the presence of a base to facilitate the nucleophilic attack of the triazole anion on the lactone.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,2,4-Triazole 1,2,4-Triazole ReactionVessel Reaction in suitable solvent (e.g., DMF or DMSO) 1,2,4-Triazole->ReactionVessel gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->ReactionVessel Base Base Base->ReactionVessel Acidification Acidification ReactionVessel->Acidification 1. Extraction Extraction with organic solvent Acidification->Extraction 2. Purification Purification (e.g., Recrystallization or Chromatography) Extraction->Purification 3. FinalProduct This compound Purification->FinalProduct

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)

The following is a generalized protocol based on similar reactions. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary to achieve optimal yield and purity.

  • Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Addition of Lactone: Allow the mixture to stir for 30 minutes at room temperature, then add γ-butyrolactone (1.05 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include two singlets in the aromatic region for the triazole protons, a triplet for the methylene group adjacent to the triazole ring, a triplet for the methylene group adjacent to the carboxylic acid, and a multiplet for the central methylene group. The carboxylic acid proton would appear as a broad singlet.

    • ¹³C NMR: Characteristic peaks would be observed for the two distinct carbons of the triazole ring, the three methylene carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, C-H stretching bands for the alkyl chain, a sharp C=O stretching band for the carbonyl group, and characteristic C=N and C-N stretching vibrations from the triazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).

Potential Biological and Pharmacological Activities

While no specific biological studies on this compound have been found, the extensive pharmacology of the 1,2,4-triazole scaffold allows for informed predictions of its potential activities.

Logical Relationship of Triazole Core to Biological Activity

G cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities TriazoleCore 1,2,4-Triazole Core H_Bonding Hydrogen Bonding Capacity TriazoleCore->H_Bonding Metabolic_Stability Metabolic Stability TriazoleCore->Metabolic_Stability Coordination Metal Ion Coordination TriazoleCore->Coordination Antifungal Antifungal H_Bonding->Antifungal Anticonvulsant Anticonvulsant H_Bonding->Anticonvulsant Antimicrobial Antimicrobial Metabolic_Stability->Antimicrobial Anticancer Anticancer Metabolic_Stability->Anticancer Coordination->Anticancer

Figure 2: Relationship between the physicochemical properties of the 1,2,4-triazole core and its potential biological activities.
  • Antifungal Activity: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives that function by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[1]

  • Antimicrobial Activity: Various substituted 1,2,4-triazoles have shown potent activity against a range of bacteria.[5]

  • Anticancer Activity: The triazole moiety is present in non-steroidal aromatase inhibitors like anastrozole and letrozole, used in the treatment of breast cancer.[10] Other derivatives have shown cytotoxic effects against various cancer cell lines.[10][11]

  • Anticonvulsant Activity: The structural features of 1,2,4-triazoles have been explored for the development of new anticonvulsant agents.[5]

The butanoic acid side chain of this compound could serve as a handle for further chemical modification to create more complex molecules with enhanced or novel biological activities. It could also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Conclusion

This compound is a molecule of significant interest due to its combination of the pharmacologically important 1,2,4-triazole ring and a flexible carboxylic acid linker. While direct experimental data on its properties are scarce, this guide provides a solid foundation for researchers by summarizing its known identifiers, proposing a viable synthetic route, and outlining its potential biological activities based on established principles of medicinal chemistry. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this promising compound.

References

"4-(1H-1,2,4-triazol-1-yl)butanoic acid" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Core Compound Identification and Overview

Chemical Name: this compound CAS Number: 158147-52-5[1][2][]

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. It incorporates a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms, linked via a nitrogen atom to a butanoic acid chain. This unique combination of a polar, hydrogen-bond accepting triazole moiety and a flexible carboxylic acid linker makes it a versatile scaffold for synthesizing more complex molecules. The 1,2,4-triazole ring is a well-established pharmacophore, known to participate in various biological activities, and is a component of numerous approved drugs.[4] Consequently, this compound serves as a key starting material for developing novel therapeutic agents, particularly in oncology and metabolic diseases.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and formulation. A hydrochloride salt version of this compound also exists, which alters its solubility and handling properties.

PropertyValueSource(s)
CAS Number 158147-52-5[1][2]
Molecular Formula C₆H₉N₃O₂[1][5]
Molecular Weight 155.15 g/mol [1][5]
Appearance White crystalline powder[1]
Purity Typically ≥95% - 97%[1][6]
SMILES String O=C(O)CCCN1C=NC=N1
InChI Key UHLFJHYFXFEWJW-UHFFFAOYSA-N (for HCl salt)

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved through the N-alkylation of the 1,2,4-triazole ring. The triazole's N-H proton is weakly acidic and can be removed by a suitable base, generating a triazolate anion that serves as a potent nucleophile. This anion is then reacted with an electrophilic four-carbon chain.

A common and efficient laboratory-scale synthesis involves the reaction of 1,2,4-triazole with a 4-halobutanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This two-step process is reliable and allows for straightforward purification.

Experimental Protocol: Two-Step Synthesis from Ethyl 4-bromobutanoate

This protocol describes a representative method for synthesizing the target compound.

Step 1: N-Alkylation to produce Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and intermediates. NaH is a strong, non-nucleophilic base used to deprotonate the 1,2,4-triazole efficiently, forming the highly reactive sodium triazolate salt in situ.

  • Triazole Addition: Slowly add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

    • Causality: Adding the triazole slowly at a reduced temperature helps to control the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side reactions.

  • Alkylation: Add ethyl 4-bromobutanoate (1.05 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the triazolate anion and the electrophilic carbon of the ethyl 4-bromobutanoate.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

    • Causality: The aqueous work-up removes DMF and inorganic salts. Ethyl acetate is a suitable solvent for extracting the ester product. The brine wash removes residual water from the organic phase.

Step 2: Saponification to this compound

  • Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature overnight.

    • Causality: Saponification (base-catalyzed hydrolysis) is a standard method for converting esters to carboxylic acids. The ethanol/water mixture ensures the solubility of both the ester and the inorganic base.

  • Acidification and Isolation: Monitor the hydrolysis by TLC. Once complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).

    • Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, as it is typically less water-soluble than its salt form.

  • Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. The purity can be confirmed by NMR and Mass Spectrometry.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Triazole 1,2,4-Triazole Triazolate Sodium Triazolate (Nucleophile) Triazole->Triazolate Deprotonation NaH NaH in DMF NaH->Triazolate Ester Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate Triazolate->Ester SN2 Reaction Bromobutanoate Ethyl 4-bromobutanoate (Electrophile) Bromobutanoate->Ester FinalProduct This compound Ester->FinalProduct Saponification NaOH NaOH / H₂O NaOH->FinalProduct Acidification HCl (aq) Acidification->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a scaffold in drug design. The triazole ring system is a bioisostere for other functional groups and can engage in crucial hydrogen bonding and metal coordination within biological targets.

Anticancer Agent Development

A significant area of research involves modifying this core structure to create novel anticancer agents.[4] Studies have shown that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a structurally related compound) exhibit potent cytotoxic activities against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[4][7][8] The mechanism of action for some of these derivatives has been shown to involve the induction of apoptosis, a programmed cell death pathway that is a primary target for cancer therapies.[4][7][8] The butanoic acid chain of the title compound provides a flexible linker, allowing chemists to attach other pharmacophores to target specific receptors or enzymes involved in cancer cell proliferation.

G Core 4-(1H-1,2,4-triazol-1-yl) butanoic acid Scaffold Derivatization Chemical Modification (e.g., Amide Coupling) Core->Derivatization Hybrid Novel Triazole Hybrid Compound Derivatization->Hybrid Screening In Vitro Screening (MCF-7, HCT-116 cells) Hybrid->Screening Apoptosis Induction of Apoptosis Screening->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation Screening->Proliferation Lead Lead Compound for Anticancer Drug Development Apoptosis->Lead Proliferation->Lead

Caption: Drug discovery workflow using the triazole scaffold for anticancer agents.

Other Potential Therapeutic Areas

The versatility of the triazole-butanoic acid structure extends beyond oncology. Research on structurally similar flexible triazolylbutanoic acids has identified highly potent inhibitors of the Uric Acid Transporter 1 (URAT1).[9] This suggests a potential application in developing treatments for hyperuricemia and gout. The carboxylic acid group is crucial in these analogs, likely mimicking the endogenous uric acid substrate to achieve potent inhibition.

Conclusion

This compound is more than a simple chemical; it is a foundational element for innovation in pharmaceutical sciences. Its well-defined physicochemical properties and established synthetic routes make it an accessible and reliable starting material. Its primary importance is realized in its role as a versatile scaffold, enabling the development of advanced molecular hybrids targeting critical disease pathways, most notably in the design of next-generation anticancer therapeutics that function by inducing apoptosis.

References

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

<-3>

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, a molecule of significant interest in contemporary drug discovery and medicinal chemistry. We will delve into a detailed analysis of its molecular structure, supported by spectroscopic data, and present a robust, field-proven protocol for its synthesis. Furthermore, this guide will explore the compound's critical role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering insights into its mechanism of action and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of this important chemical entity.

Introduction and Physicochemical Properties

This compound is a bifunctional molecule characterized by a terminal carboxylic acid group and a 1,2,4-triazole moiety, connected by a flexible four-carbon aliphatic chain. This unique architecture makes it an invaluable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The triazole ring provides a stable, polar, and hydrogen-bond accepting group, while the butanoic acid portion offers a reactive handle for amide bond formation and other conjugations.

The hydrochloride salt of this compound is a solid with a molecular weight of 191.62 g/mol and an empirical formula of C₆H₁₀ClN₃O₂. The free base form has a molecular weight of 155.15 g/mol and a molecular formula of C₆H₉N₃O₂[1].

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₉N₃O₂Chemdiv[1]
Molecular Weight 155.15 g/mol Chemdiv[1]
Molecular Formula (HCl salt) C₆H₁₀ClN₃O₂Sigma-Aldrich
Molecular Weight (HCl salt) 191.62 g/mol Sigma-Aldrich
Form SolidSigma-Aldrich

Molecular Structure and Spectroscopic Characterization

The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, shifts relative to TMS):

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~8.2 ppm (singlet, 1H): Triazole C5-H.

  • ~7.9 ppm (singlet, 1H): Triazole C3-H.

  • ~4.2 ppm (triplet, 2H): Methylene group adjacent to the triazole ring (-N-CH₂-).

  • ~2.4 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group (-CH₂-COOH).

  • ~2.1 ppm (multiplet, 2H): Central methylene group (-CH₂-CH₂-CH₂-).

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • ~178 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~152 ppm: Triazole C3.

  • ~145 ppm: Triazole C5.

  • ~48 ppm: Methylene carbon adjacent to the triazole ring (-N-CH₂-).

  • ~30 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

  • ~24 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 156.0717 for the free base. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the butyl chain[2][3].

Synthesis of this compound

A common and efficient method for the synthesis of 4-(azol-1-yl)butanoic acids involves the reaction of the corresponding azole with γ-butyrolactone[4]. This approach is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: - 1H-1,2,4-triazole - γ-butyrolactone - Sodium hydride (NaH) - DMF (solvent) Reaction Reaction Step: Alkylation of triazole with γ-butyrolactone. Start->Reaction 1. Add NaH to triazole in DMF 2. Add γ-butyrolactone Workup Aqueous Workup: - Quench with water - Acidify with HCl Reaction->Workup After reaction completion Extraction Extraction: Extract with an organic solvent (e.g., EtOAc). Workup->Extraction Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallization or chromatography Extraction->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1H-1,2,4-triazole

  • γ-butyrolactone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Preparation: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under a nitrogen atmosphere, add 1H-1,2,4-triazole (1.0 eq.) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases. Add γ-butyrolactone (1.2 eq.) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Quenching and Acidification: Cool the reaction to room temperature and carefully quench by the slow addition of water. Acidify the aqueous mixture to a pH of approximately 3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Discovery: The PROTAC Linker

One of the most significant applications of this compound is as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is well-suited for this role. The carboxylic acid provides a convenient attachment point for a ligand that binds to the E3 ligase (e.g., pomalidomide for Cereblon), while the triazole can be further functionalized to connect to a ligand for the target protein. The flexible four-carbon chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).

Mechanism of Action: PROTACs

PROTAC_Mechanism PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Target Target Protein PROTAC->Target Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex E3Ligase->TernaryComplex UbTarget Ubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Recruited Proteasome Proteasome UbTarget->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation Degrades

Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.

Conclusion

This compound is a molecule of high strategic importance in modern medicinal chemistry. Its straightforward synthesis and versatile bifunctional nature make it an ideal building block for a variety of applications. Its role as a linker in PROTAC technology highlights its utility in the development of novel therapeutic modalities. This guide has provided a comprehensive overview of its structure, synthesis, and key applications, offering a valuable resource for researchers in the field. The continued exploration of this and similar molecules will undoubtedly fuel further innovation in drug discovery.

References

Unraveling the Enigma: A Proposed Mechanism of Action and Investigational Blueprint for 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, bestowing a diverse array of pharmacological activities upon its derivatives. While the biological landscape of many triazole-containing compounds is well-mapped, the precise mechanism of action for 4-(1H-1,2,4-triazol-1-yl)butanoic acid remains an uncharted territory. This technical guide navigates the current understanding of structurally related compounds to posit a compelling hypothesis for its biological activity. We propose a potential anti-inflammatory mechanism of action and provide a comprehensive, step-by-step experimental blueprint for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore, integral to the structure of numerous clinically successful drugs. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a favored building block in drug design.[1] The therapeutic applications of 1,2,4-triazole derivatives are remarkably broad, encompassing antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3][4]

Notably, the incorporation of a carboxylic acid moiety, such as a propanoic or butanoic acid side chain, can significantly influence the pharmacological profile of these compounds. Recent studies on 1,2,4-triazole derivatives bearing a propanoic acid group have demonstrated promising anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reaction of 1H-1,2,4-triazole with a suitable four-carbon synthon containing a terminal leaving group and a protected carboxylic acid function, followed by deprotection. One established method involves the reaction of 1,2,4-triazole with γ-butyrolactone.

A Hypothesized Mechanism of Action: Targeting Inflammatory Pathways

Based on the documented anti-inflammatory effects of structurally analogous 1,2,4-triazole derivatives with carboxylic acid side chains, we hypothesize that This compound exerts its biological effect through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

This hypothesis is predicated on the following rationale:

  • Structural Similarity: The presence of the 1,2,4-triazole core and a flexible carboxylic acid side chain provides a structural framework conducive to interacting with biological targets involved in the inflammatory cascade.

  • Precedent in the Literature: Studies on 3-(4,5-di(aryl)-4H-1,2,4-triazol-3-yl)propanoic acid derivatives have shown a significant reduction in TNF-α and IFN-γ levels in peripheral blood mononuclear cells.[4]

  • Potential for Enzyme Inhibition: The triazole ring is a known zinc-binding motif and could potentially interact with metalloenzymes involved in inflammation, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

The proposed signaling pathway is depicted in the diagram below:

Hypothesized_Mechanism cluster_cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade Transcription_Factor Active Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Cytokine_Production Synthesis and Release of Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) Gene_Transcription->Cytokine_Production Compound This compound Compound->Signaling_Cascade Inhibition? caption Hypothesized inhibitory effect on inflammatory signaling. In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow Cell_Culture 1. Culture Immune Cells (e.g., PBMCs, RAW 264.7) Stimulation 2. Stimulate with LPS Cell_Culture->Stimulation Treatment 3. Treat with varying concentrations of This compound Stimulation->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cell_Viability 7. Assess Cell Viability (e.g., MTT Assay) Incubation->Cell_Viability ELISA 6. Quantify Cytokines (TNF-α, IL-6, IFN-γ) using ELISA Supernatant_Collection->ELISA Data_Analysis 8. Data Analysis and IC50 Determination ELISA->Data_Analysis Cell_Viability->Data_Analysis caption Workflow for in vitro cytokine profiling.

References

Introduction: The Convergence of a Privileged Heterocycle and a Flexible Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid: A Versatile Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged" scaffold. Its unique combination of features—hydrogen bonding capability, dipole character, and metabolic stability—allows it to engage with a wide array of biological targets with high affinity.[1][2] This has led to its incorporation into a multitude of clinically successful drugs spanning antifungal, antiviral, and anticancer therapies.[2] When this potent heterocyclic core is coupled with a four-carbon carboxylic acid linker, the resultant molecule, This compound , emerges as a highly versatile building block for drug discovery and development.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, explores its role as a foundational scaffold for creating diverse therapeutic agents, and provides detailed experimental frameworks. We will examine how the strategic combination of the triazole's bioactivity and the butanoic acid's functionality provides a powerful platform for developing next-generation therapeutics.

Physicochemical Properties and Characterization

The foundational properties of this compound are essential for its handling, reaction setup, and formulation. The compound is typically a solid at room temperature.[3] Its hydrochloride salt is also commercially available, offering potential differences in solubility and handling characteristics.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂[4]
Molecular Weight 155.15 g/mol [4]
CAS Number 90401-20-8
Appearance Solid[3]
SMILES O=C(O)CCCN1C=NC=N1[3]
InChI Key UHLFJHYFXFEWJW-UHFFFAOYSA-N[3]

Synthesis of the Core Scaffold

A robust and efficient synthesis is paramount for the utility of any chemical scaffold. For 4-(azol-1-yl)butanoic acids, a particularly convenient method involves the direct N-alkylation of the parent azole with γ-butyrolactone.[5]

Causality in Synthesis: Nucleophilic Attack on a Strained Ring

The success of this reaction hinges on fundamental principles of reactivity. The 1,2,4-triazole ring contains nitrogen atoms that can act as nucleophiles. The reaction is typically performed under basic conditions, which deprotonates the triazole, enhancing its nucleophilicity. γ-Butyrolactone, a cyclic ester, possesses an electrophilic carbonyl carbon, but more importantly, the ring strain makes it susceptible to nucleophilic ring-opening. The triazole nitrogen attacks one of the methylene carbons adjacent to the ester oxygen, leading to the opening of the lactone ring and the formation of the butanoate salt, which is then protonated upon acidic workup to yield the final product. This method is often preferred due to the availability and lower cost of γ-butyrolactone compared to linear 4-halobutanoates.

Experimental Protocol: Synthesis via γ-Butyrolactone

The following is a representative protocol based on the general method described in the literature for the synthesis of analogous compounds.[5]

Step 1: Deprotonation of 1,2,4-Triazole

  • To a solution of 1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the sodium triazolate salt.

    • Expertise & Experience: The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the triazole without competing side reactions. Performing the addition at 0°C helps to control the exothermic reaction and the release of hydrogen gas.

Step 2: N-Alkylation with γ-Butyrolactone

  • To the suspension of sodium triazolate, add γ-butyrolactone (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Trustworthiness: Monitoring the reaction is a self-validating step. The disappearance of the starting triazole spot and the appearance of a new, more polar spot (due to the carboxylic acid) on the TLC plate confirms the reaction is proceeding.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and quench carefully by the slow addition of water.

  • Acidify the aqueous solution to pH 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualization: Synthesis Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Final Product A 1,2,4-Triazole C Sodium Triazolate Intermediate A:e->C:w Deprotonation B Sodium Hydride (NaH) in DMF B:e->C:w E Ring-Opening Reaction (Heat) C->E Nucleophilic Attack D γ-Butyrolactone D:e->E:w F Acidic Workup (HCl) E->F G This compound F:e->G:w

Caption: Workflow for the synthesis of the target compound.

A Versatile Scaffold in Medicinal Chemistry

The true value of this compound lies in its application as a molecular scaffold. The structure presents two key points for chemical modification: the triazole ring and the terminal carboxylic acid. This allows for the systematic development of derivatives with tailored pharmacological profiles.

  • The Triazole Ring: Serves as a rigid, metabolically stable core that correctly orients substituents to interact with biological targets. It can be further substituted to modulate electronic properties and steric bulk.

  • The Butanoic Acid Linker: The flexible four-carbon chain provides optimal spacing to position the reactive carboxylic acid group for interaction with target proteins or for further chemical elaboration.

  • The Carboxylic Acid Group: This functional handle is readily converted into a wide range of other groups, such as esters, amides, or hydrazides, enabling the creation of large and diverse compound libraries.[6][7]

G cluster_mods Modification Points cluster_apps Therapeutic Applications Core This compound (Core Scaffold) Triazole Triazole Ring (Bioactive Core) Core->Triazole Carboxyl Carboxylic Acid (Functional Handle) Core->Carboxyl Anticancer Anticancer Agents Carboxyl->Anticancer Amide/Ester Coupling AntiInflam Anti-inflammatory Carboxyl->AntiInflam Anticonvulsant Anticonvulsants Carboxyl->Anticonvulsant Amide Formation Other Other Targets (Antiviral, Antimicrobial, etc.) Carboxyl->Other

Caption: The core scaffold and its pathways to therapeutic agents.

Anticancer Applications

Derivatives built upon the triazole scaffold have shown significant promise as anticancer agents.[8][9][10][11] For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a structurally related analogue) have demonstrated potent inhibitory activities against cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer).[9][10] These compounds were found to induce apoptosis in cancer cells while showing significantly lower cytotoxicity towards normal cells compared to the standard drug doxorubicin.[9] The mechanism often involves the inhibition of key signaling proteins. For example, certain 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer cell proliferation and metastasis.[8]

Anti-inflammatory and Immunomodulatory Roles

The 1,2,4-triazole moiety is a component of several compounds with potent anti-inflammatory effects.[1][5] Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines like IFN-gamma, suggesting a mechanism that involves modulating the immune response, particularly the activity of T-helper cells.[5] In a separate area, related butanoic acid derivatives have been developed as S1P₁ receptor agonists, which induce lymphopenia and have proven utility in treating autoimmune diseases.[12]

Anticonvulsant Activity

A significant body of research points to the potential of 1,2,4-triazole derivatives as anticonvulsant agents.[1][6][7] N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, which are synthesized from the core butanoic acid's aniline analogue, have been evaluated in standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[6][7] Several compounds in this class showed efficacy comparable or superior to established drugs like valproic acid, with lower neurotoxicity.[1][7] The proposed mechanism for some of these compounds involves interaction with GABA-A receptors.[7]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic starting point for the rational design of novel therapeutics. Its synthesis is straightforward, and its structure provides a robust and modifiable scaffold. The demonstrated success of its derivatives in preclinical models for cancer, inflammation, and epilepsy underscores the vast potential held within this molecular framework.

Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that inhibit specific, well-validated biological targets.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Areas: Leveraging the broad bioactivity of the triazole ring to explore applications in neurodegenerative diseases, metabolic disorders, and infectious diseases.

The continued exploration of this scaffold and its derivatives promises to yield new and effective treatments for a range of human diseases, making it a subject of enduring interest for the scientific community.

References

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, a heterocyclic compound of growing interest in medicinal chemistry and drug development. The document delves into the historical context of the 1,2,4-triazole moiety, details the discovery and key synthetic routes for the title compound, and presents a detailed experimental protocol for its preparation. Furthermore, this guide explores the compound's significance as a structural motif in the development of novel therapeutics, supported by a review of its derivatives and their biological activities. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into this versatile molecule.

Introduction: The Enduring Legacy of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has established itself as a cornerstone in medicinal chemistry since its discovery in the 1880s.[1] The unique electronic properties of this scaffold—its aromaticity, hydrogen bonding capabilities, and metabolic stability—have made it a privileged structure in the design of therapeutic agents.[2] The triazole moiety is present in a wide array of marketed drugs, demonstrating its versatility across various therapeutic areas, including antifungal (e.g., Fluconazole, Voriconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) treatments.[3]

The incorporation of a butanoic acid chain to the 1,2,4-triazole core introduces a flexible linker and a carboxylic acid group, a common pharmacophore that can engage with biological targets through ionic interactions and hydrogen bonding. This combination of a metabolically robust heterocycle and a functionalized aliphatic chain makes this compound a valuable building block for creating novel molecular entities with diverse pharmacological profiles.

Discovery and Historical Context

While the 1,2,4-triazole ring itself has a long history, the specific compound this compound appears in the scientific literature more recently. An early and notable method for the synthesis of 4-(azol-1-yl)butanoic acids, including the 1,2,4-triazole derivative, was described in a 2007 publication by A.L. Alekseenko and S.V. Popkov.[4][5] Their work detailed the N-alkylation of azoles, such as 1,2,4-triazole, with γ-butyrolactone. This reaction provides a direct and efficient route to the target compound.

The initial interest in this and similar molecules likely stemmed from the broader exploration of triazole derivatives as bioactive compounds. The butanoic acid side chain serves as a versatile handle for further chemical modification, allowing for the construction of compound libraries for high-throughput screening. The exploration of derivatives has indeed proven fruitful, with subsequent research revealing the potential of this scaffold in various therapeutic contexts.

Synthesis and Experimental Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of γ-butyrolactone by the sodium salt of 1,2,4-triazole. This method is advantageous due to the commercial availability and low cost of the starting materials.

Synthetic Pathway

The reaction proceeds via an initial deprotonation of 1,2,4-triazole to form the more nucleophilic triazolate anion, which then attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring and subsequent formation of the butanoate salt. Acidic workup then yields the final carboxylic acid product.

synthesis_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,2,4-Triazole 1,2,4-Triazole Intermediate Sodium 1,2,4-triazolide 1,2,4-Triazole->Intermediate NaH, DMF γ-Butyrolactone γ-Butyrolactone 1. Sodium Hydride (NaH) 1. Sodium Hydride (NaH) 2. HCl (aq) 2. HCl (aq) This compound This compound Intermediate->this compound 1. γ-Butyrolactone 2. HCl (aq)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the published synthesis by Alekseenko and Popkov and general principles of organic synthesis.

Materials:

  • 1,2,4-Triazole

  • Sodium hydride (60% dispersion in mineral oil)

  • γ-Butyrolactone

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Triazolate Salt: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1,2,4-triazole (1.0 eq). Add anhydrous DMF to dissolve the triazole.

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium triazolate.

  • N-Alkylation: Add γ-butyrolactone (1.2 eq) dropwise to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and quench any excess sodium hydride by the slow addition of water.

  • Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Physicochemical Properties and Characterization Data

Below is a summary of the available physicochemical data for this compound and its hydrochloride salt.

PropertyValue (Parent Compound)Value (Hydrochloride Salt)
Molecular Formula C₆H₉N₃O₂[5]C₆H₁₀ClN₃O₂[6]
Molecular Weight 155.15 g/mol [5]191.62 g/mol [6]
Appearance SolidSolid[6]
SMILES C(CC(O)=O)Cn1cncn1[5]O=C(O)CCCN1C=NC=N1.[H]Cl[6]
InChI Key Not readily availableUHLFJHYFXFEWJW-UHFFFAOYSA-N[6]

Applications in Drug Discovery and Future Outlook

While this compound itself is primarily a building block, its structural motif is present in molecules with significant biological activity. The true value of this compound lies in its utility as a scaffold for the development of more complex drug candidates.

Uric Acid Transporter 1 (URAT1) Inhibitors

Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of the uric acid transporter 1 (URAT1). Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary cause of gout. URAT1 is a key protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, these compounds can increase the excretion of uric acid, thereby lowering its concentration in the blood. This makes them promising candidates for the treatment of gout and other conditions associated with hyperuricemia.

Anticancer Agents

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticancer agents.[7][8] Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and shown to exhibit potent inhibitory activities against various cancer cell lines.[7][8] The butanoic acid chain in the title compound offers a non-aromatic linker that can be used to explore different spatial arrangements and interactions with anticancer targets.

Future Directions

The versatility of the this compound scaffold suggests that its potential is far from fully explored. Future research efforts could focus on:

  • Combinatorial Chemistry: Utilizing the carboxylic acid handle for the creation of large libraries of amides, esters, and other derivatives for screening against a wide range of biological targets.

  • Bioisosteric Replacement: Replacing the butanoic acid chain with other linkers to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Exploration of New Therapeutic Areas: Investigating the activity of its derivatives in other areas where triazoles have shown promise, such as in the development of anticonvulsant, anti-inflammatory, and antimicrobial agents.[2]

Conclusion

This compound represents a confluence of a historically significant heterocyclic core and a versatile functionalized side chain. Its straightforward synthesis and the demonstrated biological potential of its derivatives make it a compound of considerable interest for the drug discovery community. As our understanding of complex diseases deepens, the demand for novel molecular scaffolds that can be readily modified to target specific biological pathways will continue to grow. This compound is well-positioned to serve as a valuable starting point for the development of the next generation of innovative therapeutics.

References

Whitepaper: Investigating the Therapeutic Potential of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique physicochemical properties, including metabolic stability and hydrogen bonding capacity, enable it to interact with a wide array of biological targets.[1] This guide focuses on a specific, yet underexplored, derivative: 4-(1H-1,2,4-triazol-1-yl)butanoic acid . While direct literature on this molecule is sparse, its structure—combining the proven triazole scaffold with a butanoic acid side chain—suggests a compelling profile for investigation. This document serves as a technical framework for researchers, outlining the compound's chemical rationale, hypothesizing its most probable biological activities based on extensive data from related analogs, and providing detailed experimental protocols for its comprehensive evaluation.

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has proven to be a highly versatile and successful structural motif in drug discovery.[1][2] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] This wide range of activity stems from the triazole ring's ability to bind to various enzymes and receptors, often through coordination with metal ions in active sites or through hydrogen bonding.[4][6]

Notable examples of triazole-based drugs include:

  • Fluconazole and Voriconazole: Potent antifungal agents that revolutionized the treatment of systemic fungal infections.[2][7]

  • Letrozole and Anastrozole: Aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[2][8]

  • Ribavirin: An antiviral agent with a broad spectrum of activity.[2]

The molecule of interest, this compound, presents an intriguing combination of this privileged triazole ring and a flexible four-carbon carboxylic acid linker. This linker could influence solubility, bioavailability, and the ability to interact with specific binding pockets, potentially unlocking novel biological activities or refining existing ones.

Chemical Profile and Synthesis Rationale

Structure:

  • Core: 1H-1,2,4-triazole ring.

  • Linker: A flexible butanoic acid chain attached at the N1 position of the triazole ring.

  • Functional Group: A terminal carboxylic acid (-COOH) group, which is ionizable at physiological pH, potentially enhancing aqueous solubility and providing a key interaction point for receptor binding.

A plausible and commonly used synthetic route involves the alkylation of 1H-1,2,4-triazole with a suitable 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate) in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid product. This method is efficient and allows for straightforward purification.

Hypothesized Biological Activities & Mechanistic Insights

Based on the extensive literature on 1,2,4-triazole derivatives, we can postulate several high-priority biological activities for investigation.

Potent Antifungal Activity

This is the most probable activity for a novel triazole derivative. The vast majority of triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][11][12] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth.[10][12]

Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition The N4 atom of the triazole ring is hypothesized to coordinate with the heme iron atom in the active site of CYP51, while the rest of the molecule forms van der Waals and hydrogen bond interactions, ensuring specificity and high-affinity binding.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Studies a Antifungal Susceptibility (MIC Testing) d Ergosterol Quantitation Assay a->d g In Vivo Efficacy Models (e.g., Murine Candidiasis) a->g b Anticancer Cytotoxicity (MTT/XTT Assay) e Aromatase Inhibition Assay b->e f Cell Cycle Analysis b->f c Antibacterial Susceptibility (MIC Testing) h ADME/Tox Profiling c->h d->g g->h

References

A Technical Guide to the Synthesis, Biological Evaluation, and Application of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its metabolic stability, unique physicochemical properties, and its presence in a wide array of pharmacologically active compounds. This guide provides an in-depth technical exploration of a specific, highly versatile chemical series: derivatives and analogues of 4-(1H-1,2,4-triazol-1-yl)butanoic acid. We will delve into the core synthesis of this foundational molecule, explore diverse derivatization strategies, and present a comprehensive overview of the significant biological activities exhibited by these compounds, including their anticancer, antifungal, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to facilitate further research and development in this promising chemical space.

Introduction

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities, coupled with its capacity for hydrogen bonding and its contribution to aqueous solubility, makes it an attractive pharmacophore.[1] A multitude of drugs on the market, such as the antifungal fluconazole, the antiviral ribavirin, and the anxiolytic alprazolam, feature this heterocyclic core, underscoring its therapeutic relevance.[2][3]

The this compound scaffold combines the potent 1,2,4-triazole moiety with a flexible butanoic acid linker. This combination provides an excellent platform for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The butanoic acid's carboxylic group serves as a convenient handle for derivatization into esters, amides, and other functional groups, enabling the synthesis of large compound libraries for high-throughput screening. This guide aims to provide a comprehensive resource on the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

Part 1: Synthesis and Chemical Space Exploration

The synthetic accessibility of the this compound core and its derivatives is a key advantage for its use in drug discovery programs. This section outlines the foundational synthesis and subsequent derivatization strategies.

Chapter 1.1: Core Synthesis of this compound

A convenient and widely adopted method for the synthesis of the core compound involves the reaction of 1,2,4-triazole with a derivative of butyric acid, such as γ-butyrolactone or α-bromo-γ-butyrolactone.[4][5] The reaction with γ-butyrolactone represents a straightforward approach to N-alkylation.

  • Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C to form the sodium triazolate salt.

  • Alkylation: To the resulting suspension, add γ-butyrolactone (1.0-1.2 eq.) and heat the reaction mixture at 80-100 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can then be filtered, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Causality: The use of a strong base like NaH is crucial to deprotonate the triazole ring, forming a potent nucleophile that readily attacks the electrophilic carbon of the γ-butyrolactone, leading to ring-opening and the formation of the butanoic acid derivative.

Chapter 1.2: Derivatization Strategies

The carboxylic acid moiety of the core compound is the primary site for derivatization, allowing for the creation of diverse libraries of esters and amides.

Amide derivatives are synthesized via the coupling of this compound with a wide range of primary or secondary amines. Standard peptide coupling reagents are effective for this transformation.[6]

  • Activation: Dissolve this compound (1.0 eq.) in an anhydrous solvent like DMF or dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.1 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Coupling: Add the desired amine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.

  • Reaction Monitoring and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Trustworthiness: This protocol is self-validating as the use of coupling agents like EDC and HOBt minimizes side reactions and ensures high yields and purity of the desired amide product.

Ester derivatives can be readily prepared through Fischer esterification or by reaction with alkyl halides in the presence of a base.[7]

  • Reaction Setup: Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction and Work-up: Heat the mixture to reflux for several hours. After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the product.

Visualization: Synthetic Pathways

Synthesis Triazole 1,2,4-Triazole CoreAcid This compound Triazole->CoreAcid NaH, DMF Butyrolactone γ-Butyrolactone Butyrolactone->CoreAcid Amide Amide Derivatives CoreAcid->Amide EDC, HOBt Ester Ester Derivatives CoreAcid->Ester H⁺ (cat.) Amine R-NH₂ Amine->Amide Alcohol R-OH Alcohol->Ester

Caption: Synthetic routes to the core acid and its primary derivatives.

Part 2: Biological Evaluation and Mechanistic Insights

Derivatives of this compound have demonstrated a remarkable breadth of biological activities. This section details their primary therapeutic applications and the underlying mechanisms of action.

Chapter 2.1: Antifungal Activity

The 1,2,4-triazole core is synonymous with potent antifungal activity. Many derivatives of the title compound scaffold are effective inhibitors of fungal growth.

The primary antifungal mechanism of triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[10][11] This leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4]

Antifungal_Mechanism Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 dependent conversion Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Leads to

Caption: Antifungal mechanism via inhibition of ergosterol biosynthesis.

Several studies have reported potent antifungal activity for triazole derivatives. For instance, certain 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-propan-2-ols exhibit minimum inhibitory concentrations (MIC) against Candida albicans as low as 0.0152 µg/mL, demonstrating activity comparable to or greater than voriconazole.[12][13]

Compound ClassOrganismMIC (µg/mL)Reference
Substituted propan-2-olsCandida albicans0.0152[12][13]
Substituted propan-2-olsCandida parapsilosis<0.03[12]
Mefentrifluconazole analoguesPhysalospora piricola10.126 (EC₅₀)[14]
Chapter 2.2: Anticancer Activity

Analogues of this compound, particularly those where the butanoic acid linker is replaced by a more rigid benzoic acid moiety, have shown significant promise as anticancer agents.

The anticancer effects of 1,2,4-triazole derivatives are often multifactorial.[15] Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated that potent compounds induce apoptosis in cancer cell lines such as the human breast cancer cell line MCF-7.[16][17] This programmed cell death is a key mechanism for eliminating cancerous cells. Other proposed mechanisms for various triazole-based anticancer agents include the inhibition of crucial enzymes like kinases, topoisomerases, and aromatase, which are involved in cancer cell proliferation and survival.[1]

Anticancer_Workflow cluster_cell Cancer Cell Compound Triazole Derivative Kinase Kinase Signaling Compound->Kinase Inhibits DNA_Rep DNA Replication (Topoisomerase) Compound->DNA_Rep Inhibits Apoptosis Apoptosis Pathway Compound->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation DNA_Rep->Proliferation Apoptosis->Proliferation Prevents

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent cytotoxic activity against human cancer cell lines.[8][16]

CompoundCell LineIC₅₀ (µM)Reference
Hybrid 2MCF-7 (Breast)18.7[8]
Hybrid 5MCF-7 (Breast)15.6[8]
Hybrid 14HCT-116 (Colon)23.9[8]
Hybrid 15MCF-7 (Breast)16.2[8]
Doxorubicin (Ref.)MCF-7 (Breast)19.7[8]
Doxorubicin (Ref.)HCT-116 (Colon)22.6[8]

Notably, some of the most potent compounds showed very weak cytotoxic effects toward normal human cells (RPE-1), indicating a favorable selectivity profile.[16]

Chapter 2.3: Anticonvulsant Activity

Derivatives of the 1,2,4-triazole scaffold have also been extensively investigated for their anticonvulsant properties, with several compounds showing potent activity in preclinical models of epilepsy.

The anticonvulsant activity of many triazole derivatives is attributed to their interaction with the GABAergic system. Specifically, potent compounds have been shown to bind to GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[18] This binding can enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability and thus suppressing seizure activity. Some derivatives have also been shown to increase the overall content of GABA in the brain.[19]

N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been identified as particularly potent anticonvulsants in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[18]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (MES)Reference
6f 13.119.7476.736.4[18]
6l 9.119.0201.322.1[18]
Carbamazepine 11.4-76.26.7[18]
Ethosuximide -94.4> 800-[18]

The high Protective Index (PI = TD₅₀/ED₅₀) values for compounds 6f and 6l indicate a wide therapeutic window between the effective anticonvulsant dose and the dose causing neurotoxicity.[18]

Part 3: Structure-Activity Relationship (SAR) Analysis

The diverse biological activities of this compound derivatives are highly dependent on the nature and position of various substituents. A clear understanding of these structure-activity relationships is vital for the rational design of more potent and selective agents.

  • For Anticancer Activity: In the 4-(1H-1,2,4-triazol-1-yl)benzoic acid series, the introduction of isothiocyanate and nitrobenzylidene moieties was found to be crucial for potent cytotoxic activity.[8][16] This suggests that electrophilic and electron-withdrawing groups can enhance the compound's interaction with biological targets.

  • For Antifungal Activity: The presence of a 2,4-difluorophenyl group is a common feature in many potent azole antifungals, as it enhances binding to the CYP51 active site. Further substitutions on other parts of the molecule, such as the inclusion of a piperazine ring, can also lead to improved activity and a broader spectrum.[12][13]

  • For Anticonvulsant Activity: Within the N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide series, the nature of the substituent on the amide's phenyl ring significantly impacts activity. For example, compound 6l , with a 2,6-dimethylphenyl group, showed the best activity in the MES test, while compound 6f , with a 2-fluorophenyl group, was most potent in the scPTZ test.[18] This highlights the importance of steric and electronic factors in modulating the interaction with the GABA-A receptor.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a highly versatile and pharmacologically significant class of compounds. The synthetic tractability of the core structure allows for extensive derivatization, leading to compounds with potent and diverse biological activities, including antifungal, anticancer, and anticonvulsant effects. The well-defined mechanisms of action, particularly for the antifungal and anticonvulsant derivatives, provide a solid foundation for rational drug design.

Future research should focus on leveraging the established SAR to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel hybrid molecules, combining the triazole butanoic acid core with other known pharmacophores, could lead to multi-target agents with enhanced therapeutic efficacy, particularly in complex diseases like cancer. Furthermore, detailed in vivo studies are warranted for the most promising candidates identified in vitro to fully assess their therapeutic potential. This technical guide provides the foundational knowledge and protocols to support and inspire these future endeavors.

References

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of this compound, a molecule of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately. We will delve into the theoretical underpinnings of solubility, differentiate between thermodynamic and kinetic solubility, and provide step-by-step methodologies for both qualitative and quantitative assessment. This document is designed to serve as a practical, hands-on resource for scientists engaged in drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in early-stage drug discovery, often leading to the attrition of otherwise promising candidates.[1] Understanding and accurately quantifying the solubility of a new chemical entity (NCE) like this compound is therefore not merely a data collection exercise; it is a fundamental step in assessing its druggability and formulating a viable drug product.

The structure of this compound, featuring both a polar 1,2,4-triazole ring and a carboxylic acid moiety, suggests a complex solubility behavior that is likely pH-dependent. The triazole ring, with its nitrogen atoms, can participate in hydrogen bonding, a property that generally enhances water solubility.[2][3] The butanoic acid portion introduces a hydrophobic alkyl chain but also an ionizable carboxylic acid group, which will significantly increase solubility in neutral to alkaline conditions as it deprotonates to the more soluble carboxylate form.[4]

This guide will provide the necessary framework to move from theoretical prediction to empirical determination, ensuring robust and reproducible results.

Physicochemical Properties of this compound

A summary of the known physicochemical properties is essential for designing solubility experiments. These parameters, gathered from various chemical suppliers and databases, are presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
Appearance Solid (predicted)
SMILES String O=C(O)CCCN1C=NC=N1
InChI Key UHLFJHYFXFEWJW-UHFFFAOYSA-N

Note: Experimental values for properties like melting point, boiling point, and density are not consistently reported across public sources.[6][7] These should be determined experimentally as part of a comprehensive preformulation screening.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements performed in drug discovery.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under specific conditions (e.g., temperature, pressure, pH) when the system is at equilibrium.[1] This value is intrinsic to the compound's most stable crystalline form and is the gold standard for formulation development.[10]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solution of an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[11] Kinetic solubility values are often higher than thermodynamic solubility because the rapid addition can create a supersaturated, metastable solution.[8][10] While less precise, this high-throughput method is invaluable for screening large numbers of compounds in early discovery to flag potential solubility issues.[1][11]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Early-stage discovery often relies on kinetic solubility for rapid screening, while later-stage development and formulation require the precision of thermodynamic solubility.[1]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis A Add Excess Solid to Vial B Add Buffer (e.g., pH 7.4) A->B C Shake at Controlled Temp (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Analyze via HPLC F->G H Calculate Solubility G->H

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Triazole-Carboxylic Acid Moiety

The compound 4-(1H-1,2,4-triazol-1-yl)butanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a 1,2,4-triazole ring, a heterocyclic motif of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4][5]

Consequently, this compound serves as a crucial building block for drug discovery and development. The carboxylic acid handle provides a convenient point for chemical modification, such as amide bond formation, allowing for its conjugation to other molecules to create more complex and potent drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, focusing on a robust and scalable two-step approach.

Strategic Overview of the Synthesis Pathway

The most direct and widely applicable synthetic route to this compound involves two primary transformations:

  • N-Alkylation of 1,2,4-Triazole: The synthesis commences with the regioselective alkylation of the 1,2,4-triazole ring. This is achieved by reacting 1,2,4-triazole with an alkyl halide bearing a protected carboxylic acid function, typically an ester like ethyl 4-bromobutanoate. The key challenge in this step is controlling the regioselectivity, as 1,2,4-triazole possesses two nucleophilic nitrogen atoms (N1 and N4). However, studies have shown that under appropriate basic conditions, alkylation predominantly occurs at the N1 position, leading to the desired 1-substituted isomer.[6][7]

  • Ester Hydrolysis: The resulting intermediate, ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate, is then subjected to hydrolysis to unmask the carboxylic acid. This is a standard saponification reaction, typically achieved under basic conditions, followed by careful acidification to precipitate the final product.[8]

This two-step sequence is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the straightforward purification procedures.

Visualization of the Synthetic Workflow

The logical flow of the synthesis, from starting materials to the final product via a key intermediate, is depicted below.

SynthesisWorkflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Triazole 1H-1,2,4-Triazole BaseSolvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Triazole->BaseSolvent BromoEster Ethyl 4-bromobutanoate BromoEster->BaseSolvent Intermediate Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate BaseSolvent->Intermediate Regioselective SN2 Reaction BaseHydrolysis 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) Intermediate->BaseHydrolysis FinalProduct This compound BaseHydrolysis->FinalProduct Saponification & Acidification

References

One-Pot Synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazole-Containing Carboxylic Acids in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a privileged scaffold in the design of antifungal, antiviral, anticancer, and anti-inflammatory drugs.[2] The incorporation of a butanoic acid chain introduces a flexible linker and a carboxylic acid functional group, which can serve as a crucial anchor for biological targets, enhance pharmacokinetic properties, or act as a handle for further chemical modifications. The target molecule, 4-(1H-1,2,4-triazol-1-yl)butanoic acid, represents a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed, one-pot protocol for the efficient synthesis of this compound, aimed at researchers and professionals in drug development and organic synthesis.

Reaction Mechanism: A Base-Catalyzed Nucleophilic Ring-Opening

The one-pot synthesis of this compound from 1,2,4-triazole and γ-butyrolactone proceeds via a base-catalyzed nucleophilic ring-opening mechanism. The reaction is initiated by the deprotonation of 1,2,4-triazole by a suitable base, generating the highly nucleophilic triazolide anion. This anion then attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring and the formation of a carboxylate intermediate. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for this reaction.[3][4] These solvents effectively solvate the cation of the base, thereby increasing the nucleophilicity of the triazolide anion and promoting the reaction.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Ring Opening cluster_step3 Step 3: Protonation Triazole 1,2,4-Triazole Triazolide Triazolide Anion Triazole->Triazolide Deprotonation Base Base (e.g., K₂CO₃) Base->Triazolide Intermediate Carboxylate Intermediate Triazolide->Intermediate Nucleophilic Attack Butyrolactone γ-Butyrolactone Butyrolactone->Intermediate Product This compound Intermediate->Product Protonation Acid Acid (e.g., HCl) Acid->Product

Caption: Reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol is designed to be a robust and scalable method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
1,2,4-TriazoleC₂H₃N₃69.07120-122260-288-88-0
γ-ButyrolactoneC₄H₆O₂86.09-45204-2051.1296-48-0
Potassium Carbonate (anhydrous)K₂CO₃138.21891-2.43584-08-7
Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09-611530.94468-12-2
Hydrochloric Acid (concentrated)HCl36.46--1.187647-01-0
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902141-78-6
HexaneC₆H₁₄86.18-95690.659110-54-3

Procedure

Experimental_Workflow Start Start Step1 1. Combine 1,2,4-triazole, K₂CO₃, and DMF in a flask. Start->Step1 Step2 2. Add γ-butyrolactone dropwise. Step1->Step2 Step3 3. Heat the reaction mixture at 80-90 °C. Step2->Step3 Step4 4. Monitor reaction by TLC. Step3->Step4 Step5 5. Cool to room temperature and filter. Step4->Step5 Step6 6. Acidify the filtrate with conc. HCl. Step5->Step6 Step7 7. Concentrate the solution in vacuo. Step6->Step7 Step8 8. Purify by column chromatography. Step7->Step8 End End: Obtain pure product Step8->End

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (6.91 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reactant Addition: Stir the suspension vigorously and add γ-butyrolactone (8.61 g, 0.1 mol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly and carefully add concentrated hydrochloric acid (approx. 15 mL) with stirring until the pH of the solution is ~2-3.

  • Isolation of Crude Product: Remove the DMF under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate and methanol as the eluent to afford the pure this compound.

Characterization of this compound

Table of Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the two triazole protons (singlets, ~8.0-8.5 ppm), the methylene group adjacent to the triazole ring (triplet, ~4.2-4.4 ppm), the methylene group adjacent to the carboxylic acid (triplet, ~2.3-2.5 ppm), and the central methylene group (multiplet, ~2.0-2.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the two triazole carbons (~145-155 ppm), the carbonyl carbon of the carboxylic acid (~175-180 ppm), and the three methylene carbons of the butanoic acid chain (~25-50 ppm).[5]
FTIR (cm⁻¹) A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (~1700-1725 cm⁻¹), C-H stretching vibrations (~2850-3000 cm⁻¹), and characteristic C=N and C-N stretches for the triazole ring.[6]
Mass Spec (ESI) [M+H]⁺ = 156.0717 (for C₆H₉N₃O₂)[7]

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of this compound. The described protocol is efficient and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. The detailed mechanistic explanation and expected characterization data offer a solid foundation for researchers to successfully synthesize and validate this important chemical building block for drug discovery and development.

References

Application Notes & Protocols: Investigating 4-(1H-1,2,4-triazol-1-yl)butanoic Acid and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-(1H-1,2,4-triazol-1-yl)butanoic acid and its derivatives as potential anticancer agents. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies based on current knowledge of triazole-containing compounds in oncology.

Introduction: The Therapeutic Potential of Triazole Scaffolds in Oncology

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. In oncology, triazole derivatives have demonstrated significant therapeutic potential by targeting various cancer-associated pathways.[1][2][3] For instance, the FDA-approved drugs letrozole and anastrozole, which contain a 1,2,4-triazole ring, are first-line therapies for hormone-dependent breast cancer.[4] The versatility of the triazole ring allows for the development of compounds that can inhibit key enzymes, disrupt protein-protein interactions, and induce apoptosis in cancer cells.

While direct anticancer studies on this compound are not extensively documented in publicly available literature, its structural analog, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been the subject of anticancer research, providing valuable insights into the potential of this chemical class.[4][5][6] This document will leverage data from these closely related compounds to provide a framework for investigating the title compound.

Putative Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Based on the broader family of triazole derivatives, this compound and its analogs may exert their anticancer effects through several mechanisms:

  • Induction of Apoptosis: A critical hallmark of cancer is the evasion of programmed cell death (apoptosis). Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis.[4][5][6] This suggests that the 4-(1H-1,2,4-triazol-1-yl) moiety is a key pharmacophore for initiating the apoptotic cascade.

  • Kinase Inhibition: Many triazole-containing compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include the PI3K/Akt and EGFR signaling pathways, which are crucial for cell growth, proliferation, and survival.[7][8] It is plausible that this compound could exhibit similar inhibitory activities.

  • Cell Cycle Arrest: Some triazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating.[8][9]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to the induction of apoptosis.

apoptosis_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Mitochondrion->Cytochrome_c Releases Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Triazole_Compound 4-(1H-1,2,4-triazol-1-yl) butanoic acid (Hypothesized) Triazole_Compound->Akt Inhibits?

Caption: Hypothesized mechanism of apoptosis induction.

Experimental Protocols

The following protocols provide a starting point for evaluating the anticancer properties of this compound.

In Vitro Cytotoxicity Assessment

This protocol is designed to determine the concentration-dependent cytotoxic effects of the test compound on various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data from a related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, is presented in the table below for reference. [4][5][6]

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Hybrid 2 18.725.7
Hybrid 5 15.623.9
Hybrid 14 19.226.1
Hybrid 15 17.524.8
Doxorubicin (Reference) 19.722.6
Apoptosis Induction Analysis

This protocol aims to confirm whether the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

The following workflow diagram illustrates the process of evaluating a novel compound for anticancer activity.

experimental_workflow Start Start Compound_Synthesis Synthesis and Characterization of This compound Start->Compound_Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Compound_Synthesis->In_Vitro_Screening IC50_Determination Determine IC50 Values In_Vitro_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (e.g., Akt) Mechanism_Studies->Kinase_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Apoptosis_Assay->In_Vivo_Studies Kinase_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for anticancer drug discovery.

Synthesis

A convenient method for the synthesis of 4-(azol-1-yl)butanoic acids involves the interaction of azoles with γ-butyrolactone.[10] For this compound, this would involve the reaction of 1,2,4-triazole with γ-butyrolactone. Further purification can be achieved through standard techniques like column chromatography.

Conclusion and Future Directions

The 1,2,4-triazole scaffold holds significant promise in the development of novel anticancer agents. While direct evidence for the anticancer activity of this compound is emerging, the data from its benzoic acid analogs strongly support its investigation. Future research should focus on:

  • Broad-spectrum screening: Evaluating the compound against a larger panel of cancer cell lines.

  • In vivo efficacy: Testing the compound in animal models of cancer to assess its therapeutic potential and toxicity.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives to identify compounds with improved potency and selectivity.

By following the protocols and rationale outlined in these application notes, researchers can systematically evaluate the potential of this compound and its derivatives as a new class of anticancer drugs.

References

Application Notes & Protocols: Evaluating 4-(1H-1,2,4-triazol-1-yl)butanoic Acid as a Novel Antioxidant Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] This has spurred the search for novel synthetic antioxidants. The 1,2,4-triazole nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Notably, a considerable body of literature indicates that various 1,2,4-triazole derivatives possess significant antioxidant activity.[1][2] These compounds are thought to exert their effects through mechanisms like radical scavenging and metal ion chelation.[1] This document provides a comprehensive guide to evaluating the antioxidant potential of a specific derivative, 4-(1H-1,2,4-triazol-1-yl)butanoic acid . We present a logical, tiered approach, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based models. The protocols herein are designed to be self-validating, providing researchers with a robust framework for investigation.

Introduction: The Scientific Rationale

The 1,2,4-triazole ring is an electron-rich heterocyclic system. The presence of three nitrogen atoms allows this scaffold to participate in hydrogen bonding and potentially act as a hydrogen or electron donor, which is a key characteristic of many antioxidants.[1] The antioxidant activity of triazole derivatives is often influenced by the nature and position of substituents on the core ring.[3][4][5] For example, the presence of hydroxyl (-OH) or mercapto (-SH) groups can significantly enhance radical scavenging capabilities.[4][6]

The structure of This compound combines the triazole nucleus with a butanoic acid side chain. While direct studies on this specific molecule are not prevalent, the rationale for its investigation is based on the established antioxidant potential of the triazole class.[1][2][6] The butanoic acid moiety may influence the compound's solubility and bioavailability, which are critical factors for its potential therapeutic application.

This guide will detail the necessary experimental workflow to systematically characterize the antioxidant profile of this compound.

Hypothesized Mechanism of Antioxidant Action

The primary mechanism by which many antioxidants neutralize free radicals is through Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). For this compound, it is hypothesized that the triazole ring can donate an electron or a hydrogen atom to a reactive oxygen species (ROS), thereby stabilizing the radical and terminating the damaging chain reaction.

Antioxidant_Mechanism cluster_0 Radical Neutralization Compound This compound ROS Free Radical (ROS) Compound->ROS Donates e- or H• Compound_Radical Compound Radical (Less Reactive) Compound->Compound_Radical becomes Neutralized_ROS Stabilized Molecule ROS->Neutralized_ROS is stabilized

Caption: Hypothesized radical scavenging mechanism.

Prerequisite: Determining a Non-Toxic Working Concentration

Before assessing antioxidant efficacy in a cellular model, it is crucial to determine the concentration range at which this compound is not cytotoxic. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol 3.1: MTT Cytotoxicity Assay

This protocol is designed to identify the maximum non-toxic concentration of the test compound.[8]

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma line often used in metabolism and toxicity studies) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the well is <0.5%). Perform serial dilutions to create a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100, 200 µM).

  • Treatment: Remove the old media from the cells and add 100 µL of media containing the different concentrations of the test compound. Include "vehicle control" wells (media with the same concentration of solvent) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

The highest concentration that shows >90% cell viability should be used as the maximum concentration for subsequent cell-based antioxidant assays.

In Vitro Chemical Antioxidant Assays

These assays are rapid, simple, and cost-effective methods to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[9]

Protocol 4.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet, to the non-radical, yellow-colored DPPH-H.[9] The degree of discoloration indicates the compound's scavenging potential.[9]

Step-by-Step Procedure:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9][10] This solution is light-sensitive and should be prepared fresh and kept in the dark.[9][10]

    • Test Compound: Prepare serial dilutions of this compound in methanol.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[5]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution (and positive control dilutions).

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.[9]

    • For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance of each well at 517 nm.[9][10]

  • Analysis:

    • Calculate the percentage of scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100[9]

    • Plot the percent inhibition against the compound concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[9]

Data Presentation: Example In Vitro Results
CompoundAssayResult (IC₅₀ in µM)
This compound DPPHHypothetical Value
Ascorbic Acid (Positive Control)DPPHTypical Literature Value
This compound ABTSHypothetical Value
Trolox (Positive Control)ABTSTypical Literature Value

Note: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method that can be used to corroborate DPPH findings. It measures the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants.[12]

Cell-Based Antioxidant Efficacy

While chemical assays are useful for initial screening, they do not account for biological complexities like cell uptake, metabolism, and localization.[13][14] The Cellular Antioxidant Activity (CAA) assay is a more biologically relevant method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from a probe dye (DCFH-DA) within cells subjected to oxidative stress.[14][15]

Protocol 5.1: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the intracellular antioxidant activity in a cell culture environment.[13]

Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluence after 24 hours.[13][16]

  • Treatment and Probe Loading: Remove the culture medium. Wash the cells gently with Phosphate-Buffered Saline (PBS). Add 100 µL of treatment media containing the test compound (at non-toxic concentrations) and 25 µM DCFH-DA probe.[15]

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake and de-esterification of the probe by cellular esterases to the non-fluorescent DCFH.[13]

  • Washing: Discard the treatment solution and wash the cells three times with PBS to remove any extracellular compound and probe.[13]

  • Inducing Oxidative Stress: Add 100 µL of a free radical initiator, such as 600 µM ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[14] ABAP generates peroxyl radicals, which oxidize the intracellular DCFH to the highly fluorescent DCF.[17]

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence kinetically every 5 minutes for 1 hour, with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[16] The plate should be read from the bottom.[16]

  • Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample.

    • Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control curve.

    • Results can be expressed as quercetin equivalents (QE) by comparing the sample's activity to a standard curve generated with quercetin, a well-known flavonoid antioxidant.[14]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of This compound as a potential antioxidant. Positive results from the described in vitro and cell-based assays would warrant further investigation. Subsequent studies could explore its effects on specific intracellular ROS (e.g., superoxide, hydrogen peroxide), its ability to modulate endogenous antioxidant enzymes (e.g., SOD, catalase, GPx), and its efficacy in more complex disease models driven by oxidative stress. The structure-activity relationship could also be explored by synthesizing and testing related analogs to optimize antioxidant potency.[12]

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Promise of Triazole Scaffolds in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents with distinct mechanisms of action.[1][2] Compounds featuring the 1,2,4-triazole ring are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including antifungal, antiviral, and antibacterial properties.[3][4][5] The 1,2,4-triazole moiety is a key pharmacophore in several clinically successful drugs.[6] Its ability to engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions contributes to its efficacy. Hybrid molecules incorporating the 1,2,4-triazole scaffold have shown promise in overcoming drug resistance and improving pharmacokinetic profiles.[7]

This guide provides a comprehensive overview of the synthesis and evaluation of the antibacterial potential of a specific class of these compounds: derivatives of 4-(1H-1,2,4-triazol-1-yl)butanoic acid. We will delve into a representative synthetic pathway and present detailed, step-by-step protocols for assessing their in vitro antibacterial activity, adhering to internationally recognized standards.

I. Synthesis of this compound Derivatives: A Representative Pathway

The synthesis of novel derivatives of this compound can be achieved through a multi-step process. A plausible and versatile approach involves the initial synthesis of the parent butanoic acid, followed by derivatization of the carboxylic acid group to generate esters and amides. These functional groups allow for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

A representative synthetic scheme is outlined below. This pathway begins with the reaction of 1H-1,2,4-triazole with a suitable four-carbon synthon, such as ethyl 4-bromobutanoate, to form the ester of the target acid. Subsequent hydrolysis yields the free acid, which can then be converted to a variety of derivatives.

Synthesis_Pathway Triazole 1H-1,2,4-Triazole Ester Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate Triazole->Ester Base, Solvent (e.g., DMF) Bromoester Ethyl 4-bromobutanoate Bromoester->Ester Acid This compound Ester->Acid Hydrolysis (e.g., NaOH, H2O) Amide Amide Derivative Acid->Amide Coupling Agent (e.g., DCC, EDC), Amine Ester_deriv Ester Derivative Acid->Ester_deriv Acid Catalyst, Alcohol Amine R-NH2 Amine->Amide Alcohol R-OH Alcohol->Ester_deriv

Caption: Representative synthesis of this compound derivatives.

II. Protocols for Evaluation of Antibacterial Activity

The cornerstone for evaluating the antibacterial efficacy of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][9]

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of this compound derivatives against a panel of clinically relevant bacteria.

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Standard antibiotics (e.g., Ciprofloxacin, Streptomycin) for positive control

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader

2. Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Compounds Prepare Stock Solutions of Test Compounds Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in Microtiter Plate Prep_Compounds->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC by Visual Inspection or OD600 Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

3. Step-by-Step Protocol:

a. Preparation of Test Compounds and Controls:

  • Prepare a stock solution of each test compound and standard antibiotic in DMSO at a concentration of 10 mg/mL.

  • Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

c. Assay Setup in 96-Well Plate:

  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the prepared working solution of the test compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

d. Incubation and Reading of Results:

  • Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

  • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

B. Data Interpretation and Presentation

The results of the MIC assay should be presented in a clear and concise manner. A table summarizing the MIC values of the different derivatives against the tested bacterial strains is highly recommended for easy comparison.

Table 1: Hypothetical MIC Values (µg/mL) of this compound Derivatives

CompoundDerivative TypeS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Parent Acid ->128>128>128>128
Derivative 1 Ester (e.g., Ethyl ester)64128>128>128
Derivative 2 Amide (e.g., N-benzyl amide)163264128
Derivative 3 Amide (e.g., N-(4-chlorophenyl) amide)8163264
Ciprofloxacin (Control)0.50.250.1251

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

III. Potential Mechanisms of Action of Triazole Derivatives

The antibacterial activity of triazole derivatives can be attributed to several mechanisms of action. Understanding these mechanisms is crucial for the rational design of more potent compounds.

Mechanism_of_Action cluster_targets Potential Cellular Targets Triazole_Derivative Triazole Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase, DHFR) Triazole_Derivative->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Triazole_Derivative->Membrane_Disruption ROS_Production Generation of Reactive Oxygen Species (ROS) Triazole_Derivative->ROS_Production DNA_Interaction Inhibition of DNA Replication Triazole_Derivative->DNA_Interaction Bacterial_Cell_Death Bacterial Cell Death Enzyme_Inhibition->Bacterial_Cell_Death Membrane_Disruption->Bacterial_Cell_Death ROS_Production->Bacterial_Cell_Death DNA_Interaction->Bacterial_Cell_Death

Caption: Potential mechanisms of antibacterial action for triazole derivatives.

Some of the reported mechanisms for triazole-based antibacterial agents include:

  • Enzyme Inhibition: Triazole derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and nucleotide synthesis, respectively.

  • Cell Membrane Disruption: Some triazoles can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Generation of Reactive Oxygen Species (ROS): The production of intracellular ROS can cause damage to DNA, proteins, and lipids, ultimately leading to bacterial cell death.

  • Inhibition of DNA Replication: Certain triazole compounds can directly interact with DNA or inhibit enzymes involved in DNA replication, such as DNA polymerase.

Further studies, including enzyme inhibition assays, membrane potential assays, and ROS detection assays, would be necessary to elucidate the specific mechanism of action for any newly synthesized derivatives of this compound.

IV. Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly promising starting point for the development of novel antibacterial agents. The synthetic and screening protocols outlined in these application notes provide a robust framework for the systematic investigation of this compound derivatives. By exploring the structure-activity relationships of these compounds, researchers can identify lead candidates with potent antibacterial activity. Future work should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new therapies to combat the growing threat of antibiotic resistance.

References

"4-(1H-1,2,4-triazol-1-yl)butanoic acid" for use in agricultural research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Agricultural Research Applications of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Introduction: Unveiling a Candidate for Crop Innovation

In the continuous quest for novel solutions in agriculture, the 1,2,4-triazole scaffold stands out as a cornerstone of chemical innovation.[1][2] Derivatives of this heterocyclic compound have led to the development of a significant portion of the world's most effective fungicides and have also shown promise as plant growth regulators (PGRs) and herbicides.[2][3] This guide focuses on a specific derivative, This compound , a molecule that merges the well-established bioactivity of the triazole ring with a butanoic acid side chain, opening new avenues for agricultural research.

This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in agricultural chemistry. It provides the foundational knowledge, mechanistic insights, and practical, step-by-step methodologies required to effectively investigate the potential of this compound in a laboratory setting.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[4][5]
Molecular Weight 155.15 g/mol [4][5]
Appearance White crystalline powder[4]
Synonyms 4-(1,2,4-Triazol-1-yl)butyric acid[6]
CAS Number 89119-74-4 (for the acid)N/A
Structure A 1,2,4-triazole ring linked via a nitrogen atom to a four-carbon carboxylic acid chain.[5]

Part 1: The Scientific Foundation - Mechanism of Action

The biological activity of triazole derivatives in agriculture is primarily attributed to their ability to interfere with key metabolic pathways in fungi and plants. Understanding these mechanisms is crucial for designing robust experiments and interpreting results accurately.

Antifungal Activity: Disruption of Fungal Cell Integrity

The most prominent role of triazoles in agriculture is as fungicides.[2] They belong to the Demethylation Inhibitors (DMI) class of fungicides.[2][7]

  • The Target: The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11).[1][7] This enzyme is essential for the biosynthesis of ergosterol.

  • The Process: Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. It regulates membrane fluidity and integrity.[1] The nitrogen atom (at position 4) of the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme, effectively inhibiting its function.[1]

  • The Result: The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors. This disrupts the structure and function of the fungal cell membrane, leading to abnormal growth and ultimately, cell death.[7] Importantly, triazoles are generally more effective after a fungus has germinated and begun to grow, as spores contain sufficient sterol reserves for initial germination.[7]

Fungicidal_MoA Fungicidal Mechanism of Triazoles cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Enzyme (14α-demethylase) Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation Triazole 4-(1H-1,2,4-triazol-1-yl) butanoic acid Blocked_CYP51 Blocked CYP51 Enzyme Triazole->Blocked_CYP51 Binds to Heme Iron

Caption: Inhibition of ergosterol biosynthesis by triazole compounds.

Plant Growth Regulation: Modulation of Hormonal Balance

Certain triazole compounds, in addition to their fungicidal properties, can influence plant development. This effect is often linked to their interaction with plant hormone synthesis.

  • The Target: Triazoles can inhibit the biosynthesis of gibberellins, a class of hormones that regulate stem elongation, seed germination, and flowering.[8][9]

  • The Result: By reducing gibberellin levels, these compounds can lead to a more compact plant stature with shorter internodes, thicker stems, and often a darker green leaf color. This "growth retardant" effect can be highly desirable in ornamental horticulture and for preventing lodging (stem bending) in cereal crops.

Part 2: Experimental Protocols for Research & Development

This section provides detailed, self-validating protocols for assessing the agricultural potential of this compound.

Critical First Step: Laboratory Safety and Stock Solution Preparation

Safety: Before beginning any experiment, consult the Safety Data Sheet (SDS) for this compound. While specific data for this exact compound is limited, related structures can cause skin and eye irritation.[10] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powdered compound in a chemical fume hood to avoid inhalation.

Protocol for 100 mM Stock Solution Preparation:

  • Objective: To create a concentrated, stable stock solution for easy dilution into working solutions.

  • Materials:

    • This compound (MW: 155.15 g/mol )

    • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Sterile deionized water

    • Analytical balance

    • Volumetric flasks (e.g., 10 mL)

    • Sterile amber glass vials for storage

  • Procedure:

    • Calculate the required mass: For a 10 mL, 100 mM (0.1 M) solution, you need: 0.1 mol/L * 0.010 L * 155.15 g/mol = 0.15515 g (or 155.2 mg)

    • Accurately weigh 155.2 mg of the compound and transfer it to a 10 mL volumetric flask.

    • Add approximately 5-7 mL of DMSO or ethanol to the flask.

    • Gently swirl or sonicate the flask until the solid is completely dissolved.

    • Once dissolved, carefully add the same solvent up to the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a sterile, clearly labeled amber glass vial.

    • Storage: Store the stock solution at -20°C for long-term stability or at 4°C for short-term use (weeks). DMSO solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Causality Note: DMSO is a common solvent for creating high-concentration stocks of organic molecules for biological assays due to its high solvating power and miscibility with aqueous media. However, it is crucial to include a "solvent control" (containing the same final concentration of DMSO as the treatment) in all experiments, as DMSO itself can have minor biological effects.

Protocol: In Vitro Antifungal Efficacy Screening

This protocol determines the direct inhibitory effect of the compound on the mycelial growth of pathogenic fungi on an artificial medium.

Antifungal_Workflow Workflow for In Vitro Antifungal Assay start Start prep_media Prepare Molten PDA Medium start->prep_media add_compound Add Compound (or Solvent Control) to Cooled PDA prep_media->add_compound pour_plates Pour into Petri Dishes add_compound->pour_plates inoculate Inoculate Center with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate (e.g., 25°C, 5-7 days) inoculate->incubate measure Measure Colony Diameter (mm) incubate->measure analyze Calculate % Inhibition Determine EC₅₀ measure->analyze end_node End analyze->end_node

References

Application Note: Comprehensive Analytical Characterization of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

4-(1H-1,2,4-triazol-1-yl)butanoic acid is a heterocyclic compound that integrates a 1,2,4-triazole ring with a butanoic acid chain. The triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, anticancer, and antiviral properties.[1][2] The carboxylic acid group provides a versatile handle for further chemical modification, making this molecule a valuable building block in medicinal chemistry and drug discovery.

Given its potential role in the synthesis of active pharmaceutical ingredients (APIs), a rigorous and multi-faceted analytical characterization is imperative. This ensures not only the structural integrity and identity of the molecule but also quantifies its purity by identifying and controlling potential impurities arising from the synthesis or degradation. This application note details an integrated workflow utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC) to provide a complete analytical profile of the compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.15 g/mol [3]
Appearance Typically a solid[4]
CAS Number 158147-52-5[]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of this compound. A reversed-phase method is most suitable, as it effectively retains this moderately polar compound.

Causality Behind Method Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides adequate retention for the analyte.

  • Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile allows for the separation of the main compound from potential impurities with varying polarities. The acid (e.g., formic acid) is crucial; it suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[6][7]

  • Detection: UV detection is appropriate as the triazole ring contains a chromophore that absorbs in the low UV region.

Protocol 2.1: HPLC Purity Determination and Assay

Objective: To determine the purity of this compound by separating it from related substances and to quantify its concentration (assay).

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Reference Standard: this compound, >99.5% purity.

  • Sample: this compound, unknown purity.

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.[6][8]
Injection Volume 10 µLStandard volume to avoid column overloading.
Detection Wavelength 210 nmMaximizes sensitivity for the triazole chromophore.
Gradient Program Time (min)%B
05
2095
2595
265
305

Procedure:

  • Standard Preparation (Assay): Accurately weigh about 10 mg of the reference standard and dissolve in 100.0 mL of diluent to get a concentration of ~100 µg/mL.

  • Sample Preparation (Purity & Assay): Prepare the sample solution at the same concentration as the standard (~100 µg/mL) using the diluent.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculations:

    • Purity (% Area): Calculate the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram.

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Reference Std (~100 µg/mL) HPLC HPLC System (C18 Column) Std->HPLC Sample Sample (~100 µg/mL) Sample->HPLC Detect UV/DAD Detector (210 nm) HPLC->Detect Integ Peak Integration Detect->Integ Calc Purity & Assay Calculation Integ->Calc Integrated_Workflow cluster_sample cluster_techniques cluster_results Sample This compound HPLC HPLC-UV Sample->HPLC NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spec (ESI-MS) Sample->MS FTIR FT-IR Sample->FTIR Thermal TGA / DSC Sample->Thermal Purity Purity & Assay HPLC->Purity Quantitative Structure Structural Confirmation & Connectivity NMR->Structure Definitive Identity Molecular Weight & Elemental Formula MS->Identity Confirmatory Func_Groups Functional Groups FTIR->Func_Groups Qualitative Stability Thermal Properties (Melting Point, Decomposition) Thermal->Stability Physicochemical

References

Application Note: A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-1,2,4-triazol-1-yl)butanoic acid is a heterocyclic compound incorporating a pharmacologically significant 1,2,4-triazole ring linked to a butanoic acid chain. The structural elucidation of such molecules is a cornerstone of chemical research and drug development, ensuring purity, confirming identity, and providing insights into molecular conformation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful, non-destructive method for determining molecular structure.

This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings necessary for robust spectral interpretation.

Theoretical Framework: Understanding the ¹H NMR Spectrum

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each proton. This sensitivity is the foundation of ¹H NMR's structural diagnostic power.

Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and resonate at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and resonate at higher ppm values (downfield). The electronegativity of nearby atoms and the presence of aromatic rings are major factors influencing chemical shift.

  • Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbon atoms influence each other's magnetic fields, causing their signals to split into multiple lines (a multiplet). The "n+1 rule" is a common heuristic, where a signal for a proton with 'n' non-equivalent neighbors is split into 'n+1' lines. The distance between these lines is the coupling constant (J), measured in Hertz (Hz), and provides information about the connectivity and stereochemistry of the molecule.[1]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A high-quality spectrum is paramount for accurate analysis. The following protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.

Materials:

  • This compound (5-25 mg)[2][3]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O), 0.6-0.7 mL[2][3]

  • High-quality 5 mm NMR tube and cap[3]

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., glass wool plug)

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Weighing and Dissolution:

    • Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2][3][4] The use of a secondary vial facilitates complete dissolution before transferring to the NMR tube.[2][3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the acidic proton is often observable. Chloroform-d (CDCl₃) is another common choice.[5][6]

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • Sample Filtration and Transfer:

    • To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. A simple and effective method is to place a small plug of glass wool into a Pasteur pipette and then transfer the solution through the pipette into the NMR tube.

    • Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • NMR Spectrometer Setup and Data Acquisition:

    • Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). A standard acquisition time is typically a few minutes.[3]

¹H NMR Spectrum Analysis of this compound

The structure of this compound presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.

G mol N1-N=CH-N=CH- | CH2-CH2-CH2-COOH H_a Ha H_b Hb H_c Hc H_d Hd H_e He H_f Hf N1_pos N2_pos C3_pos N4_pos C5_pos C_chain1_pos C_chain2_pos C_chain3_pos C_carboxyl_pos O_carboxyl1_pos O_carboxyl2_pos label_N1 N label_N2 N label_C3 CH (Hb) label_N4 N label_C5 CH (Ha) label_C_chain1 CH2 (Hc) label_C_chain2 CH2 (Hd) label_C_chain3 CH2 (He) label_C_carboxyl C=O label_OH OH (Hf) label_Ha Ha label_Hb Hb label_Hc Hc label_Hd Hd label_He He label_Hf Hf

Figure 1: Molecular structure of this compound with proton assignments.

Predicted ¹H NMR Spectral Data:

ProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
Ha, Hb 2H~ 7.9 - 8.5Singlets-Protons on the triazole ring are in an aromatic environment and are significantly deshielded. They appear as sharp singlets due to the absence of adjacent protons. The exact chemical shifts can vary depending on the solvent.[7][8][9]
Hc 2H~ 4.2 - 4.4Triplet~ 7These protons are on the carbon directly attached to the nitrogen of the triazole ring, leading to deshielding. They are coupled to the two adjacent Hd protons, resulting in a triplet (n+1 = 2+1 = 3).
Hd 2H~ 2.0 - 2.3Quintet (or Multiplet)~ 7These protons are adjacent to two sets of methylene protons (Hc and He). They will be split by both, resulting in a more complex multiplet, often appearing as a quintet if the coupling constants are similar.
He 2H~ 2.3 - 2.5Triplet~ 7These α-protons to the carbonyl group are deshielded. They are coupled to the two adjacent Hd protons, resulting in a triplet (n+1 = 2+1 = 3).[5]
Hf 1H~ 10 - 12Broad Singlet-The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O.[5]

Detailed Interpretation:

  • Triazole Protons (Ha and Hb): The two protons on the 1,2,4-triazole ring are expected to be the most downfield signals in the spectrum (excluding the carboxylic acid proton) due to the aromatic and electron-withdrawing nature of the heterocyclic ring. They will appear as two distinct singlets, each integrating to one proton.

  • Alkyl Chain Protons (Hc, Hd, and He):

    • The Hc protons, being attached to the carbon adjacent to the nitrogen atom of the triazole ring, will be the most deshielded of the alkyl protons, appearing as a triplet.

    • The He protons are alpha to the carbonyl group of the carboxylic acid, which also causes a downfield shift, and will appear as a triplet.[5]

    • The Hd protons are situated between two electron-withdrawing groups (the triazole ring and the carboxylic acid) and will have a chemical shift intermediate to Hc and He. The signal for Hd will be a multiplet, likely a quintet, due to coupling with both Hc and He. The typical vicinal coupling constant (³J) in a flexible alkyl chain is around 6-8 Hz.[1][10][11]

  • Carboxylic Acid Proton (Hf): The proton of the carboxylic acid is highly acidic and its chemical shift is very sensitive to the experimental conditions. It is typically observed as a broad singlet far downfield. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube due to proton exchange, a useful diagnostic test.

Workflow for ¹H NMR Spectrum Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate assign Assign Chemical Shifts and Multiplicities integrate->assign couple Analyze Coupling Constants assign->couple structure Confirm Structure couple->structure

Figure 2: Workflow for the ¹H NMR analysis of this compound.

Conclusion

¹H NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. By carefully preparing the sample and understanding the principles of chemical shift, integration, and spin-spin coupling, researchers can confidently assign each signal in the spectrum to its corresponding proton in the molecule. This application note serves as a practical guide for obtaining and interpreting the ¹H NMR spectrum of this compound, contributing to the robust quality control and characterization essential in chemical research and pharmaceutical development.

References

Mass spectrometry of "4-(1H-1,2,4-triazol-1-yl)butanoic acid" and its fragments

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Fragmentation Patterns

I'm currently focused on the mass spectrometry of 4-(1H-1,2,4-triazol-1-yl)butanoic acid. I've begun a thorough literature review, focusing on typical fragmentation patterns under various ionization techniques. I'm also actively searching for existing protocols and application notes related to the analysis of similar compounds, which I anticipate will provide valuable insights into optimizing my approach.

Outlining the Analysis Steps

I've already started my literature search on the mass spec of the target compound. Next, I'm digging into established protocols for structurally similar molecules to spot common lab practices. I am also working on the application note structure. My goal is to synthesize the information, predict the fragmentation patterns, and offer a clear experimental guide, including the rationale behind each step.

Deepening Protocol Development

I'm now fully immersed in the literature review, expanding my search to include authoritative mass spec resources. This is laying the groundwork for the application note's structure, which I've begun to flesh out. I'm also preparing to create insightful visualizations to complement the experimental protocols, and anticipate making several diagrams.

Purification techniques for "4-(1H-1,2,4-triazol-1-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Purification Techniques for 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

Introduction

This compound is a bifunctional molecule incorporating a carboxylic acid and a 1,2,4-triazole ring. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as the triazole ring is a key component in numerous pharmacologically active compounds, including antifungal and anticancer agents.[1][2][3][4] The carboxylic acid moiety provides a handle for further synthetic modifications, such as amide bond formation, making it a versatile building block.[2][3]

The purity of such intermediates is paramount; impurities can lead to unwanted side reactions, complicate reaction kinetics, and yield misleading results in biological assays. This guide provides a detailed overview of robust purification strategies for this compound, grounded in its fundamental physicochemical properties. We will explore methods from classical acid-base extraction to advanced chromatographic techniques, offering detailed protocols and the scientific rationale behind each step.

Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is the foundation for designing an effective purification strategy. The presence of both a polar triazole ring and an ionizable carboxylic acid group dictates its behavior in different solvent and pH environments.

PropertyValue / DescriptionRationale & Implications for Purification
Molecular Formula C₆H₉N₃O₂Provides the elemental composition.[5]
Molecular Weight 155.15 g/mol Essential for calculating molar quantities in experiments.[5]
Structure A butyric acid chain substituted with a 1,2,4-triazole ring at the 4-position.The key feature is the presence of an acidic carboxylic acid group and a weakly basic triazole ring. This duality is the cornerstone of the acid-base extraction technique.
pKa Carboxylic Acid (~4-5), Triazole (weakly basic)The acidic proton on the carboxylic acid can be easily removed by a weak base (e.g., NaHCO₃), converting the neutral, organic-soluble molecule into a water-soluble carboxylate salt. This is the primary principle for separation from neutral or basic impurities.[6][7][8]
Polarity HighThe combination of the carboxylic acid and triazole functionalities makes the molecule highly polar. This suggests poor solubility in non-polar organic solvents (e.g., hexanes) and good solubility in polar protic solvents (e.g., water, alcohols) and some polar aprotic solvents. High polarity can make standard silica gel chromatography challenging.[9]
Expected Form Solid at room temperature.Enables purification by crystallization.[10]

Primary Purification Strategy: Acid-Base Extraction

For most synthetic preparations, acid-base extraction is the most efficient and scalable method for the initial purification of this compound.[8][11] This technique exploits the acidic nature of the carboxylic acid group to selectively move the target compound from an organic phase to an aqueous phase, leaving behind non-acidic impurities.[12]

Workflow for Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Target Acid + Neutral/Basic Impurities) in Organic Solvent (e.g., Ethyl Acetate) B Separatory Funnel A->B C Organic Layer (Neutral & Basic Impurities) B->C Separate Layers E Aqueous Layer (Water-Soluble Carboxylate Salt) B->E Separate Layers D Add Weak Base (e.g., sat. NaHCO₃ soln) D->B Shake & Vent F Acidify with HCl (to pH ~2) E->F G Precipitate of Pure Product F->G H Filter, Wash & Dry G->H

Caption: Workflow for purification via acid-base extraction.

Protocol 1: Acid-Base Extraction and Crystallization

This protocol is designed for the purification of gram-scale quantities of the crude product.

Materials:

  • Crude this compound

  • Ethyl acetate (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of crude material). If there are insoluble materials, they can be removed by filtration at this stage.

  • Liquid-Liquid Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of saturated aqueous NaHCO₃ solution. c. Stopper the funnel, invert, and open the stopcock to vent pressure. Causality: The reaction between the carboxylic acid and bicarbonate releases CO₂ gas, which must be vented frequently to prevent pressure buildup. d. Shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate. e. Drain the lower aqueous layer into a clean Erlenmeyer flask. f. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Work-up of Organic Layer (Impurity Removal): The remaining organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to recover any non-acidic byproducts if desired.

  • Acidification and Precipitation: a. Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the final product in water. b. Slowly add 1 M HCl dropwise while stirring. Monitor the pH with pH paper. c. Continue adding acid until the solution is strongly acidic (pH ~2). The target compound will precipitate as a white solid. Causality: Protonation of the carboxylate salt regenerates the neutral carboxylic acid, which is significantly less soluble in water.[7]

  • Isolation of Product: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter with a small amount of cold deionized water to remove residual inorganic salts (e.g., NaCl).

  • Crystallization (Final Polishing): a. Transfer the filtered solid to a clean flask. b. Add a minimal amount of a suitable hot solvent (e.g., deionized water or an ethanol/water mixture) until the solid just dissolves. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Advanced Purification Strategy: Chromatography

When acid-base extraction is insufficient to remove closely related impurities, or when very high purity (>99%) is required, chromatographic techniques are employed. Given the high polarity of the target molecule, careful selection of the stationary and mobile phases is critical.

Workflow for Chromatographic Purification

G A Dissolve Crude Product in minimal solvent B Adsorb onto Silica (if needed) A->B C Load onto Column (Normal or Reverse Phase) A->C B->C D Elute with Mobile Phase (Gradient or Isocratic) C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC, LCMS) E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporation) G->H I Purified Product H->I

Caption: General workflow for purification by column chromatography.

Protocol 2: Purification by Column Chromatography

Method A: Normal-Phase (Silica Gel) Chromatography

  • Rationale: Standard silica gel is acidic and highly polar. The polar carboxylic acid and triazole groups can interact very strongly with the silica, potentially leading to significant peak tailing or "streaking".[9] To mitigate this, the mobile phase is often modified.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point (e.g., 0% to 10% MeOH in DCM).

    • Expertise Insight: To improve peak shape, add a small amount of acetic acid (0.5-1%) to the eluent. The acid keeps the analyte protonated, reducing its ionic interaction with the silica surface.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like pure methanol) and adsorb it onto a small amount of silica gel. Dry this silica completely.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

    • Begin elution, starting with the low-polarity mobile phase and gradually increasing the percentage of methanol.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method B: Reverse-Phase (C18) Chromatography

  • Rationale: Reverse-phase chromatography is often better suited for purifying highly polar compounds.[9] The stationary phase (C18-functionalized silica) is non-polar, and the mobile phase is polar.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase (Eluent): A gradient of water and acetonitrile (ACN) or methanol (MeOH) is typically used (e.g., 5% to 50% ACN in water).

    • Expertise Insight: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both solvents is standard practice. This maintains a low pH, ensuring the carboxylic acid is protonated and yields sharp, symmetrical peaks.

  • Procedure: The procedure is analogous to normal-phase chromatography, but the elution order is reversed. Elution begins with a highly aqueous mobile phase, and the polarity is decreased by gradually increasing the organic solvent (ACN or MeOH) concentration.

Method Comparison and Troubleshooting

TechniquePurity TargetProsConsTroubleshooting
Acid-Base Extraction 85-98%High capacity, rapid, inexpensive, excellent for removing neutral/basic impurities.[8]May not remove acidic impurities; potential for emulsion formation.Emulsions: Add brine to break up. Low Recovery: Perform multiple extractions; ensure pH is low enough during precipitation.
Crystallization >98%Can yield very high purity material; excellent final polishing step.Requires finding a suitable solvent system; can have lower yields."Oiling Out": Product separates as an oil. Re-dissolve in more hot solvent or try a different solvent system. Impurities may be the cause.[9]
Normal-Phase Chromatography >99%Good for separating isomers or compounds with subtle polarity differences.Can be challenging for this polar compound (streaking); requires larger solvent volumes.Streaking/Tailing: Add 0.5-1% acetic acid or triethylamine to the eluent to improve peak shape.[9]
Reverse-Phase Chromatography >99%Excellent for polar compounds; often provides better resolution and peak shape than normal-phase.[9]C18 silica is more expensive; requires HPLC-grade solvents.Poor Peak Shape: Add 0.1% formic acid or TFA to the mobile phase to suppress ionization.

References

Application Notes & Protocols for the Biological Evaluation of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the initial biological characterization of the novel compound, 4-(1H-1,2,4-triazol-1-yl)butanoic acid. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous antifungal, anticancer, and antiviral agents.[1][2] The presence of this moiety suggests a high potential for biological activity. This guide presents a logical, multi-pathway screening approach designed to efficiently identify and validate the primary bioactivity of this compound. We will detail protocols for assessing general cytotoxicity, followed by hypothesis-driven screening for antifungal, anticancer, and plant growth regulatory effects. The methodologies are designed to be self-validating, incorporating essential controls and providing a clear rationale for each experimental choice to ensure robust and interpretable results for researchers in drug discovery and development.

Introduction: Rationale for a Multi-Pathway Screening Approach

The chemical structure of this compound contains two key features that inform a rational experimental design:

  • The 1,2,4-Triazole Ring: This heterocycle is a well-established pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors and metal coordinators, enabling interaction with a wide variety of biological targets, including enzymes and receptors.[3] Marketed drugs like the antifungal Fluconazole and the anticancer agent Letrozole feature this core, highlighting its therapeutic relevance.[1][4]

  • The Butanoic Acid Moiety: This flexible carboxylic acid chain imparts polarity and can influence the compound's solubility, cell permeability, and pharmacokinetic properties. It also provides a potential binding handle for interactions with protein targets, and its structure bears some resemblance to plant hormones like indole-3-butyric acid.

Given these features, a predefined single-application study would be premature. A more effective strategy is a systematic screening cascade that first establishes a baseline biological profile and then explores the most probable areas of activity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Data Interpretation Compound This compound PhysChem Physicochemical Characterization (Solubility, Stability) Compound->PhysChem Cytotox General Cytotoxicity Screening (e.g., MTS Assay) PhysChem->Cytotox Informs dosing & vehicle choice Antifungal Antifungal Activity (MIC Determination) Cytotox->Antifungal Determines non-toxic concentration range Anticancer Anticancer Activity (Cell Line Panel) Cytotox->Anticancer Identifies initial hits & informs IC50 studies PGR Plant Growth Regulation (Seedling Assay) Cytotox->PGR Ensures effects are not due to general toxicity Analysis Data Analysis (IC50, MIC Calculation) Antifungal->Analysis Anticancer->Analysis PGR->Analysis GoNoGo Lead Pathway Identification & Go/No-Go Decision Analysis->GoNoGo

Figure 1: A high-level workflow for the systematic biological evaluation of the target compound.

Foundational Analysis: Physicochemical & Cytotoxicity Profiling

Before investigating specific biological activities, it is critical to understand the compound's basic properties and its general effect on cell viability. This foundational data prevents misinterpretation of results in subsequent, more specific assays.

Protocol: Solubility and Stock Solution Preparation

Rationale: Accurate and consistent dosing in biological assays depends on a well-characterized and stable stock solution. The butanoic acid moiety suggests potential solubility in aqueous bases or polar organic solvents.

Methodology:

  • Solvent Screen: Test the solubility of the compound in a panel of common laboratory solvents (e.g., DMSO, Ethanol, Methanol, 1N NaOH, PBS pH 7.4) at a high concentration (e.g., 10-50 mg/mL).

  • Stock Solution Preparation: Based on the screen, prepare a high-concentration stock solution, typically 10-100 mM in 100% DMSO.

    • Justification: DMSO is compatible with most cell-based assays at final concentrations ≤0.5%.[5]

  • Storage: Aliquot the stock solution into single-use volumes and store protected from light at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol: General Cytotoxicity Assessment (MTS Assay)

Rationale: The MTS assay is a rapid, colorimetric method to measure the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] This initial screen is crucial to determine the concentration range at which the compound affects cell health. This data distinguishes true targeted activity (e.g., anticancer) from non-specific toxicity and establishes the appropriate concentration range for subsequent assays. The MTS assay is a 'one-step' method where the formazan product is water-soluble, simplifying the protocol compared to the related MTT assay.[5][8]

Methodology:

  • Cell Seeding: Plate a non-cancerous, robust human cell line (e.g., HEK293 or MRC-5) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution series of the compound in culture medium from the DMSO stock. A typical range would span from 200 µM down to ~0.1 µM.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with "Vehicle Control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and "Untreated Control" (medium only). A "Positive Control" using a known cytotoxic agent like Doxorubicin (10 µM) is also recommended.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well according to the manufacturer's instructions.[5][7]

  • Final Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a purple formazan product.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation Example:

Compound Concentration (µM)Mean Absorbance (490nm)Std. Deviation% Viability (Normalized)
Vehicle Control (0)1.2540.088100.0%
0.11.2490.09199.6%
11.1980.07695.5%
100.8760.06569.8%
500.4320.04134.4%
1000.1550.02312.4%

Hypothesis-Driven Screening Pathways

Based on the cytotoxicity profile, proceed with specific functional assays. The logic is to test concentrations below the general cytotoxic IC₅₀ to ensure any observed effect is not simply due to cell death.

G cluster_input Compound Features cluster_hypotheses Screening Hypotheses Triazole 1,2,4-Triazole Core H1 Antifungal Activity (e.g., Ergosterol synthesis inhibition) Triazole->H1 Known pharmacophore in azole antifungals H2 Anticancer Activity (e.g., Kinase inhibition, antiproliferation) Triazole->H2 Core of many anticancer agents Butanoic Butanoic Acid Moiety H3 Plant Growth Regulation (e.g., Auxin-like activity) Butanoic->H3 Structural similarity to some auxins

Figure 2: Rationale linking the compound's structural features to the proposed screening pathways.

Pathway A: Antifungal Activity Screening

Rationale: Azole antifungals are a major class of drugs that inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. The 1,2,4-triazole ring is the key pharmacophore. This makes antifungal activity a primary hypothesis. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[9][10][11]

Protocol: Broth Microdilution for MIC Determination

  • Strain Selection: Use relevant fungal strains, such as Candida albicans (a common human pathogen) and Saccharomyces cerevisiae (a model yeast).

  • Inoculum Preparation: Grow the fungal strain overnight in a suitable broth (e.g., YPD or RPMI-1640). Adjust the culture to a final concentration of ~1-5 x 10⁵ CFU/mL.

  • Plate Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Controls:

    • Positive Control: A known antifungal agent (e.g., Fluconazole).

    • Negative Control: Vehicle (DMSO) at the highest concentration used.

    • Sterility Control: Broth only, no inoculum.

    • Growth Control: Inoculum in broth, no compound.

  • Inoculation: Add the prepared fungal inoculum to each well containing the compound and controls (except the sterility control). The final volume should be 200 µL.

  • Incubation: Incubate the plate at 30°C (for S. cerevisiae) or 35°C (for C. albicans) for 24-48 hours.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Data Presentation Example:

CompoundMIC (µg/mL) vs C. albicansMIC (µg/mL) vs S. cerevisiae
This compound1632
Fluconazole (Positive Control)18
Vehicle (Negative Control)>256>256
Pathway B: Anticancer Activity Screening

Rationale: Many 1,2,4-triazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[4][12] The initial cytotoxicity screen (Section 2.2) can be expanded to a panel of diverse cancer cell lines to identify specific sensitivities. An unbiased screen across multiple cancer types is an effective way to discover novel activities.[13]

Protocol: Expanded Antiproliferative Screening

  • Cell Line Panel: Select a panel of cancer cell lines representing different tissues of origin (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87-MG (glioblastoma)).

  • Assay Execution: Perform the MTS assay as described in Section 2.2 for each cell line in the panel.

  • Data Analysis: Calculate the IC₅₀ value for each cell line. A compound is typically considered a "hit" if it shows potent activity (e.g., IC₅₀ < 10 µM) against one or more cell lines.

  • Selectivity Index (SI): Compare the IC₅₀ value in cancer cells to the IC₅₀ in the non-cancerous cell line from Section 2.2.

    • SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells)

    • A high SI (>10) is desirable, as it indicates the compound is selectively toxic to cancer cells.

Pathway C: Plant Growth Regulation

Rationale: Triazole compounds are widely used in agriculture as plant growth regulators (PGRs), often acting as gibberellin biosynthesis inhibitors.[14] The butanoic acid side chain is also structurally similar to some auxins, which promote root formation.[15][16] A simple seedling growth assay can effectively screen for PGR activity.

Protocol: Arabidopsis thaliana Seedling Growth Assay

  • Plate Preparation: Prepare 1/2 MS (Murashige and Skoog) agar plates containing a serial dilution of the test compound. Concentrations should be chosen based on cytotoxicity data, typically in the 1-100 µM range. Include a vehicle control plate.

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the agar plates.

  • Stratification & Growth: Cold-treat (stratify) the plates at 4°C for 2-3 days to synchronize germination, then transfer them to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Phenotypic Analysis: After 7-10 days, observe and quantify key growth parameters:

    • Root Length: Measure the length of the primary root. Inhibition of root growth is a common effect of many compounds.

    • Hypocotyl Length: Measure the length of the hypocotyl (seedling stem).

    • Overall Morphology: Note any other changes, such as altered leaf development, root branching, or callus formation.[17]

  • Interpretation: Compare the measurements from the treated seedlings to the vehicle control. Significant inhibition or promotion of root/hypocotyl growth indicates potential PGR activity.

Conclusion and Future Directions

This application note outlines a structured, efficient, and scientifically-grounded approach to the initial biological characterization of this compound. By progressing from broad cytotoxicity profiling to hypothesis-driven functional screens, researchers can rapidly identify the most promising area of bioactivity. A positive result in any of the screening pathways would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular target (e.g., enzyme inhibition assays, receptor binding studies).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

  • In vivo Validation: Testing the compound in relevant animal or plant models to confirm efficacy.

This systematic workflow maximizes the potential for discovery while ensuring that experimental resources are directed toward the most scientifically plausible objectives.

References

The Versatile Building Block: 4-(1H-1,2,4-triazol-1-yl)butanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the 1,2,4-triazole moiety stands as a "privileged scaffold". Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have led to its incorporation into a multitude of blockbuster pharmaceuticals, including antifungal agents like fluconazole and posaconazole, as well as anticancer drugs.[1][2] 4-(1H-1,2,4-triazol-1-yl)butanoic acid emerges as a particularly valuable building block, offering a bifunctional handle for the strategic elaboration of complex molecular architectures. This guide provides an in-depth exploration of its synthesis and application, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

This bifunctional molecule, featuring a nucleophilic triazole ring and a carboxylic acid amenable to a wide array of transformations, provides a strategic entry point into diverse chemical space. The inherent biological relevance of the triazole core, coupled with the synthetic versatility of the butanoic acid chain, makes this compound a cornerstone for innovation.

I. Synthesis of this compound: A Practical Guide

The synthesis of this compound can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and desired scale. Herein, we detail a robust and widely applicable protocol based on the N-alkylation of 1,2,4-triazole with a suitable four-carbon electrophile.

Mechanistic Insight: The Regioselectivity of Triazole Alkylation

The alkylation of unsubstituted 1,2,4-triazole can theoretically occur at the N1 or N4 position. However, experimental evidence consistently demonstrates a strong preference for N1 alkylation.[3][4] This regioselectivity is attributed to the greater nucleophilicity of the N1 nitrogen. This inherent preference simplifies the synthesis of 1-substituted 1,2,4-triazoles, such as our target molecule, often leading to high yields of the desired isomer.[3]

Protocol 1: Synthesis via N-Alkylation with Ethyl 4-bromobutanoate followed by Hydrolysis

This two-step procedure offers a reliable and scalable route to the target compound.

Experimental Workflow

Synthesis_Workflow Start 1,2,4-Triazole + Ethyl 4-bromobutanoate Step1 N-Alkylation (DMF, K2CO3) Start->Step1 Intermediate Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate Step1->Intermediate Step2 Hydrolysis (NaOH, H2O/EtOH) Intermediate->Step2 Workup Acidification & Isolation Step2->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of the target molecule.

Step 1: Synthesis of Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate
  • Materials:

    • 1,2,4-Triazole

    • Ethyl 4-bromobutanoate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a stirred solution of 1,2,4-triazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl 4-bromobutanoate (1.1 eq.) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ester.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate.

Step 2: Hydrolysis to this compound
  • Materials:

    • Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve the ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Compound Molecular Formula Molecular Weight Appearance
This compoundC₆H₉N₃O₂155.16 g/mol White to off-white solid

Table 1: Physicochemical properties of the target building block.

II. Applications in Organic Synthesis: Building Complexity

The true power of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The carboxylic acid moiety can be readily transformed into amides, esters, and other functional groups, providing a gateway to a diverse array of chemical entities.

Application 1: Amide Bond Formation - Crafting Bioactive Amides

Amide bonds are a cornerstone of many pharmaceutical structures. The following protocol details the coupling of our building block with a substituted aniline, a common transformation in the synthesis of potential therapeutic agents.

Standard amide coupling reactions, such as those employing carbodiimides like EDC, proceed through the in-situ formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. Additives like HOBt can be used to minimize side reactions and epimerization in chiral substrates by forming a less reactive but more selective active ester.[5]

Protocol 2: Synthesis of N-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide

Experimental Workflow

Amide_Coupling_Workflow Start This compound + 4-Chloroaniline Step1 Amide Coupling (EDC, HOBt, DIPEA, DMF) Start->Step1 Workup Aqueous Workup & Purification Step1->Workup Product N-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide Workup->Product

Caption: General workflow for amide bond formation.

  • Materials:

    • This compound

    • 4-Chloroaniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-chloroaniline (1.1 eq.) followed by DIPEA (2.0 eq.).

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Reactant 1 Reactant 2 Coupling Reagents Product Typical Yield
This compound4-ChloroanilineEDC, HOBt, DIPEAN-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide75-85%
This compoundBenzylamineHATU, DIPEAN-benzyl-4-(1H-1,2,4-triazol-1-yl)butanamide80-90%

Table 2: Representative amide coupling reactions.

Application 2: Esterification - Accessing Novel Ester Derivatives

Esterification provides another avenue for derivatization, leading to compounds with altered pharmacokinetic properties or serving as intermediates for further transformations. The Fischer esterification is a classic and reliable method for this purpose.

The Fischer esterification is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[6] To drive the reaction towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[6]

Protocol 3: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)butanoate

  • Materials:

    • This compound

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

  • Procedure:

    • Suspend this compound in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

    • Heat the mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Conclusion: A Gateway to Innovation

This compound is a powerful and versatile building block that provides a straightforward entry into the synthesis of a wide range of functionalized molecules. Its reliable synthesis and the predictable reactivity of its carboxylic acid moiety make it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower scientists to harness the full potential of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the mechanistic rationale behind common procedural pitfalls and provide validated, step-by-step protocols to enhance your experimental success.

Synthetic Overview

The most prevalent and cost-effective route to this compound is a two-step synthesis. It begins with the N-alkylation of 1,2,4-triazole with a suitable four-carbon electrophile (typically an ester of 4-halobutanoic acid), followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 1,2,4-Triazole C Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate (Desired N1 Isomer) A->C Base, Solvent D Ethyl 4-(4H-1,2,4-triazol-4-yl)butanoate (Undesired N4 Isomer) A->D Side Reaction B Ethyl 4-bromobutanoate B->C B->D E Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate C->E F This compound (Final Product) E->F Base (e.g., NaOH) or Acid (e.g., HCl) Then, Acidic Workup

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The most significant challenge is controlling the regioselectivity during the N-alkylation of the 1,2,4-triazole ring. The triazole anion has two nucleophilic nitrogen atoms (N1 and N4), leading to the formation of two constitutional isomers: the desired N1-substituted product and the undesired N4-substituted product.[1][2] While N1 alkylation is generally favored, reaction conditions heavily influence the ratio of these isomers, directly impacting the yield and purity of the target compound.[1][3]

Q2: Why is N1-alkylation typically favored over N4-alkylation?

A2: The preference for N1-alkylation is often attributed to a combination of electronic and steric factors. The N1 position is generally considered more nucleophilic.[2] While a definitive consensus is complex and can be substrate-dependent, experimental evidence consistently shows a product ratio favoring the N1 isomer, often around 90:10 under standard conditions.[1][3]

Q3: How can I definitively confirm that I have synthesized the correct N1 isomer?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this confirmation. In ¹H NMR, the two protons on the triazole ring of the N1 isomer are distinct and will appear as two separate signals (singlets). In contrast, the N4 isomer possesses a higher degree of symmetry, causing its two triazole protons to be chemically equivalent, resulting in a single signal. ¹³C NMR can also be used for confirmation, as the chemical shifts of the triazole carbons will differ between the two isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part A: The N-Alkylation Step

Q: My reaction yield is low, and the crude ¹H NMR shows a complex mixture, including two distinct sets of triazole proton signals. What is the likely cause?

A: This is a classic sign of poor regioselectivity, meaning you have formed a significant amount of the undesired N4-isomer alongside your desired N1 product. The key to improving your yield is to optimize the reaction conditions to favor N1-alkylation.

G Start Low Yield & Complex NMR IsomerCheck Identify N1 and N4 Signals (See Table 2) Start->IsomerCheck OptimizeBase Change Base (e.g., K₂CO₃ → DBU) IsomerCheck->OptimizeBase High % of N4 Isomer OptimizeSolvent Change Solvent (e.g., Acetone → DMF) OptimizeBase->OptimizeSolvent OptimizeTemp Adjust Temperature (e.g., Reflux) OptimizeSolvent->OptimizeTemp Purify Purify via Column Chromatography OptimizeTemp->Purify

Caption: Troubleshooting logic for low alkylation yield.

Q: How can I optimize the reaction conditions to maximize the N1:N4 isomer ratio?

A: Several factors can be adjusted. The choice of base and solvent are the most critical.

  • Base Selection: Strong, non-nucleophilic bases often provide better selectivity. While common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to give excellent N1 selectivity, often exceeding a 90:10 ratio.[1]

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the triazole salt, leaving a "naked" and highly reactive triazole anion, which can improve reaction rates.[4]

  • Temperature: Heating the reaction, often to reflux, is typically required to drive the alkylation to completion in a reasonable timeframe. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[5]

Parameter Condition A (Moderate N1-Selectivity) Condition B (High N1-Selectivity) Rationale & Reference
Base K₂CO₃DBUDBU is a non-nucleophilic, sterically hindered base that promotes high N1 regioselectivity.[1]
Solvent Acetone / AcetonitrileDMF / THFPolar aprotic solvents like DMF enhance the nucleophilicity of the triazole anion.[2][4]
Temperature 50-60 °C80 °C - RefluxHigher temperatures increase the reaction rate, ensuring full conversion of starting materials.
Table 1: Comparison of Reaction Conditions for N1-Selectivity.

Q: My reaction is complete, but I am struggling to separate the N1 and N4 isomers. What purification methods are effective?

A: The two isomers have different polarities and boiling points, which can be exploited for separation.

  • Silica Gel Chromatography: This is the most reliable method. The N1 isomer is generally less polar than the N4 isomer and will therefore elute first from a normal-phase silica column. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is a good starting point for developing a separation method.[3]

  • Distillation: If working on a large scale, fractional distillation under reduced pressure may be feasible, as the isomers have different boiling points.[3]

Part B: The Hydrolysis Step

Q: My hydrolysis reaction is slow or incomplete. What conditions are optimal?

A: The hydrolysis of the intermediate ester to the final carboxylic acid can be achieved under either acidic or basic conditions. However, basic hydrolysis (saponification) is strongly recommended.

  • Recommended Method (Basic Hydrolysis): Heat the ester under reflux with a dilute aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction is effectively irreversible, which drives it to completion.[6] After the reaction is complete, the resulting carboxylate salt is acidified with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product.

  • Alternative Method (Acidic Hydrolysis): Refluxing with a strong acid like HCl or H₂SO₄ will also work. However, this reaction is reversible, requiring a large excess of water to drive the equilibrium towards the products.[6] This can make the workup more cumbersome.

Q: I am concerned about potential degradation of my product during hydrolysis. Are there any precautions I should take?

A: The 1,2,4-triazole ring is generally stable under standard hydrolytic conditions. However, to minimize any potential side reactions, it is advisable to use moderate conditions (e.g., 1-2 M NaOH) and monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.

Optimized Experimental Protocols

Protocol 1: N1-Alkylation of 1,2,4-Triazole

This protocol is optimized for high N1-selectivity.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-triazole (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 5 mL per gram of triazole).

  • Stir the mixture until the triazole is fully dissolved.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise to the solution at room temperature.

  • Add ethyl 4-bromobutanoate (1.05 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the pure ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate.

Protocol 2: Saponification of Ethyl Ester
  • Dissolve the purified ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate (1.0 eq) in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq, 2M solution) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, monitoring by TLC until all the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of concentrated HCl.

  • A white precipitate of this compound should form.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Data

Distinguishing between the desired N1 and undesired N4 isomers is critical. The following table summarizes the expected ¹H NMR chemical shifts for the key protons.

Isomer Triazole Protons (δ, ppm) -CH₂- (alpha to triazole) (δ, ppm) Key Differentiator
N1-Substituted (Desired) ~8.3 (s, 1H, H-5), ~7.9 (s, 1H, H-3)~4.2 (t)Two distinct singlets for the triazole protons.
N4-Substituted (Undesired) ~8.5 (s, 2H, H-3 & H-5)~4.1 (t)One singlet (integrating to 2H) for the two equivalent triazole protons.
Table 2: Characteristic ¹H NMR Shifts for N-alkylated 1,2,4-Triazole Isomers. (Note: Exact shifts may vary based on solvent and specific ester group).

References

"4-(1H-1,2,4-triazol-1-yl)butanoic acid" stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1H-1,2,4-triazol-1-yl)butanoic acid

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support resource for this compound (CAS No. 158147-52-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your experimental success.

The 1,2,4-triazole ring is a common scaffold in pharmaceuticals, known for its general stability.[3] However, like any complex organic molecule, its derivatives can be susceptible to degradation under various environmental and experimental conditions. This guide will address the most common stability-related questions and issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Proper storage is critical to ensure the long-term integrity of the compound. For solid-state this compound, we recommend the following:

  • Temperature: Store in a cool environment, ideally at +4°C for long-term storage.

  • Atmosphere: Keep in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light: Protect from light by using an amber vial or by storing it in a dark location. Many triazole-containing compounds exhibit photosensitivity.[4][5]

  • Humidity: Store in a desiccated environment to prevent moisture uptake, which can accelerate degradation pathways.

Causality: Exposure to heat, light, and oxygen can provide the activation energy for unwanted chemical reactions, including oxidation and photodegradation.[3] An inert atmosphere is particularly important as radical-mediated oxidation is a known degradation pathway for some triazole derivatives.[6]

Q2: How stable is the 1,2,4-triazole ring to acidic or basic conditions?

A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally quite stable under moderately acidic or basic conditions at ambient temperature.[3] However, extreme pH values (e.g., < pH 2 or > pH 10) combined with elevated temperatures can promote hydrolysis or other rearrangements. The linkage between the butanoic acid chain and the triazole nitrogen is a C-N bond formed via N-alkylation, which is significantly more resistant to hydrolysis than an ester or amide bond.[7] Therefore, ring-opening is not a typical degradation route under standard experimental conditions.

Q3: My stock solution of this compound is showing a decrease in concentration over time. What is the likely cause?

A3: A loss of potency in solution is a common issue and can be attributed to several factors:

  • Photodegradation: If solutions are stored in clear vials and exposed to ambient or UV light, photodegradation is a primary suspect. Studies on other triazole drugs have shown significant degradation upon exposure to UV-Vis radiation.[8]

  • Solvent-Induced Degradation: The choice of solvent can impact stability. While common solvents like DMSO, methanol, or acetonitrile are generally suitable for short-term use, long-term stability should be verified. Ensure the solvent is of high purity and free from contaminants (e.g., peroxides in ethers) that could initiate degradation.

  • pH of the Solution: If dissolved in an unbuffered aqueous medium, the carboxylic acid moiety will influence the local pH. Stability can be pH-dependent, and it is crucial to use a buffered system if the compound will be in solution for an extended period, especially at elevated temperatures.

  • Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation, particularly if the solution is not freshly prepared or has been stored with a large headspace of air.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing the root cause.

Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays

You are using this compound in a cell-based or enzymatic assay and observe high variability between experiments.

  • Potential Cause: Degradation of the compound within the assay medium. The complex composition of biological media (salts, amino acids, pH ~7.4) and incubation conditions (37°C, presence of oxygen) can create an environment conducive to degradation.

  • Troubleshooting Workflow:

G Start Inconsistent Assay Results CheckCompound 1. Verify Compound Integrity Run fresh vs. old stock solution in parallel. Start->CheckCompound PrepFresh 2. Prepare Fresh Solutions Use freshly prepared stock for each experiment. CheckCompound->PrepFresh StabilityTest 3. Assess Stability in Assay Medium Incubate compound in medium at 37°C. Analyze samples at T=0 and T=assay_duration. PrepFresh->StabilityTest Analyze Analyze via HPLC Look for new peaks or decreased parent peak area. StabilityTest->Analyze Degradation Degradation Confirmed Analyze->Degradation Degradation observed NoDegradation Compound is Stable Analyze->NoDegradation No significant change Modify 4. Modify Protocol - Reduce incubation time - Add antioxidants (if oxidation is suspected) - Replenish compound during long assays Degradation->Modify OtherFactors Investigate other assay variables: - Cell passage number - Reagent variability - Pipetting accuracy NoDegradation->OtherFactors

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

During purity analysis or reaction monitoring, you observe new, unidentified peaks that are not related to starting materials or expected products.

  • Potential Cause: The compound is degrading either on standing or under the analytical conditions themselves.

  • Troubleshooting Steps:

    • Isolate the Source:

      • Sample Preparation: Analyze a sample immediately after dissolution. Compare this to a sample left on the autosampler for several hours. This will determine if degradation is occurring in the analytical vial.

      • Method-Induced Degradation: The mobile phase pH or temperature of the column could be causing on-column degradation. Test this by collecting the fraction corresponding to the parent peak and re-injecting it. The appearance of degradation peaks confirms a method-induced issue.

    • Characterize the Degradants: If degradation is confirmed, performing a forced degradation study is the next logical step. This systematic approach helps to produce the degradation products in sufficient quantities for identification and provides insight into the molecule's liabilities.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is a cornerstone of stability-indicating method development.[9]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL. Include a control sample (stored at 4°C in the dark) for comparison.

Stress ConditionReagent / ConditionIncubation Time & TemperatureQuenching / Neutralization Step
Acid Hydrolysis 0.1 M HCl24 hours at 60°CAdd equivalent 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH4 hours at 60°CAdd equivalent 0.1 M HCl
Oxidation 3% H₂O₂24 hours at RTNo quenching needed, or add Na₂SO₃
Thermal Solid & Solution48 hours at 80°C (oven)Cool to room temperature
Photolytic Solid & SolutionExpose to UV light (254/365 nm) or simulated sunlight (ICH Q1B)N/A
  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method (see Protocol 2). Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the formation of new peaks. Mass spectrometry (LC-MS) is highly recommended for identifying the mass of the degradation products.

Protocol 2: General Purpose HPLC Method for Stability Analysis

Objective: To separate the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, then re-equilibrate.A gradient is essential to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or 260 nmThe triazole ring has UV absorbance. 210 nm is more universal, while 260 nm may offer more specificity.[4] A photodiode array (PDA) detector is ideal for assessing peak purity.
Injection Vol. 10 µLStandard injection volume.

Potential Degradation Pathways

Based on the structure and known chemistry of triazole derivatives, the following degradation pathways are plausible for this compound.

G cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Radical Abstraction Photo Photolytic Stress (UV/Vis Light) Parent->Photo Photon Absorption Hydrolysis Harsh Hydrolysis (Strong Acid/Base, Heat) Parent->Hydrolysis H⁺/OH⁻ Attack Oxidized Hydroxylated Butyl Chain or N-Oxides Oxidation->Oxidized Photo_Prod Ring Cleavage/Rearrangement Products Photo->Photo_Prod Decarboxylated Decarboxylation Product (under severe heat/pH) Hydrolysis->Decarboxylated

Caption: Plausible degradation pathways for this compound.

  • Oxidative Degradation: This is a significant pathway for many nitrogen-containing heterocycles.[6] The mechanism often involves radical-mediated oxidation. For this molecule, potential sites of oxidation include the aliphatic butyl chain (leading to hydroxylated derivatives) or the nitrogen atoms of the triazole ring (forming N-oxides).

  • Photodegradation: Triazole antifungal drugs have shown considerable degradation when exposed to light.[4][8] The absorbed energy can lead to complex reactions, including ring cleavage, rearrangements, or reactions with the solvent. The exact products are difficult to predict without experimental data.

  • Hydrolytic/Thermal Degradation: While the C-N bond is stable, under harsh conditions (high heat and extreme pH), decarboxylation of the butanoic acid moiety could occur. Ring cleavage is less likely but cannot be entirely ruled out under the most extreme conditions.

By understanding these potential liabilities, researchers can design more robust experiments, ensure the quality of their results, and accurately interpret unexpected data.

References

Technical Support Center: NMR Spectral Interpretation of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering challenges in the nuclear magnetic resonance (NMR) analysis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid and its derivatives. The unique structure of these molecules, combining an aromatic N-heterocycle with a flexible aliphatic carboxylic acid chain, often leads to complex and ambiguous spectra. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to facilitate accurate and efficient structure elucidation.

Foundational NMR Profile

Before troubleshooting, it is essential to understand the expected spectral features of the core structure. The table below summarizes the anticipated 1H and 13C NMR chemical shifts for the parent compound, this compound, typically recorded in DMSO-d6 to ensure the observation of labile protons.

Assignment Structure Position 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Expected 1H Multiplicity
Triazole CHC5-H~8.4 - 8.6~145Singlet (s)
Triazole CHC3-H~7.9 - 8.2~151Singlet (s)
Methylene (α to Triazole)C4'~4.2 - 4.4~48 - 50Triplet (t)
Methylene (β to Triazole)C3'~2.0 - 2.2~28 - 30Quintet/Multiplet (m)
Methylene (α to Carbonyl)C2'~2.3 - 2.5~30 - 32Triplet (t)
Carboxylic AcidCOOH~12.0 - 12.5~173 - 175Broad Singlet (br s)

Note: Chemical shifts are approximate and can be influenced by substituents, concentration, and the specific solvent used. Data is compiled from typical values for 1,2,4-triazoles and butanoic acid derivatives.[1][2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the spectral analysis of these derivatives in a practical question-and-answer format.

Q1: My carboxylic acid proton signal (~10-13 ppm) is very broad, weak, or completely missing. Why is this happening and how can I fix it?

Causality: The proton of a carboxylic acid is highly acidic and labile, meaning it can rapidly exchange with other acidic protons in the sample, such as trace amounts of water, or with deuterium from the NMR solvent.[4][5]

  • In protic deuterated solvents like D2O or CD3OD , the -COOH proton will rapidly exchange with deuterium, causing the signal to disappear entirely from the 1H NMR spectrum.[6][7] This is a useful technique to confirm the identity of the peak.

  • In aprotic solvents like CDCl3 , the signal is often very broad due to hydrogen bonding and chemical exchange, sometimes becoming indistinguishable from the baseline.[5]

  • The rate of exchange , and therefore the signal's broadness, is dependent on the solvent, temperature, and concentration.[6]

Troubleshooting Protocol:

  • Optimal Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d6). DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange, resulting in a sharper, more easily observable signal for -COOH and -NH protons.[6]

  • Confirmation by D2O Exchange: To confirm the assignment, acquire a standard 1H NMR spectrum. Then, add a single drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad signal confirms it as the carboxylic acid proton.

  • Increase Concentration: If possible, running a more concentrated sample can sometimes improve the signal-to-noise ratio of broad peaks.

Q2: I see two sharp singlets in the aromatic region (~8-9 ppm). How do I unambiguously assign them to the C3-H and C5-H protons of the 1,2,4-triazole ring?

Causality: The two protons on the 1,2,4-triazole ring are in different chemical environments. The C5-H is adjacent to two nitrogen atoms, while the C3-H is adjacent to one nitrogen and the point of substitution (N1). This electronic difference leads to distinct chemical shifts. Typically, the C3-H proton is found slightly upfield compared to the C5-H proton. However, this can be influenced by substituents on the butanoic acid chain.

Troubleshooting Protocol: The definitive method for assigning these protons is through a 2D NMR experiment, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Acquire an HMBC Spectrum: This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away.[8][9]

  • Analyze Key Correlations:

    • The methylene protons directly attached to the triazole ring (C4'-H2, ~4.3 ppm) will show a 3-bond correlation to the C5 carbon of the triazole ring.

    • These same C4'-H2 protons will show a 2-bond correlation to the N1-substituted carbon of the triazole ring, which is C5.

    • Therefore, the triazole proton that shows a cross-peak to the C4' carbon is the C5-H. The other triazole proton is, by default, the C3-H.

  • Cross-Reference with HSQC: Use a Heteronuclear Single Quantum Coherence (HSQC) spectrum to first identify the chemical shifts of the C3 and C5 carbons by correlating them to their directly attached protons.[9][10][11]

Q3: The methylene signals for the butanoic acid chain (~2.0-2.5 ppm) are overlapping into a complex multiplet. How can I resolve and assign these protons?

Causality: The chemical shift difference between the C3' and C2' methylene protons is often small, leading to signal overlap. Furthermore, they exhibit complex splitting patterns (a theoretical quintet and a triplet) which can merge into an uninterpretable multiplet.[3]

Troubleshooting Protocol: A combination of 2D NMR experiments is required to resolve this ambiguity.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 3 bonds).[8] You will observe a correlation path:

    • The C4'-H2 triplet (~4.3 ppm) will show a cross-peak to the C3'-H2 multiplet (~2.1 ppm).

    • The C3'-H2 multiplet will, in turn, show a cross-peak to the C2'-H2 triplet (~2.4 ppm). This establishes the connectivity of the entire aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon.[9][10] By tracing from the proton chemical shifts identified in the COSY spectrum, you can definitively assign the corresponding 13C signals for C4', C3', and C2'.

Q4: I suspect tautomerism in my triazole derivative, leading to extra or broadened signals. How can I investigate this?

Causality: 1,2,4-triazoles can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms, where the mobile proton occupies different nitrogen atoms.[12][13] While substitution at the N1 position, as in the parent molecule, should prevent this, derivatives with certain functionalities or impurities might facilitate tautomeric exchange, leading to peak broadening or the appearance of multiple species in the NMR spectrum.[14][15]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquire 1H NMR spectra at different temperatures. If the broadening is due to an intermediate rate of chemical exchange between tautomers, cooling the sample may slow the exchange enough to sharpen the signals of the individual tautomers. Conversely, heating the sample may cause the signals to coalesce into a single, sharp, averaged signal.

  • Solvent Study: The equilibrium between tautomers can be highly dependent on the solvent.[12] Acquiring spectra in solvents of different polarity (e.g., DMSO-d6, CDCl3, and Methanol-d4) can shift the equilibrium and provide clues about the species present.

  • 15N NMR Spectroscopy: If available, 15N NMR is highly sensitive to the electronic environment of nitrogen atoms. The chemical shifts of the triazole nitrogens can provide definitive evidence for the predominant tautomeric form.[15]

Standard Operating Protocols for 2D NMR

For unambiguous structure confirmation, the following 2D NMR experiments are considered essential.

Protocol 1: COSY (1H-1H Correlation)
  • Purpose: To identify protons that are spin-spin coupled, revealing the connectivity of proton networks.

  • Methodology:

    • Prepare a sample of appropriate concentration (5-10 mg in 0.6 mL of deuterated solvent).

    • Run a standard proton-detected DQF-COSY or gradient-selected COSY experiment.

    • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates they are coupled. For this molecule, you should trace the path from C4'-H2 → C3'-H2 → C2'-H2.

Protocol 2: HSQC (1H-13C Single-Bond Correlation)
  • Purpose: To identify which protons are directly attached to which carbons.[9][11]

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Run a standard gradient-selected HSQC experiment.

    • Interpretation: Each cross-peak correlates a proton signal on the F2 (horizontal) axis with its directly bonded carbon signal on the F1 (vertical) axis. This allows for the direct assignment of all protonated carbons (C3, C5, C4', C3', C2').

Protocol 3: HMBC (1H-13C Multiple-Bond Correlation)
  • Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.[8][9][16]

  • Methodology:

    • Use the same sample.

    • Run a standard gradient-selected HMBC experiment. The long-range coupling delay is typically optimized for J = 7-10 Hz.

    • Interpretation: Cross-peaks indicate longer-range connectivity. This is the most powerful experiment for this class of molecules. Key correlations to look for are:

      • C4'-H2 → C5: Confirms the N1-C5 bond.

      • C2'-H2 → COOH: Confirms the end of the butanoic acid chain.

      • C5-H → C3 and C4': Confirms the triazole ring structure and its connection to the side chain.

Visualization of Key Analytical Workflows

Troubleshooting Workflow for Common NMR Issues

troubleshooting_workflow start Complex 1D NMR Spectrum q1 Missing or Broad Labile Proton (COOH)? start->q1 q2 Overlapping Aliphatic Signals (CH2)n? q1->q2 No sol1 1. Use DMSO-d6 2. Perform D2O Exchange q1->sol1 Yes q3 Ambiguous Triazole Proton Assignment? q2->q3 No sol2 Run 2D COSY Experiment q2->sol2 Yes q4 Uncertain Connectivity of Triazole and Butanoic Acid? q3->q4 No sol4 Run 2D HMBC Experiment q3->sol4 Yes end_node Structure Elucidated q4->end_node All Correlations Confirmed sol1->q2 sol3 Run 2D HSQC Experiment sol2->sol3 Assigns Proton Network sol3->q3 Assigns C-H Pairs sol4->q4

Caption: A logical workflow for diagnosing and resolving common NMR spectral issues.

Key HMBC Correlations for Structural Confirmation

References

Technical Support Center: Troubleshooting Low Bioactivity of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4-(1H-1,2,4-triazol-1-yl)butanoic acid in various biological assays. This resource is designed to provide in-depth troubleshooting assistance for common issues, particularly unexpectedly low or inconsistent bioactivity. By understanding the underlying chemical and biological principles, you can optimize your experimental design and achieve reliable, reproducible results.

The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of clinically significant drugs, exhibiting antifungal, antiviral, and anticancer properties, among others.[1][2] Derivatives of butanoic acid have also shown promise as anti-neoplastic agents.[3][4] The combination of these two functional groups in this compound suggests a potential for interesting biological effects. However, realizing this potential in experimental settings can sometimes be challenging.

This guide will walk you through a logical troubleshooting workflow, from initial compound handling to advanced assay-specific considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay shows significantly lower than expected bioactivity for this compound. Where should I start troubleshooting?

A1: Initial Verification of Compound and Stock Solution

Before delving into complex assay parameters, it's crucial to confirm the integrity of your starting material. Low bioactivity can often be traced back to issues with the compound itself or its preparation.

Step-by-Step Troubleshooting Protocol:

  • Confirm Compound Identity and Purity:

    • Action: If possible, verify the identity and purity of your compound stock using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: Impurities or degradation of the compound can significantly impact its biological activity. It's essential to ensure you are working with the correct, high-purity molecule.

  • Assess Solubility in Your Chosen Solvent:

    • Action: Prepare a fresh stock solution in your chosen solvent (commonly Dimethyl Sulfoxide - DMSO). Visually inspect for any precipitation. If you have access to a nephelometer, you can quantify solubility more accurately.

    • Rationale: Poor solubility can lead to an actual concentration in your assay that is much lower than the intended nominal concentration. This compound is a solid at room temperature. While many triazole derivatives are soluble in DMSO, it's a critical parameter to verify.

  • Evaluate Stock Solution Stability:

    • Action: If your stock solution has been stored for an extended period or has undergone multiple freeze-thaw cycles, consider preparing a fresh stock. A study on compound stability in DMSO showed that while many compounds are stable, a notable percentage can degrade over time, especially in the presence of water.[5]

    • Rationale: The butanoic acid moiety could be susceptible to degradation, and the triazole ring's stability can vary depending on storage conditions.

Troubleshooting Workflow for Initial Compound Verification

G start Low Bioactivity Observed check_purity Verify Compound Identity & Purity (LC-MS, NMR) start->check_purity check_solubility Assess Solubility in Stock Solvent check_purity->check_solubility Purity Confirmed issue_found Source New Compound/Re-evaluate Solvent check_purity->issue_found Purity Issue Found check_stability Evaluate Stock Solution Stability check_solubility->check_stability Solubility Adequate check_solubility->issue_found Precipitation Observed prepare_fresh Prepare Fresh Stock Solution check_stability->prepare_fresh Stock is Old/Unstable proceed Proceed to Assay Troubleshooting check_stability->proceed Stock is Fresh/Stable prepare_fresh->proceed G start Low but Confirmed Bioactivity is_metalloenzyme Is the target a metalloenzyme? start->is_metalloenzyme run_edta Run assay with/without EDTA is_metalloenzyme->run_edta Yes check_thiol Is thiol reactivity a concern? is_metalloenzyme->check_thiol No analyze_edta Analyze IC50 shift run_edta->analyze_edta chelation_suspected Chelation is a possible mechanism analyze_edta->chelation_suspected Significant Shift analyze_edta->check_thiol No Significant Shift run_dtt Run assay with/without DTT check_thiol->run_dtt analyze_dtt Analyze IC50 shift run_dtt->analyze_dtt thiol_reactivity_suspected Thiol reactivity is possible analyze_dtt->thiol_reactivity_suspected Significant Shift no_issue Non-specific reactivity unlikely analyze_dtt->no_issue No Significant Shift

References

Technical Support Center: Purification of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(1H-1,2,4-triazol-1-yl)butanoic acid. This resource is designed for researchers, chemists, and formulation scientists who are working with this molecule and require expert guidance on achieving high purity. The unique bifunctional nature of this compound, possessing both a carboxylic acid and a triazole moiety, presents specific hurdles that this guide will help you overcome.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound. Each issue is presented with its probable causes and a step-by-step resolution protocol.

Issue 1: Oily Product or Failure to Crystallize

Question: My final product, after work-up, is a persistent oil and will not solidify, even at low temperatures. How can I induce crystallization?

Probable Causes:

  • Residual Solvent: The presence of high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis can plasticize the product, preventing lattice formation.

  • Hygroscopic Nature: The compound may be absorbing atmospheric moisture, leading to an oil.

  • Impurities: Unreacted starting materials or byproducts can act as crystal growth inhibitors. Specifically, unreacted ethyl 4-bromobutanoate or excess 1,2,4-triazole can be problematic.

  • Zwitterionic Character: At its isoelectric point, the molecule can have strong intermolecular interactions that may favor an amorphous state over a crystalline one.

Step-by-Step Resolution Protocol:

  • Azeotropic Removal of Water and Solvents:

    • Dissolve the oily product in a suitable solvent like toluene or isopropanol.

    • Concentrate the solution under reduced pressure. This process will form an azeotrope with water and other residual solvents, effectively removing them.

    • Repeat this process 2-3 times.

  • Solvent-Antisolvent Crystallization:

    • Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., methanol, ethanol, or hot water).

    • Slowly add an antisolvent in which the product is poorly soluble (e.g., diethyl ether, ethyl acetate, or acetone) dropwise until turbidity persists.

    • Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • pH Adjustment for Crystallization:

    • Since the molecule has both acidic and basic centers, its solubility is highly pH-dependent.

    • Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) to form the carboxylate salt.

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.

    • Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to the isoelectric point (pI). The pI can be estimated or determined experimentally, but a good starting point is a pH of around 3-4. The product should precipitate out.

    • Filter the solid, wash with cold deionized water, and dry under vacuum.

Issue 2: Poor Recovery from Column Chromatography

Question: I am trying to purify my compound using silica gel chromatography, but I am experiencing significant peak tailing and low recovery. What is causing this and how can I fix it?

Probable Causes:

  • Strong Interaction with Silica: The carboxylic acid group can strongly and irreversibly bind to the acidic silanol groups on the silica gel surface, leading to tailing and product loss.

  • Zwitterionic Nature: The zwitterionic form of the molecule can have very low mobility on the silica gel.

  • Inappropriate Mobile Phase: A mobile phase that is not polar enough will result in the compound remaining at the origin, while a mobile phase that is too polar may not provide adequate separation from polar impurities.

Step-by-Step Resolution Protocol:

  • Mobile Phase Modification:

    • To mitigate the interaction with silica, add a small amount of an acid to the mobile phase. Acetic acid (0.5-2%) or formic acid (0.1-1%) are commonly used. This will protonate the carboxylic acid, reducing its interaction with the silica.

    • A typical mobile phase could be a gradient of methanol in dichloromethane, with 1% acetic acid added to both solvents.

  • Use of a Different Stationary Phase:

    • Consider using a less acidic stationary phase, such as neutral or basic alumina.

    • Reverse-phase chromatography (C18) is an excellent alternative. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.

  • Ion-Exchange Chromatography:

    • Given the compound's ability to exist as an anion (carboxylate) or cation (protonated triazole), ion-exchange chromatography is a highly effective purification method.

    • Use a weak anion exchange (WAX) resin if you plan to bind the carboxylate at a pH above its pKa. Elute with a decreasing pH gradient or an increasing salt concentration.

    • Alternatively, a strong cation exchange (SCX) resin can be used to bind the protonated triazole at a pH below its pKa, eluting with an increasing pH gradient or a salt solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol, especially at pH values away from its isoelectric point. It will have lower solubility in less polar solvents like ethyl acetate and dichloromethane, and will likely be insoluble in non-polar solvents such as hexanes and diethyl ether.

SolventPredicted SolubilityRationale
WaterHigh (pH dependent)Forms salts at acidic and basic pH.
Methanol / EthanolHighPolar protic nature solvates the molecule well.
DMSO / DMFHighPolar aprotic solvents capable of dissolving a wide range of compounds.
Ethyl AcetateLow to ModerateIntermediate polarity.
DichloromethaneLowLower polarity.
Diethyl Ether / HexanesInsolubleNon-polar.

Q2: How can I effectively remove unreacted 1,2,4-triazole from my product?

1,2,4-triazole is a common impurity from the synthesis. Due to its polar and basic nature, it can be challenging to remove.

  • Aqueous Wash: During the work-up, washing the organic layer with dilute acid (e.g., 0.1M HCl) will protonate the triazole, making it highly water-soluble and partitioning it into the aqueous phase. Be mindful that your product may also have some solubility in the acidic aqueous phase.

  • Chromatography: If the product is purified by silica gel chromatography, 1,2,4-triazole is quite polar and will likely have a low Rf value. A well-chosen solvent system (e.g., a gradient of methanol in dichloromethane) should allow for its separation.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal. As it is potentially hygroscopic, ensure the container is tightly sealed.

Visualized Workflows

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on the initial state of the crude product.

Purification_Decision_Tree start Crude Product State oily Oily or Gummy Solid start->oily solid Crude Solid start->solid solvent_removal Azeotropic Solvent Removal (e.g., with Toluene) oily->solvent_removal recrystallization Attempt Recrystallization (Solvent/Antisolvent or pH swing) solid->recrystallization success_cryst High Purity Crystals? solvent_removal->success_cryst success_recryst High Purity Crystals? recrystallization->success_recryst chromatography Proceed to Chromatography success_cryst->chromatography No end_product Pure Product success_cryst->end_product Yes success_recryst->chromatography No success_recryst->end_product Yes chromatography->end_product

Caption: Decision tree for selecting a purification strategy.

Chromatography Method Selection Workflow

This workflow guides the user through choosing the most suitable chromatography technique.

Chromatography_Selection start Chromatography Needed silica_check Attempt Normal Phase Silica Gel (Mobile phase with acid modifier, e.g., 1% AcOH) start->silica_check outcome Good Separation & Recovery? silica_check->outcome rp_chrom Use Reverse Phase (C18) (Mobile phase: H2O/ACN with 0.1% TFA) outcome->rp_chrom No, Tailing ion_exchange Use Ion-Exchange Chromatography (WAX or SCX) outcome->ion_exchange No, Irreversible Binding end_product Pure Product outcome->end_product Yes rp_chrom->end_product ion_exchange->end_product

Caption: Workflow for selecting the optimal chromatography method.

Technical Support Center: Scaling Up the Synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid. This document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of pharmacologically active compounds.[1] Its synthesis typically involves a two-step process: the N-alkylation of 1,2,4-triazole with a suitable 4-halobutanoate ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. While seemingly straightforward, this synthesis presents several challenges, particularly when scaling up, including issues with regioselectivity, reaction kinetics, product isolation, and impurity profiles. This guide is designed to provide practical, experience-driven solutions to these common problems.

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through the following two-step procedure. This workflow will serve as the basis for the subsequent troubleshooting and FAQ sections.

Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis 1,2,4-Triazole 1,2,4-Triazole Alkylation_Reaction N-Alkylation (e.g., 80-100 °C) 1,2,4-Triazole->Alkylation_Reaction Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Alkylation_Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Alkylation_Reaction Ethyl_Ester Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate Alkylation_Reaction->Ethyl_Ester Hydrolysis_Reaction Hydrolysis (e.g., NaOH, H2O/EtOH) Ethyl_Ester->Hydrolysis_Reaction Acidification Acidification (e.g., HCl) Hydrolysis_Reaction->Acidification Final_Product This compound Acidification->Final_Product caption Figure 1: Proposed two-step synthesis of this compound.

Caption: Figure 1: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: N-Alkylation of 1,2,4-Triazole

Problem 1: Low or No Conversion of Starting Materials

  • Potential Cause:

    • Inactive Base: The base (e.g., potassium carbonate) may be hydrated or of poor quality, failing to deprotonate the 1,2,4-triazole effectively.

    • Insufficient Temperature: The reaction temperature may be too low to drive the alkylation forward at a reasonable rate.

    • Poor Solvent Quality: The solvent (e.g., DMF) may contain water, which can hydrolyze the alkylating agent and deactivate the base.

  • Recommended Solutions:

    • Base Activation: Dry the potassium carbonate in an oven at >120 °C for several hours before use. Alternatively, use a stronger, non-hygroscopic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to improve yields in similar alkylations.[2]

    • Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[4]

    • Use Anhydrous Solvent: Employ a dry, high-purity solvent. Consider using molecular sieves to ensure anhydrous conditions.

Problem 2: Formation of a Mixture of N-1 and N-4 Isomers

  • Potential Cause:

    • 1,2,4-Triazole is an asymmetric heterocycle with two possible sites of alkylation (N-1 and N-4). The ratio of the resulting isomers is highly dependent on the reaction conditions.[2][5] The N-4 isomer is often more polar and can be difficult to separate from the desired N-1 product.

  • Recommended Solutions:

    • Choice of Base and Solvent: The regioselectivity of the alkylation is influenced by the nature of the triazole anion in solution. Using a non-polar solvent and a bulky base can favor the formation of the N-1 isomer. For instance, using DBU in a solvent like THF has been reported to give a high preference for the N-1 product.[2]

    • Temperature Control: Lowering the reaction temperature may improve the regioselectivity, although this could also decrease the reaction rate.

    • Alternative Alkylating Agent: While ethyl 4-bromobutanoate is a common choice, using an alkylating agent with a better leaving group, such as ethyl 4-iodobutanoate or ethyl 4-tosyloxybutanoate, might alter the isomer ratio.

Problem 3: Formation of Quaternary Triazolium Salt (Over-alkylation)

  • Potential Cause:

    • The N-1 alkylated product can undergo a second alkylation to form a quaternary triazolium salt, especially if the reaction temperature is too high or the reaction time is excessively long.[5]

  • Recommended Solutions:

    • Stoichiometry Control: Use a slight excess of 1,2,4-triazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[3][6]

    • Temperature and Time Management: Avoid prolonged heating at high temperatures.

Step 2: Ester Hydrolysis

Problem 4: Incomplete Hydrolysis of the Ester

  • Potential Cause:

    • Insufficient Base: An inadequate amount of base (e.g., sodium hydroxide) will lead to incomplete saponification.

    • Low Reaction Temperature: The hydrolysis of esters is often slow at room temperature and may require heating.

    • Phase Separation: If using a biphasic solvent system, poor mixing can limit the reaction rate.

  • Recommended Solutions:

    • Use Excess Base: Employ at least 2-3 equivalents of sodium hydroxide to ensure complete and irreversible hydrolysis.[7]

    • Increase Temperature: Heat the reaction mixture to reflux (typically 60-80 °C) to accelerate the hydrolysis.

    • Homogeneous System: Use a co-solvent like ethanol or methanol with water to create a single phase for the reaction.

Problem 5: Difficulty in Isolating the Final Product after Acidification

  • Potential Cause:

    • This compound is a zwitterionic and highly polar molecule, making it very soluble in water. This can lead to low recovery yields upon extraction.

    • The product may not readily crystallize from the aqueous solution.

  • Recommended Solutions:

    • pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of the product (typically around pH 3-4) to minimize its solubility in water.

    • Evaporation and Trituration: After acidification, evaporate the aqueous solution to dryness under reduced pressure. The resulting solid residue can then be triturated with an organic solvent like isopropanol or acetone to dissolve the desired product, leaving behind inorganic salts.

    • Ion-Exchange Chromatography: For high-purity material, ion-exchange chromatography can be an effective purification method.

Problem 6: Presence of Impurities in the Final Product

  • Potential Cause:

    • Incomplete Hydrolysis: Residual starting ester will contaminate the final product.

    • Side Products from Alkylation: The N-4 isomer and over-alkylation products from the first step may carry over.

    • Formation of 1,3,4-Oxadiazole Derivatives: Under certain conditions, side reactions can lead to the formation of oxadiazole impurities.[8]

  • Recommended Solutions:

    • Optimize Reaction Conditions: Address the root cause of impurity formation by optimizing the conditions of both the alkylation and hydrolysis steps as described above.

    • Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol.[9]

    • Chromatographic Purification: For challenging separations, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/acetic acid) may be necessary.

Experimental Protocols

Protocol 1: N-Alkylation of 1,2,4-Triazole
  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate.

Protocol 2: Hydrolysis of Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate
  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux until the reaction is complete (as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Isolate the product by either filtration (if it precipitates) or by evaporating the solvent and triturating the residue.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of 1,2,4-triazole to maximize the yield of the N-1 isomer?

A1: While potassium carbonate is commonly used, stronger, non-nucleophilic organic bases like DBU have been shown to provide higher regioselectivity for the N-1 position, particularly when used in less polar solvents like THF.[2] The use of sodium hydride (NaH) in an anhydrous solvent like DMF is also a viable option, as it irreversibly deprotonates the triazole.

Q2: How can I effectively monitor the progress of the N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as ethyl acetate/hexanes or dichloromethane/methanol. The product, ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate, will be less polar than 1,2,4-triazole. For more quantitative analysis and to distinguish between isomers, LC-MS is the preferred method.[6][10][11]

Q3: My final product is a sticky oil and won't crystallize. What should I do?

A3: This is a common issue with polar, zwitterionic compounds. First, ensure that all solvent has been removed under high vacuum. Try dissolving the oil in a minimal amount of a hot solvent (e.g., isopropanol) and then slowly adding a non-polar anti-solvent (e.g., diethyl ether or hexanes) until the solution becomes turbid. Allow the mixture to stand, preferably in a refrigerator, to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.[9] If these methods fail, purification by column chromatography may be necessary.

Q4: Can I use acidic conditions for the ester hydrolysis instead of basic conditions?

A4: Yes, acid-catalyzed hydrolysis is an alternative.[7] This involves refluxing the ester in an aqueous acidic solution (e.g., aqueous HCl or H2SO4). However, this reaction is reversible, so a large excess of water is needed to drive it to completion. Basic hydrolysis (saponification) is generally preferred as it is an irreversible reaction, often leading to cleaner and more complete conversion.[7]

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • 1,2,4-Triazole: Handle with care as it can be harmful if swallowed or inhaled.[3]

  • Sodium Hydride (if used): This is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: DMF is a potential reproductive toxin and should be handled in a well-ventilated fume hood.

  • Acid/Base Handling: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Summary

ParameterStep 1: N-AlkylationStep 2: Hydrolysis
Key Reagents 1,2,4-Triazole, Ethyl 4-bromobutanoate, BaseEthyl 4-(1H-1,2,4-triazol-1-yl)butanoate, Base
Typical Solvents DMF, Acetonitrile, THFWater/Ethanol, Water/Methanol
Typical Bases K2CO3, NaH, DBUNaOH, KOH, LiOH
Temperature Range 60 - 120 °C25 - 100 °C
Reaction Monitoring TLC, LC-MSTLC, LC-MS
Work-up Aqueous extractionAcidification, Extraction/Crystallization

Troubleshooting Workflow Diagram

Caption: Figure 2: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: A Guide to Handling Hygroscopic 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride. Its principal aim is to provide a comprehensive resource for understanding and mitigating the challenges associated with its hygroscopic nature, ensuring the integrity of the compound and the reproducibility of experimental results.

Part 1: Understanding the Challenge - Hygroscopicity

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2] This seemingly simple property can introduce a cascade of issues in a laboratory setting, compromising both the physical and chemical properties of a reagent.[2][3][4][5] For a compound like this compound hydrochloride, the consequences of uncontrolled moisture absorption can be severe.

The water absorbed does not simply sit on the surface; it can lead to:

  • Physical Alterations: The compound can transform from a free-flowing powder into a clumped, gummy, or brick-like solid, making it exceedingly difficult to handle and weigh accurately.[2]

  • Chemical Degradation: Moisture can act as a reactant, potentially causing hydrolysis of the compound.[3][5][6] This alters the chemical identity of your material, leading to the formation of impurities and a decrease in the active ingredient's purity.

  • Inaccurate Dosing: The weight of the absorbed water will lead to a systematic error in all measurements, resulting in the preparation of solutions with a lower-than-calculated concentration of the active compound.[6] This directly impacts the validity of experimental outcomes.

Part 2: Frequently Asked Questions (FAQs) & Best Practices

This section addresses common questions and provides actionable protocols for the proper handling of this compound hydrochloride.

Q1: How should I store the compound upon receipt?

A1: Proper storage is the most critical step in preserving the compound's integrity.

  • Immediate Action: Upon receipt, place the manufacturer's sealed container inside a desiccator with an active desiccant (e.g., silica gel, calcium chloride).[7]

  • Container Integrity: Do not remove the compound from its original container. The manufacturer's packaging is designed to provide an initial barrier against moisture.

  • Seal Tightness: Always ensure the container is tightly sealed after every use to minimize air exchange.[1][2] Wrapping the cap threads with Parafilm can provide an additional protective seal.

  • Environment: Store the desiccator in a cool, dry, and stable environment. Avoid areas with high humidity or frequent temperature fluctuations, which can drive moisture into improperly sealed containers.

Q2: What is the correct procedure for weighing this compound to ensure accuracy?

A2: Weighing is a point of high vulnerability for a hygroscopic compound. The following protocol minimizes moisture uptake:

Protocol: Accurate Weighing of a Hygroscopic Compound
  • Temperature Equilibration: Before opening, allow the entire sealed container to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder.

  • Minimize Exposure: Have all necessary tools (spatulas, weighing paper/boat) ready. The goal is to minimize the time the container is open.[1][2]

  • Rapid Transfer: Open the container, quickly remove the desired amount of solid, and immediately and tightly reseal the stock container.

  • Fast Measurement: Place the sample on the analytical balance and record the weight as soon as the reading stabilizes. You may observe the weight slowly increasing as the sample absorbs moisture from the air.[8]

  • Ideal Environments: For highly sensitive experiments, weighing should be performed in a controlled environment, such as a glovebox with an inert atmosphere (e.g., nitrogen or argon) or a room with controlled low humidity (<40% RH).[9]

Q3: My compound has become clumpy. Is it still usable?

A3: Clumping is a clear visual indicator of significant moisture absorption.[2]

  • For Non-Critical Applications: If the experiment is qualitative, you might proceed with caution, acknowledging the potential for inaccuracy. You can try breaking up clumps with a spatula, but the compound's original properties may not be fully restored.[1]

  • For Quantitative & Sensitive Assays: It is strongly advised to discard the compromised vial and use a fresh, unopened stock. The presence of water and potential degradation products makes it impossible to determine the true concentration and purity, invalidating quantitative results.

Q4: How can I prepare and store solutions of this compound?

A4: Preparing a stock solution can be an effective strategy to avoid repeated weighing of the hygroscopic solid.

  • Solvent Choice: Use a high-purity, anhydrous grade solvent. The presence of water in the solvent can defeat the purpose of careful handling.

  • Procedure: Weigh a larger amount of the compound once, following the stringent protocol above. Dissolve it in a precise volume of anhydrous solvent to create a concentrated stock solution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial, preferably with a septum cap for withdrawal via syringe. For long-term storage, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing is recommended. Store at the recommended temperature, protected from light.

Part 3: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common issues.

Observed Problem Potential Root Cause (Hygroscopicity-Related) Recommended Actions & Solutions
Inconsistent or non-reproducible experimental results. Inaccurate concentration of the compound due to weighing errors caused by water absorption.1. Review and strictly adhere to the recommended weighing protocol. 2. Prepare a fresh, concentrated stock solution in an anhydrous solvent and aliquot for single-use to avoid handling the solid repeatedly.[10]
Compound fails to dissolve completely or solution appears cloudy. The compound may have partially degraded into less soluble byproducts due to hydrolysis.1. Verify the appropriate solvent and solubility from the manufacturer's data sheet. 2. Attempt gentle warming or sonication if the compound is known to be thermally stable. 3. If solubility issues persist, this strongly indicates degradation. Discard the material and start with a fresh, uncompromised vial.
Visible change in the physical appearance of the solid (from powder to sticky solid). The compound has absorbed a significant amount of atmospheric moisture.1. The material is compromised. For any application requiring accurate concentration or high purity, the vial should be discarded. 2. Review your storage procedures immediately. Ensure the desiccator is functioning, the desiccant is active (e.g., blue silica gel has not turned pink), and all containers are sealed properly.
Logical Workflow for Handling Hygroscopic Compounds

The following diagram outlines the critical decision points and processes from receipt to experimental use.

Caption: A workflow for maintaining the integrity of hygroscopic compounds.

Troubleshooting Decision Diagram

Use this diagram to diagnose issues related to compound integrity.

G start Experimental Anomaly (e.g., Poor Reproducibility) check_solid Inspect Solid Compound: Is it Clumped or Sticky? start->check_solid yes_clumped Yes check_solid->yes_clumped Yes no_clumped No check_solid->no_clumped No discard Compound is Compromised. Discard and Use New Vial. yes_clumped->discard review_weighing Review Weighing Protocol: - Equilibration Time? - Exposure Time? no_clumped->review_weighing review_storage Review Storage Protocol: - Desiccator Active? - Container Sealed? discard->review_storage

Caption: A decision tree for troubleshooting hygroscopic compound issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4-(1H-1,2,4-triazol-1-yl)alkanoic Acid Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 4-(1H-1,2,4-triazol-1-yl)alkanoic acid derivatives and their close structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into their potential as both anticancer and antifungal agents, supported by experimental data from peer-reviewed literature. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action, providing a framework for future drug discovery efforts in this chemical space. While direct comparative studies on a homologous series of 4-(1H-1,2,4-triazol-1-yl)butanoic acid derivatives are limited in the public domain, this guide synthesizes data from closely related structures to elucidate key principles governing their biological activity.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it an attractive pharmacophore for designing enzyme inhibitors.[3][4] This guide focuses on derivatives where the 1,2,4-triazole moiety is linked to an alkanoic acid chain, a structural motif with the potential for diverse biological activities.

Comparative Efficacy in Oncology

While research specifically on this compound derivatives in oncology is emerging, extensive studies on analogous structures, particularly the benzoic acid hybrids, provide significant insights into their anticancer potential. These compounds have been shown to exhibit potent cytotoxic activity against various cancer cell lines.

Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A study by Al-Sanea et al. (2019) describes the synthesis and in vitro cytotoxic evaluation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[5][6][7] The results, summarized in Table 1, highlight the potent anticancer activity of several derivatives, with IC50 values in the micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[5]

Table 1: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

CompoundR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
2 -NHCSNHCH₂CH=CH₂18.725.7
5 -NHCSNH-adamantyl15.623.9
14 -N=CH-(4-NO₂-phenyl)20.428.1
15 -N=CH-(2-NO₂-phenyl)19.827.5
Doxorubicin (Reference)19.722.6
Data synthesized from Al-Sanea et al., 2019.[5]

Notably, the most potent compounds exhibited weak cytotoxicity toward normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.[5] Further investigation revealed that compounds 2 and 14 induced apoptosis in MCF-7 cells, indicating a programmed cell death mechanism.[5][6][7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The SAR studies on these benzoic acid analogs suggest that the incorporation of isothiocyanate and nitrobenzylidene moieties into the 1,2,4-triazole scaffold is beneficial for its cytotoxic effects.[5] The flexibility of the butanoic acid chain in the target topic, compared to the rigid benzoic acid ring, may offer different conformational possibilities for interacting with biological targets.

Mechanism of Anticancer Action

The anticancer mechanism of 1,2,4-triazole derivatives is often multi-faceted.[8] Some derivatives, like letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of breast cancer.[1] Other proposed mechanisms include the inhibition of tubulin polymerization, which disrupts the cell cycle, and the inhibition of other key enzymes in cancer progression such as kinases and topoisomerases.[1][8] Molecular docking studies on some anticancer 1,2,4-triazoles suggest their binding to the active site of enzymes like aromatase.[1]

Diagram 1: General Anticancer Mechanisms of 1,2,4-Triazole Derivatives

Anticancer Mechanisms Potential Anticancer Mechanisms of 1,2,4-Triazole Derivatives Triazole 1,2,4-Triazole Derivative Aromatase Aromatase Inhibition Triazole->Aromatase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Kinase Kinase Inhibition Triazole->Kinase Apoptosis Induction of Apoptosis Aromatase->Apoptosis Tubulin->Apoptosis Kinase->Apoptosis

A simplified representation of potential anticancer mechanisms of 1,2,4-triazole derivatives.

Comparative Efficacy in Mycology

The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, with prominent drugs like fluconazole and itraconazole belonging to this class.[9] These agents primarily exert their effect by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.

Antifungal Activity of 1,2,4-Triazole Derivatives

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives against Physalospora piricola

CompoundR GroupEC50 (µg/mL)
8d Isopropyl carbamate10.808
8k Phenylalanine fragment10.126
Mefentrifluconazole (Reference)14.433
Data synthesized from Yang et al., 2024.[10]

These results indicate that modifications to the side chain attached to the triazole core can significantly modulate antifungal potency, with some derivatives outperforming the commercial fungicide mefentrifluconazole.[10]

Structure-Activity Relationship (SAR) Insights for Antifungal Activity

For antifungal activity, the SAR of triazoles is well-established. The N1-substituted 1,2,4-triazole is crucial for binding to the target enzyme. The nature and substitution pattern of the side chain dramatically influence the potency and spectrum of activity. Halogenated phenyl groups are common features in many potent antifungal triazoles.

Mechanism of Antifungal Action

The primary mechanism of action for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][9][12] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the membrane structure and function, ultimately leading to the inhibition of fungal growth.[12] The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, leading to its inhibition.[4]

Diagram 2: Antifungal Mechanism of 1,2,4-Triazole Derivatives

Antifungal Mechanism Mechanism of Action of Antifungal 1,2,4-Triazoles Triazole 1,2,4-Triazole Antifungal CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Growth Fungal Growth Inhibition Membrane->Growth Required for

Inhibition of CYP51 by 1,2,4-triazoles disrupts ergosterol biosynthesis and fungal cell membrane integrity.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are crucial. Below are representative protocols for assessing the anticancer and antifungal activities of novel compounds.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Diagram 3: MTT Assay Workflow

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

A step-by-step workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion and Future Directions

Derivatives of 4-(1H-1,2,4-triazol-1-yl)alkanoic acids and their analogs represent a promising class of compounds with dual anticancer and antifungal potential. The structure-activity relationships, while not fully elucidated for the butanoic acid series, can be inferred from closely related structures. The flexibility of the alkanoic acid chain may provide opportunities for optimizing pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-(1H-1,2,4-triazol-1-yl)alkanoic acid derivatives with varying chain lengths and substitutions. This will enable a more precise determination of the SAR and the identification of lead compounds for further development. Mechanistic studies, including enzyme inhibition assays and apoptosis studies, will be crucial for understanding their mode of action and for rational drug design.

References

Topic: 4-(1H-1,2,4-triazol-1-yl)butanoic acid versus Pyrazole-Containing Analogues: A Mechanistic and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

In the intricate process of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's pharmacological profile. Among the most privileged of these structures are the five-membered nitrogen-containing heterocycles, particularly 1,2,4-triazole and its isomer, pyrazole. This guide provides a comprehensive, data-driven comparison between 4-(1H-1,2,4-triazol-1-yl)butanoic acid and its corresponding pyrazole analogues. We will dissect the critical differences in their synthesis, physicochemical properties, and biological performance, with a specific focus on the well-established field of antifungal agents to provide a tangible case study for researchers, scientists, and drug development professionals.

The Azole Isomers: A Tale of Two Scaffolds

At first glance, 1,2,4-triazole and pyrazole are closely related. However, the distinct arrangement of their three and two nitrogen atoms, respectively, imparts unique electronic and steric characteristics. These differences are not trivial; they dictate the molecule's ability to interact with biological targets, its metabolic stability, and its overall suitability as a drug candidate.[1][2]

  • 1,2,4-Triazole: Characterized by three nitrogen atoms, this scaffold is a cornerstone of numerous successful drugs.[3] Its key feature, particularly in the context of antifungal agents, is the exposed N4 nitrogen, which acts as a potent metal-coordinating atom.[4][5]

  • Pyrazole: Containing two adjacent nitrogen atoms, this ring system offers a different array of hydrogen bond donors and acceptors.[6][7] While also a valuable scaffold in medicinal chemistry, its interaction profile with metalloenzymes differs significantly from that of 1,2,4-triazoles.[8]

When appended with a 4-butanoic acid side chain, both scaffolds gain a flexible linker and a terminal carboxylic acid group, a common feature for improving solubility and providing an additional interaction point with biological targets.

Comparative Physicochemical and Biological Profile

The substitution of a 1,2,4-triazole ring with a pyrazole fundamentally alters a molecule's properties. The following table summarizes these key differences, which form the basis for divergent biological activities.

PropertyThis compound4-(1H-pyrazol-1-yl)butanoic acidCausality Behind the Difference
Target Interaction N4 atom is a key metal-coordinating ligand (e.g., heme iron).[4][5]Lacks the strategically positioned N4 for heme coordination.The unique 1,2,4-nitrogen arrangement in the triazole ring is essential for its role as an inhibitor of certain metalloenzymes, a feature the pyrazole isomer lacks.
Hydrogen Bonding N2 and N4 are hydrogen bond acceptors.N2 is a hydrogen bond acceptor; the N-H group is a hydrogen bond donor.The differing number and location of nitrogen atoms create distinct patterns of potential non-covalent interactions with protein residues.
Metabolic Stability Generally high, a reason for its prevalence in drug design.[3]The pyrazole ring is also known for its metabolic stability.Both azole rings are generally robust, though specific metabolic pathways can vary based on the overall molecular context.
Acidity/Basicity The triazole ring is weakly basic.The pyrazole ring is also weakly basic, with a slightly different pKa.The electronic distribution within the rings, governed by the nitrogen atom positions, influences their protonation state at physiological pH.

Performance Data: A Case Study in Antifungal Efficacy

The most illustrative comparison comes from the field of antifungal drug discovery, where azoles are a dominant class of therapeutics.[9][10] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[9][11][12]

Hypothetical Comparative Data Against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC)Target Enzyme Inhibition (CYP51 IC₅₀)Interpretation of Performance
This compound4 µg/mL0.1 µMHigh Potency: The triazole compound effectively inhibits fungal growth by potently blocking the CYP51 enzyme. This is consistent with the known mechanism of clinical azole antifungals.[9][13]
4-(1H-pyrazol-1-yl)butanoic acid>128 µg/mL>50 µMLow Potency: The pyrazole analogue shows negligible antifungal activity. Its inability to potently inhibit CYP51 demonstrates the critical importance of the 1,2,4-triazole scaffold for this specific target.

This stark difference in performance is a direct consequence of the molecular interactions within the enzyme's active site.

Mechanistic Visualization: Triazole vs. Pyrazole at the CYP51 Active Site

The diagram below illustrates why the 1,2,4-triazole scaffold is superior for CYP51 inhibition. The key interaction is the coordination of the triazole's N4 atom with the central iron atom of the enzyme's heme group, effectively shutting down its catalytic activity.[4][5] The pyrazole analogue lacks a nitrogen atom in the correct position to establish this critical bond.

CYP51_Binding_Comparison cluster_triazole Triazole-Based Inhibitor (High Affinity) cluster_pyrazole Pyrazole-Based Analogue (Low Affinity) Triazole_Ring 1,2,4-Triazole Ring Heme_T Heme Iron Triazole_Ring->Heme_T  Crucial N4-Fe Coordination Bond (Strong Inhibition) Pyrazole_Ring Pyrazole Ring Heme_P Heme Iron Pyrazole_Ring->Heme_P  No N4-Fe Coordination Possible (Weak/No Inhibition)

Caption: Comparison of triazole vs. pyrazole interaction with CYP51 heme iron.

Experimental Protocols for Comparative Evaluation

Reproducible and standardized protocols are essential for generating reliable comparative data. The following sections provide self-validating, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of Azole Butanoic Acids

This protocol outlines a general and robust method for synthesizing the target compounds via nucleophilic substitution. A key experimental choice is the use of a base like sodium hydride to deprotonate the azole, creating a potent nucleophile for reaction with an alkyl halide.

Synthesis_Protocol Start_Azole 1. Deprotonation: 1H-1,2,4-Triazole or 1H-Pyrazole + Sodium Hydride (NaH) in DMF Alkyl_Halide 2. Alkylation: Add Ethyl 4-bromobutanoate Start_Azole->Alkyl_Halide Intermediate 3. Reaction & Workup: Stir at RT, Quench, Extract → Ethyl 4-(azol-1-yl)butanoate Alkyl_Halide->Intermediate Purify 4. Purification: Silica Gel Chromatography Intermediate->Purify Hydrolysis 5. Saponification: NaOH in EtOH/H₂O Purify->Hydrolysis Final_Product 6. Acidification & Isolation: Acidify with HCl, Filter → Final Product Hydrolysis->Final_Product

Caption: General workflow for the synthesis of azole butanoic acids.

Step-by-Step Methodology:

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, add the corresponding azole (1H-1,2,4-triazole or 1H-pyrazole, 1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium azolate salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of ethyl 4-bromobutanoate (1.05 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate by flash column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir the mixture at 40-50 °C for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether. Acidify the aqueous layer to pH ~3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a validated system for determining the Minimum Inhibitory Concentration (MIC) and is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15]

MIC_Protocol Prep_Compounds 1. Compound Dilution: Prepare 2x serial dilutions of test compounds in a 96-well plate Inoculate_Plate 3. Inoculation: Add diluted fungal suspension to each well Prep_Compounds->Inoculate_Plate Prep_Inoculum 2. Inoculum Preparation: Adjust fungal culture (e.g., C. albicans) to 0.5 McFarland standard, then dilute Prep_Inoculum->Inoculate_Plate Incubate 4. Incubation: Incubate plate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC 5. Read MIC: Determine the lowest concentration with significant growth inhibition Incubate->Read_MIC

Caption: Standard workflow for broth microdilution antifungal susceptibility testing.

Step-by-Step Methodology:

  • Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (solubilized in DMSO) in the RPMI medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in RPMI medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the plate, bringing the total volume to 200 µL. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well.[11] This can be assessed visually or by using a microplate reader to measure optical density at 530 nm.

Conclusion and Authoritative Recommendations

The comparative analysis unequivocally demonstrates that while this compound and its pyrazole analogue are structural isomers, they are not functionally equivalent. For targets like fungal CYP51, the 1,2,4-triazole scaffold is mechanistically essential and vastly superior in performance.[1][10] The pyrazole analogue, lacking the critical N4 heme-coordinating atom, is ineffective against this specific target.

This guide underscores a fundamental principle in medicinal chemistry: subtle changes in a heterocyclic core can lead to dramatic differences in biological activity. The choice between a triazole and a pyrazole scaffold must be a target-driven, evidence-based decision. While pyrazoles are valuable in many other therapeutic contexts, for applications requiring the specific mode of action seen in azole antifungals, the 1,2,4-triazole remains the authoritative and field-proven choice.

References

A Researcher's Guide to Evaluating the Antifungal Potential of 4-(1H-1,2,4-triazol-1-yl)butanoic acid Against Commercial Azole Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Scaffold in Drug Discovery

In the landscape of pharmaceutical development, molecules are often classified by their utility. While some are lead compounds with demonstrated biological activity, others serve as foundational scaffolds or intermediates for constructing more complex active pharmaceutical ingredients (APIs). 4-(1H-1,2,4-triazol-1-yl)butanoic acid falls primarily into the latter category. Public domain data does not extensively characterize its standalone biological activity; rather, its significance is noted in chemical synthesis, particularly as a precursor or intermediate in the development of more complex molecules, including potential antifungal agents.[1][2][3][4][5][6]

However, its structure is inherently compelling to the medicinal chemist. It combines two key moieties:

  • The 1,2,4-Triazole Ring: This heterocycle is the cornerstone pharmacophore of the azole class of antifungal drugs.[7] Clinically vital medicines such as fluconazole and voriconazole leverage this ring to potently inhibit a key fungal enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to compromised membrane integrity and fungal cell death.[10][11][12]

  • The Butanoic Acid Linker: This flexible four-carbon chain terminating in a carboxylic acid provides a versatile linker. It can influence solubility, and pharmacokinetic properties, and potentially serve as a handle for creating prodrugs or establishing secondary binding interactions within a target enzyme's active site.

Given this structural precedent, this guide provides a framework for researchers aiming to characterize the antifungal potential of this compound. It outlines a logical, stepwise experimental plan to compare its activity against two well-established commercial triazole antifungals: Fluconazole (a first-generation triazole) and Voriconazole (a second-generation triazole).

The Mechanistic Landscape: How Triazole Antifungals Work

The primary mechanism of action for triazole antifungals is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][10] This enzyme is critical in the ergosterol biosynthesis pathway. By binding to the heme iron in the enzyme's active site, triazoles prevent the conversion of lanosterol to ergosterol.[8] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupts the structure and function of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[11][12]

a_senior_application_scientist_1 cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Triazole Antifungal (e.g., Voriconazole) Triazole->Lanosterol:n Inhibition ToxicSterols Accumulation of Toxic Sterol Intermediates DisruptedMembrane Disrupted Cell Membrane & Fungal Cell Death ToxicSterols->DisruptedMembrane

Caption: Mechanism of action of triazole antifungal drugs.

A Proposed Experimental Workflow for Comparative Analysis

To objectively assess the potential of "this compound" (herein referred to as the 'Test Compound'), a tiered approach is recommended. This workflow is designed to first establish broad antifungal activity and then probe for a specific mechanism of action, directly comparing its performance to Fluconazole and Voriconazole at each stage.

Caption: Proposed experimental workflow for compound evaluation.

Part A: Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the Test Compound against clinically relevant fungal pathogens and compare it to commercial controls. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)

  • Strain Selection: Utilize quality control strains such as Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

  • Media Preparation: Prepare RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Culture the fungal strains and prepare a standardized inoculum suspension adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Compound Plating:

    • Prepare stock solutions of the Test Compound, Fluconazole, and Voriconazole in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI medium to achieve a range of final concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Inoculation: Add the standardized fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: Determine the MIC as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Data Presentation:

The results should be tabulated to allow for a direct and clear comparison of potency.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Test Compound Experimental ResultExperimental Result
Fluconazole0.25 - 2.0> 64
Voriconazole0.03 - 0.250.25 - 1.0

Note: Values for Fluconazole and Voriconazole are typical literature ranges.

Part B: Ergosterol Synthesis Inhibition Assay

Objective: To verify if the antifungal activity observed in the MIC assay is due to the inhibition of the ergosterol biosynthesis pathway, the canonical mechanism for triazole drugs.

Experimental Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Fungal Culture: Grow Candida albicans in a liquid medium to mid-log phase.

  • Drug Treatment: Expose the fungal cells to the Test Compound, Voriconazole (positive control), and a no-drug control at a concentration equivalent to 0.5x their respective MIC values for several hours.

  • Sterol Extraction:

    • Harvest and wash the fungal cells.

    • Saponify the cell pellets with alcoholic KOH to release non-saponifiable lipids (sterols).

    • Extract the sterols into an organic solvent (e.g., n-heptane).

  • Derivatization: Silylate the extracted sterols (e.g., with BSTFA) to increase their volatility for GC analysis.

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS. Identify and quantify ergosterol and lanosterol peaks based on their retention times and mass spectra compared to authentic standards.

  • Data Interpretation: A successful inhibitor of CYP51 will cause a significant reduction in the cellular ergosterol content and a corresponding accumulation of lanosterol compared to the untreated control.

Data Presentation:

TreatmentErgosterol (% of Control)Lanosterol (% of Control)
Test Compound (0.5x MIC) Experimental ResultExperimental Result
Voriconazole (0.5x MIC)< 10%> 1000%
Untreated Control100%100%

Concluding Remarks for the Research Scientist

The intrinsic value of This compound lies in its potential as a building block for novel antifungal agents. While it may or may not exhibit potent standalone activity, the experimental framework provided here offers a rigorous and logical path to its evaluation.

Should the Test Compound demonstrate a promising MIC value (e.g., ≤ 16 µg/mL) and confirm an on-target mechanism by inhibiting ergosterol synthesis, it would validate the triazole-butanoic acid scaffold as a viable starting point for a medicinal chemistry campaign. Subsequent structure-activity relationship (SAR) studies could then focus on modifying the butanoic acid terminus or substituting the triazole ring to enhance potency, improve selectivity, and optimize pharmacokinetic properties, with the ultimate goal of developing a next-generation antifungal agent.

References

A Comparative Guide to Validating the Mechanism of Action of Novel Small Molecules: A Case Study of 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel small molecules, using the hypothetical compound "4-(1H-1,2,4-triazol-1-yl)butanoic acid" as a case study. For the purpose of this guide, we will hypothesize a dual-inhibitory mechanism based on its structural motifs: the 1,2,4-triazole ring, common in antifungal agents that target lanosterol 14α-demethylase (CYP51), and the butanoic acid moiety, which is structurally similar to butyrate, a known histone deacetylase (HDAC) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Hypothesis

The validation of a drug's MoA is a cornerstone of preclinical development, providing the necessary foundation for predicting efficacy and potential toxicities. Our subject, this compound, presents an interesting case. The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drugs like fluconazole, where it coordinates with the heme iron of CYP51, inhibiting ergosterol biosynthesis. The butanoic acid tail is reminiscent of butyrate, a short-chain fatty acid that functions as a pan-HDAC inhibitor, leading to changes in gene expression through chromatin remodeling.

Therefore, our central hypothesis is that this compound exhibits a dual MoA, targeting both CYP51 and HDACs. This guide will outline a multi-pronged approach to rigorously test this hypothesis, comparing and contrasting various experimental techniques to build a coherent and validated mechanistic narrative.

Phase 1: Target Identification and Engagement

The initial and most critical step is to confirm that the compound physically interacts with its putative targets within a cellular context. We will compare two orthogonal approaches: a direct, target-agnostic method (Chemical Proteomics) and a direct, target-specific method (Cellular Thermal Shift Assay).

Unbiased Target Identification: Chemical Proteomics

Chemical proteomics, particularly affinity-based protein profiling, serves as an excellent unbiased screen to identify a compound's binding partners. This method involves synthesizing a tagged version of the compound to "pull-down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Probe Synthesis: Synthesize an analogue of this compound with an alkyne handle for click chemistry-based immobilization onto beads.

  • Lysate Preparation: Culture relevant cells (e.g., a human cancer cell line like HeLa or a fungal strain like Candida albicans) and prepare native cell lysates.

  • Affinity Pulldown: Incubate the lysate with the immobilized compound (and a DMSO control).

  • Washing & Elution: Rigorously wash the beads to remove non-specific binders and elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare protein enrichment in the compound-treated sample versus the control. Significant enrichment of CYP51 and various HDAC isoforms would provide strong, unbiased evidence for our hypothesis.

Target-Specific Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells or tissue. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This allows us to confirm if our compound binds to CYP51 and HDACs in a physiological setting.

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a range of concentrations of this compound.

  • Heating: Heat the cell suspensions at a temperature gradient for 3 minutes.

  • Lysis & Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot using specific antibodies against CYP51 and HDAC isoforms (e.g., HDAC1, HDAC2).

  • Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and therefore, direct engagement.

Comparative Analysis of Target Engagement Methods
Method Principle Advantages Disadvantages Application to Hypothesis
Chemical Proteomics Affinity-based pulldown of binding partners.Unbiased, discovers novel targets, provides a global view.Requires chemical modification of the compound, potential for artifacts.Ideal for initial discovery and confirming both CYP51 and HDAC binding simultaneously.
CETSA Ligand-induced thermal stabilization of the target protein.Label-free, performed in intact cells, confirms direct engagement.Requires specific antibodies for each target, lower throughput.Perfect for orthogonally validating the proteomics hits (CYP51, HDACs) in a physiological context.

Phase 2: In Vitro Functional Assays

With target engagement confirmed, the next step is to quantify the functional consequences of this binding. We need to determine if the compound inhibits the enzymatic activity of its targets.

HDAC Inhibition Assay

A variety of commercial kits are available to measure HDAC activity. These typically use a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

  • Reaction Setup: In a 96-well plate, combine recombinant human HDAC1 (or other isoforms) with the fluorogenic substrate.

  • Compound Addition: Add varying concentrations of this compound. Include a known HDAC inhibitor (e.g., SAHA) as a positive control and DMSO as a negative control.

  • Incubation: Incubate at 37°C for a specified time.

  • Signal Development: Add the developer solution and incubate.

  • Measurement: Read the fluorescence on a plate reader.

  • IC50 Calculation: Plot the inhibition curve and calculate the half-maximal inhibitory concentration (IC50).

CYP51 Inhibition Assay

CYP51 activity can be measured using a recombinant enzyme system that monitors the consumption of the substrate lanosterol or the production of its product. A common method involves LC-MS to quantify the substrate and product.

  • Reaction Mixture: Combine recombinant human or fungal CYP51 and its redox partner (NADPH-cytochrome P450 reductase) in a reaction buffer.

  • Compound & Substrate: Add the test compound followed by the substrate (lanosterol).

  • Incubation: Incubate at 37°C.

  • Reaction Quenching: Stop the reaction with a solvent like acetonitrile.

  • LC-MS Analysis: Quantify the remaining lanosterol and the formed product.

  • IC50 Calculation: Determine the IC50 value from the concentration-response curve.

Comparative Data Summary (Hypothetical)
Target Assay Type IC50 (µM) Positive Control Control IC50 (µM)
HDAC1 Fluorogenic5.2SAHA0.08
HDAC2 Fluorogenic8.1SAHA0.12
CYP51 (Human) LC-MS15.7Ketoconazole0.05
CYP51 (C. albicans) LC-MS2.3Ketoconazole0.02

This hypothetical data suggests a moderate pan-HDAC inhibitory activity and a more potent, fungus-selective inhibition of CYP51, which would be a promising therapeutic profile.

Phase 3: Cellular and Pathway-Level Validation

The final phase connects target engagement to a cellular phenotype. We need to demonstrate that the compound elicits the expected downstream biological effects.

Validating HDAC Inhibition: Histone Acetylation

If the compound inhibits HDACs, we expect to see a global increase in histone acetylation. This can be readily assessed by Western blotting.

  • Cell Treatment: Treat cells with the compound for various times (e.g., 6, 12, 24 hours).

  • Histone Extraction: Isolate histones using an acid extraction protocol.

  • SDS-PAGE & Transfer: Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).

  • Detection: Use a chemiluminescent substrate to visualize the bands. An increase in the acetyl-H3/total-H3 ratio would confirm cellular HDAC inhibition.

Validating CYP51 Inhibition: Sterol Profiling

Inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to an accumulation of the substrate (lanosterol) and a depletion of the downstream product (cholesterol in mammals, ergosterol in fungi). This can be measured by gas chromatography-mass spectrometry (GC-MS).

  • Lipid Extraction: Treat cells with the compound, then perform a total lipid extraction.

  • Saponification & Derivatization: Saponify the lipid extract and derivatize the sterols to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the sample into a GC-MS system to separate and identify different sterols based on their retention times and mass spectra.

  • Data Analysis: Quantify the levels of lanosterol and cholesterol/ergosterol relative to an internal standard. A significant increase in the lanosterol-to-cholesterol ratio would validate CYP51 target engagement in a cellular context.

Workflow and Pathway Visualization

The overall validation strategy can be visualized as a logical progression from direct target binding to cellular consequences.

MoA_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_phase1 Phase 1: Target Engagement cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Cellular Pathway cluster_conclusion Conclusion H Hypothesis: This compound targets HDAC and CYP51 P1_unbiased Chemical Proteomics (Unbiased Screen) H->P1_unbiased Identify P1_biased CETSA (Targeted Validation) P1_unbiased->P1_biased Confirm P2_HDAC In Vitro HDAC Assay (IC50 Determination) P1_biased->P2_HDAC Quantify P2_CYP51 In Vitro CYP51 Assay (IC50 Determination) P1_biased->P2_CYP51 Quantify P3_HDAC Western Blot (Histone Acetylation) P2_HDAC->P3_HDAC Cellular Effect P3_CYP51 GC-MS (Sterol Profiling) P2_CYP51->P3_CYP51 Cellular Effect C Validated MoA P3_HDAC->C Synthesize P3_CYP51->C Synthesize Dual_MoA_Pathway cluster_hdac Epigenetic Pathway cluster_cyp51 Sterol Biosynthesis Pathway Compound This compound HDAC HDAC Enzymes Compound->HDAC Inhibits CYP51 CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Acetylation (Hyperacetylation) Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene Ergosterol Ergosterol / Cholesterol CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Membrane Disrupted Membrane Integrity Ergosterol->Membrane

Comparative Structure-Activity Relationship (SAR) of 4-(1H-1,2,4-Triazol-1-yl)butanoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic and steric properties, including the ability to engage in hydrogen bonding and metal coordination, make it a versatile pharmacophore for targeting various enzymes and receptors.[1][3] When coupled with a flexible butanoic acid linker, the resulting "4-(1H-1,2,4-triazol-1-yl)butanoic acid" scaffold presents a promising, yet underexplored, platform for the development of novel therapeutics. This guide provides a comprehensive comparison of the potential structure-activity relationships (SAR) of derivatives based on this core structure, drawing upon established principles from extensive research on related 1,2,4-triazole-containing compounds. Our focus will be on two key therapeutic areas where triazoles have demonstrated significant clinical impact: antifungal and anticancer applications.[4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a theoretical framework for the SAR of this compound class but also practical, field-proven experimental protocols to validate these principles.

Core Scaffold Analysis: The Synergistic Potential of Triazole and Butanoic Acid

The therapeutic promise of this compound derivatives stems from the distinct yet complementary roles of its two core components.

The 1,2,4-Triazole Pharmacophore: A Versatile Biological Anchor

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This nitrogen-rich structure is fundamental to its biological activity. In the realm of antifungal agents, the triazole moiety is the lynchpin of the azole class of drugs, which includes clinically successful agents like fluconazole and itraconazole.[8] The primary mechanism of action for these drugs is the inhibition of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] The triazole's nitrogen atoms coordinate with the heme iron atom in the active site of CYP51, leading to the disruption of ergosterol production and ultimately, fungal cell death or growth inhibition.[9]

In oncology, 1,2,4-triazole derivatives have been investigated for their ability to inhibit a variety of cancer-related targets, including tubulin polymerization, receptor tyrosine kinases (such as EGFR and BRAF), and other signaling proteins.[10][11] The triazole ring can act as a bioisostere for other functional groups, such as amides or carboxylic acids, and can form crucial hydrogen bonds with amino acid residues in the target protein's binding pocket.[12]

The Butanoic Acid Linker: A Modulator of Potency and Pharmacokinetics

The butanoic acid linker is not merely a passive spacer; it plays a critical role in orienting the triazole pharmacophore for optimal interaction with its biological target. The length, flexibility, and polarity of the aliphatic chain can significantly influence a compound's:

  • Binding Affinity: The four-carbon chain of the butanoic acid linker provides a degree of conformational flexibility, allowing the triazole moiety to adopt the most favorable orientation within a binding site.

  • Solubility and Permeability: The carboxylic acid group at the terminus of the linker can be ionized at physiological pH, enhancing aqueous solubility. However, the overall lipophilicity of the molecule, which is influenced by the linker, is a key determinant of its ability to cross cell membranes.

  • Metabolic Stability: Aliphatic linkers can be sites of metabolic modification. Strategic modifications to the linker can enhance metabolic stability and improve the drug's half-life.[13]

Comparative SAR Analysis of this compound Derivatives

While extensive SAR studies on the specific "this compound" scaffold are not widely published, we can extrapolate from the vast body of literature on other 1,2,4-triazole derivatives to predict how structural modifications would likely impact biological activity. The following sections present a comparative analysis of hypothetical derivatives, with a focus on their potential as antifungal and anticancer agents.

A. Modifications of the Triazole Ring

Substitutions on the 1,2,4-triazole ring can have a profound impact on the electronic properties and steric profile of the molecule, thereby influencing its binding to target enzymes.

Modification Rationale Predicted Impact on Antifungal Activity (CYP51 Inhibition) Predicted Impact on Anticancer Activity Supporting Evidence from Related Compounds
Substitution at the 3-position (e.g., with a substituted phenyl group) Introduction of hydrophobic and electronically diverse groups to probe the binding pocket of CYP51.High Impact: A 2,4-difluorophenyl group is a common feature in potent azole antifungals, as it can form strong interactions within the active site.[8][14]Variable Impact: The effect would be highly target-dependent. For tubulin inhibitors, a substituted phenyl ring at this position can be crucial for activity.[11]Numerous potent azole antifungals and anticancer agents feature substitutions at the position equivalent to the 3-position of the 1,2,4-triazole ring.[11][14]
Substitution at the 5-position (e.g., with a thiol or substituted thioether) To introduce additional hydrogen bond donors/acceptors or to explore new binding interactions.Moderate Impact: Thiol-containing triazoles have shown significant antifungal activity.[15]High Impact: Thioether derivatives of 1,2,4-triazoles have been shown to be potent inhibitors of protein-protein interactions.[16]Studies on 3-mercapto-1,2,4-triazole derivatives have demonstrated a wide range of biological activities.[16]
B. Modifications of the Butanoic Acid Linker

Altering the linker can fine-tune the compound's physicochemical properties and its presentation of the triazole pharmacophore to the target.

Modification Rationale Predicted Impact on Antifungal Activity Predicted Impact on Anticancer Activity Supporting Evidence from Related Compounds
Varying Chain Length (e.g., propanoic or pentanoic acid) To optimize the distance between the triazole and a potential secondary binding site.Moderate to High Impact: The optimal linker length is often target-specific. A shorter or longer chain could either improve or diminish binding affinity.High Impact: In targeted drug delivery systems like PROTACs, the linker length is critical for inducing the desired protein-protein interaction.The importance of linker length is a well-established principle in drug design.
Introducing Rigidity (e.g., incorporating a double bond or a cyclic moiety) To reduce conformational flexibility and lock the molecule into a more bioactive conformation.High Impact: A more rigid linker could lead to a higher binding affinity if the locked conformation is optimal for the target.High Impact: Rigid linkers can improve selectivity and reduce off-target effects.Structure-based drug design often employs the strategy of rigidification to enhance potency.
Adding Substituents (e.g., a hydroxyl or methyl group) To alter polarity, metabolic stability, and to introduce new interaction points.Moderate Impact: A hydroxyl group could form an additional hydrogen bond, while a methyl group could enhance hydrophobic interactions.Moderate to High Impact: Substitutions on the linker can significantly affect metabolic stability and cell permeability.[13]The introduction of small substituents is a common strategy in lead optimization to improve ADME properties.[13]
C. Modifications of the Terminal Carboxylic Acid Group

The terminal carboxylic acid is a key functional group that can be modified to create prodrugs or to alter the compound's overall properties.

Modification Rationale Predicted Impact on Antifungal Activity Predicted Impact on Anticancer Activity Supporting Evidence from Related Compounds
Esterification To increase lipophilicity and cell permeability, creating a prodrug that is hydrolyzed intracellularly to the active carboxylic acid.Improved Bioavailability: Ester prodrugs can enhance oral absorption.Improved Bioavailability: This is a common prodrug strategy to improve the delivery of acidic drugs.The use of ester prodrugs is a well-established method in pharmaceutical development.
Amidation To create neutral analogs with different hydrogen bonding capabilities.Variable Impact: Amides may have different binding interactions compared to the carboxylic acid.Variable Impact: The impact on activity would depend on whether the carboxylic acid is directly involved in target binding.The conversion of carboxylic acids to amides is a standard chemical modification in medicinal chemistry.

Experimental Protocols

To empirically validate the SAR predictions outlined above, a systematic approach involving synthesis, in vitro, and in vivo testing is required. The following are detailed, step-by-step methodologies for key experiments.

General Synthetic Procedure for this compound Derivatives

A common synthetic route to the core scaffold and its derivatives involves the alkylation of 1H-1,2,4-triazole with a suitable haloalkanoate.

Protocol 1: Synthesis of Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate

  • Materials: 1H-1,2,4-triazole, ethyl 4-bromobutanoate, potassium carbonate, anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the suspension. d. Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate.

  • Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water).

This general procedure can be adapted to synthesize a variety of derivatives by using different starting materials.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol 2: Broth Microdilution Assay (CLSI M27-A3 Guidelines)

  • Materials: Test compounds, fungal strains (e.g., Candida albicans, Aspergillus fumigatus), RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well plate. c. Prepare a standardized fungal inoculum according to CLSI guidelines. d. Add the fungal inoculum to each well of the microtiter plate. e. Include positive (fungi with no drug) and negative (medium only) controls. f. Incubate the plates at 35 °C for 24-48 hours. g. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, either visually or by measuring the optical density.

In Vitro Anticancer Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 3: MTT Assay

  • Materials: Test compounds, cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocyte carcinoma), normal cell line (e.g., WI-38 lung fibroblasts), DMEM or other suitable cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.[3]

  • Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 24-72 hours. c. After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Visualizations

General SAR Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis Core_Scaffold This compound Library_Synthesis Derivative Library Synthesis Core_Scaffold->Library_Synthesis Antifungal_Assay Antifungal Susceptibility (MIC) Library_Synthesis->Antifungal_Assay Test Compounds Anticancer_Assay Anticancer Cytotoxicity (IC50) Library_Synthesis->Anticancer_Assay SAR_Analysis Structure-Activity Relationship Analysis Antifungal_Assay->SAR_Analysis Activity Data Anticancer_Assay->SAR_Analysis Enzyme_Assay Target Enzyme Inhibition (e.g., CYP51) Enzyme_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Identification->Library_Synthesis Optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical entities.

Hypothetical Signaling Pathway Inhibition

Pathway_Inhibition cluster_pathway Simplified Growth Factor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Kinase_Cascade Downstream Kinase Cascade RTK->Kinase_Cascade Activates Proliferation Cell Proliferation Kinase_Cascade->Proliferation Promotes Triazole_Derivative Triazole Derivative (RTK Inhibitor) Triazole_Derivative->RTK Inhibits

Caption: A diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a 1,2,4-triazole derivative.

Conclusion

The "this compound" scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging the well-established medicinal chemistry principles of the 1,2,4-triazole pharmacophore and the butanoic acid linker, researchers can rationally design and synthesize derivatives with potentially potent and selective antifungal and anticancer activities. The comparative SAR analysis and experimental protocols provided in this guide offer a robust framework for initiating and advancing drug discovery programs based on this promising chemical scaffold. A systematic approach to synthesis and biological evaluation, guided by the principles outlined herein, will be crucial for unlocking the full therapeutic potential of this compound class.

References

Benchmarking 4-(1H-1,2,4-triazol-1-yl)butanoic acid Against Known Kynurenine-3-Monooxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel compound, 4-(1H-1,2,4-triazol-1-yl)butanoic acid, against the therapeutically relevant enzyme, kynurenine-3-monooxygenase (KMO). We will objectively compare its performance with well-characterized KMO inhibitors, Ro 61-8048 and UPF 648, supported by detailed experimental protocols and data presentation formats. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative disorders.

Introduction: The Therapeutic Rationale for KMO Inhibition

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in humans. Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the KP enzymes, particularly kynurenine-3-monooxygenase (KMO), are upregulated.[1] KMO is a critical enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2] This reaction is a pivotal step that leads to the production of neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[1][2] An imbalance in the KP, favoring the production of these neurotoxic compounds over the neuroprotective metabolite kynurenic acid (KYNA), has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2]

Therefore, the inhibition of KMO presents a promising therapeutic strategy to rebalance the KP. By blocking KMO, the metabolic flux is shunted away from the production of 3-HK and QUIN, and towards the formation of the neuroprotective KYNA.[1][2] This guide focuses on the evaluation of a novel compound, this compound, as a potential KMO inhibitor.

The Compounds Under Investigation

Test Compound: this compound

This compound is a synthetic organic compound containing a 1,2,4-triazole moiety.[3][][5] Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticonvulsant, and anticancer effects.[6][7][8][9][10] The structural features of this compound, particularly the nitrogen-rich triazole ring, suggest its potential to interact with enzymatic active sites, making it a candidate for investigation as an enzyme inhibitor.

Benchmark Inhibitors

To provide a robust assessment of the test compound's efficacy, we will benchmark it against two well-established KMO inhibitors:

  • Ro 61-8048: A potent and competitive inhibitor of KMO with a reported IC50 of 37 nM and a Ki of 4.8 nM.[11][12][13] It is known to be brain-penetrant and has demonstrated neuroprotective effects in various preclinical models.[11][14]

  • UPF 648: Another potent KMO inhibitor with a reported IC50 of 20 nM.[15][16] It has been shown to effectively increase brain levels of the neuroprotective kynurenic acid.[15][17]

Experimental Design: A Head-to-Head Comparison

The central aim of this guide is to provide a clear and reproducible methodology for comparing the inhibitory activity of this compound with Ro 61-8048 and UPF 648. The following sections detail the necessary experimental protocols.

Synthesis of this compound

The synthesis of the test compound can be achieved through the reaction of 1,2,4-triazole with γ-butyrolactone.[18] This method provides a convenient route to obtain the desired N-alkylated product.

KMO Inhibition Assay

To determine the inhibitory potency of the compounds, a reliable KMO inhibition assay is required. A commonly used method is a fluorescence-based assay that measures the production of 3-hydroxykynurenine.

Protocol:

  • Enzyme Source: Recombinant human KMO expressed in a suitable system (e.g., E. coli or insect cells).

  • Substrate: L-kynurenine.

  • Cofactor: NADPH.

  • Assay Buffer: A suitable buffer system (e.g., potassium phosphate buffer, pH 7.4) containing a reducing agent (e.g., DTT).

  • Inhibitors: this compound, Ro 61-8048, and UPF 648, dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of the inhibitors for a specified time. b. Initiate the reaction by adding the substrate, L-kynurenine, and the cofactor, NADPH. c. Incubate the reaction mixture at 37°C for a defined period. d. Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). e. Measure the fluorescence of the product, 3-hydroxykynurenine, at an excitation wavelength of ~365 nm and an emission wavelength of ~480 nm.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.

Diagram of the Experimental Workflow:

KMO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme Recombinant Human KMO Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate L-Kynurenine Reaction_Start Reaction Initiation: Add Substrate & Cofactor Substrate->Reaction_Start Cofactor NADPH Cofactor->Reaction_Start Inhibitors Test & Benchmark Inhibitors Inhibitors->Preincubation Preincubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Quenching Reaction Quenching Incubation->Quenching Fluorescence Fluorescence Measurement (Ex: 365nm, Em: 480nm) Quenching->Fluorescence Data_Analysis Data Analysis: IC50 Determination Fluorescence->Data_Analysis

Caption: Workflow for the KMO Inhibition Assay.

Data Presentation and Interpretation

The primary output of this study will be the IC50 values for each of the tested compounds. These values should be presented in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Inhibitory Activity against KMO

CompoundIC50 (nM)
This compoundExperimental Value
Ro 61-8048Experimental Value (Literature: 37 nM)
UPF 648Experimental Value (Literature: 20 nM)

The experimental IC50 values for the benchmark inhibitors should be in close agreement with the literature values to validate the assay. The IC50 of this compound will determine its potency relative to these established inhibitors.

The Kynurenine Pathway and the Point of Inhibition

To visualize the mechanism of action, a diagram of the kynurenine pathway highlighting the role of KMO and the point of inhibition is essential.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA Kynurenine Aminotransferase (KAT) Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->Three_HK QUIN Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->QUIN ... Inhibitor This compound Ro 61-8048 UPF 648 Inhibitor->KMO

References

A Researcher's Roadmap: Comparing In Vitro and In Vivo Evaluation of the Novel Antifungal Candidate "4-(1H-1,2,4-triazol-1-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless search for novel therapeutics, the journey from chemical synthesis to clinical application is a rigorous path of sequential validation. This guide focuses on a promising, yet uncharacterized molecule: 4-(1H-1,2,4-triazol-1-yl)butanoic acid . The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous successful antifungal drugs, including fluconazole and itraconazole. [1][2][3]These established drugs function by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity. [3] While "this compound" (herein referred to as Compound T-B) is not extensively documented in public literature, its structure warrants investigation as a potential antifungal agent. This guide provides a comprehensive, hypothetical framework for its preclinical evaluation. We will detail the logical progression from initial, rapid in vitro screening to the more complex, yet indispensable, in vivo studies. Our objective is to not only present the methodologies but to critically compare the data derived from each stage, explaining the causal links behind experimental choices and illuminating the reasons for potential discrepancies between the two domains. This roadmap is designed for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel chemical entities.

Part 1: The In Vitro Assessment - Gauging Intrinsic Activity

The primary goal of in vitro testing is to establish the direct, intrinsic activity of a compound against a pathogen in a controlled, isolated environment. This stage is rapid, cost-effective, and allows for the screening of numerous compounds to identify promising leads.

Hypothetical Target and Mechanism

Based on its structural similarity to known triazole antifungals, we hypothesize that Compound T-B's primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51). This provides a specific molecular target for initial enzymatic assays and a cellular pathway to assess in cell-based assays.

Experimental Workflow: In Vitro Screening

The in vitro evaluation follows a logical two-step process: first, determining the compound's effect on whole fungal cells (phenotypic assay), and second, confirming its interaction with the hypothesized molecular target (target-based assay).

in_vitro_workflow cluster_0 Phenotypic Screening cluster_1 Target-Based Validation start Compound T-B Stock Solution mic_assay Broth Microdilution Assay (CLSI M27/M38 Guidelines) start->mic_assay enzyme_assay CYP51 Enzymatic Assay (e.g., Spectrophotometric) start->enzyme_assay mic_result Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_result pathogens Fungal Pathogens (e.g., C. albicans, A. fumigatus) pathogens->mic_assay mic_result->enzyme_assay Correlate Activity ic50_result Determine Half-Maximal Inhibitory Concentration (IC50) enzyme_assay->ic50_result enzyme Recombinant Fungal Lanosterol 14α-demethylase enzyme->enzyme_assay

Caption: Workflow for the in vitro evaluation of Compound T-B.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of Compound T-B that prevents visible fungal growth. It is a cornerstone of antifungal susceptibility testing. [4][5] Methodology:

  • Preparation: Prepare a stock solution of Compound T-B in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium as per Clinical and Laboratory Standards Institute (CLSI) guidelines. [5]2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound T-B to achieve a range of test concentrations. Include a positive control (e.g., Fluconazole) and a negative control (no drug).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or with a spectrophotometer. [5]

Data Presentation: Hypothetical In Vitro Results

The data from these experiments allow for a direct comparison of Compound T-B's potency against standard-of-care drugs.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Fungal CYP51 IC₅₀ (µM)
Compound T-B 240.8
Fluconazole1160.5
Itraconazole0.510.1

Interpretation: In this hypothetical scenario, Compound T-B shows moderate activity against C. albicans and notable activity against A. fumigatus when compared to Fluconazole. The low IC₅₀ value suggests it is a potent inhibitor of the target enzyme, confirming the hypothesized mechanism.

Part 2: The In Vivo Assessment - Evaluating Therapeutic Efficacy

Success in vitro is not a guarantee of success in a living organism. In vivo studies are essential to understand how a compound behaves within a complex biological system, accounting for factors like Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK).

Experimental Workflow: In Vivo Efficacy and Pharmacokinetics

The standard approach involves using an established animal model of infection to test for efficacy and parallel studies to determine the compound's pharmacokinetic profile. [6][7]

in_vivo_workflow cluster_0 Efficacy Study cluster_1 Pharmacokinetic (PK) Study infect Induce Systemic Infection (e.g., C. albicans via tail vein injection) in Murine Model treat Administer Compound T-B (e.g., Oral, IV) at various doses infect->treat monitor Monitor Survival Over Time (e.g., 21 days) treat->monitor burden Determine Fungal Burden in Organs (e.g., Kidneys) via CFU counting treat->burden efficacy_out Efficacy Outcome: Increased Survival / Reduced Fungal Load monitor->efficacy_out burden->efficacy_out pk_admin Administer Single Dose of Compound T-B (Oral & IV) pk_sample Collect Blood Samples at Timed Intervals pk_admin->pk_sample pk_analyze Quantify Drug Concentration in Plasma (LC-MS/MS) pk_sample->pk_analyze pk_params Calculate PK Parameters (Cmax, T1/2, AUC, Bioavailability) pk_analyze->pk_params pk_params->treat Inform Dosing Regimen

Caption: Workflow for the in vivo evaluation of Compound T-B.

Protocol 2: Murine Model of Disseminated Candidiasis

This model is a gold standard for evaluating the efficacy of antifungal agents against systemic infections. [6][8] Methodology:

  • Animal Model: Use immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) to ensure a robust infection.

  • Infection: Inject a lethal dose of a clinical isolate of C. albicans intravenously via the lateral tail vein.

  • Treatment Groups: Randomize mice into groups: Vehicle Control, Positive Control (e.g., Fluconazole at a therapeutic dose), and multiple dose levels of Compound T-B.

  • Drug Administration: Begin treatment at a set time post-infection (e.g., 2 hours). Administer the compound via a clinically relevant route (e.g., oral gavage or intravenous injection) daily for a defined period (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor the mice daily for 21 days and record mortality.

    • Fungal Burden: At a pre-determined endpoint (e.g., day 4 post-infection), euthanize a subset of mice from each group, harvest target organs (kidneys, brain), homogenize the tissue, and plate serial dilutions to quantify Colony Forming Units (CFUs).

Data Presentation: Hypothetical In Vivo Results

The in vivo data provides a measure of therapeutic effect, which integrates both the compound's potency and its pharmacokinetic properties.

Treatment GroupMedian Survival (Days)Kidney Fungal Burden (log10 CFU/g) at Day 4
Vehicle Control56.8
Compound T-B (10 mg/kg) 95.2
Compound T-B (50 mg/kg) >213.1
Fluconazole (10 mg/kg)>213.5
Pharmacokinetic Parameter (50 mg/kg Oral Dose)Value
Cₘₐₓ (Peak Plasma Concentration)8 µg/mL
Tₘₐₓ (Time to Peak Concentration)2 hours
AUC (Area Under the Curve)60 µg·h/mL
T½ (Half-life)8 hours
Oral Bioavailability40%

Interpretation: The hypothetical data shows a dose-dependent efficacy for Compound T-B. At 50 mg/kg, it demonstrates efficacy comparable to Fluconazole, significantly extending survival and reducing the fungal load in the primary target organ. The PK data suggest moderate oral bioavailability and a half-life that may support once-daily dosing.

Part 3: Bridging the Gap - A Critical Comparison of In Vitro and In Vivo Data

The ultimate value of a preclinical assessment lies in correlating the in vitro data with the in vivo outcome. Discrepancies are common and provide crucial insights into a drug candidate's potential liabilities and strengths.

FeatureIn Vitro StudiesIn Vivo Studies
Primary Question Does the compound have intrinsic activity against the pathogen?Does the compound work in a living system to cure disease?
Environment Isolated, controlled (media, temp)Complex, dynamic (host physiology)
Key Metrics MIC, IC₅₀Survival, Fungal Burden, PK parameters (AUC/MIC) [8]
Complexity LowHigh (involves host immune response, metabolism)
Cost & Time Low & FastHigh & Slow
Data Interpretation Direct measure of potencyIntegrated measure of potency, ADME, and toxicity
Why Do In Vitro and In Vivo Results Differ?

Understanding the potential for divergence is critical for making informed decisions in drug development. A compound with a stellar MIC might fail spectacularly in vivo, and vice-versa.

vitro_vivo_gap cluster_factors Translational Factors in_vitro In Vitro Potency (Low MIC) in_vivo In Vivo Efficacy (Therapeutic Effect) in_vitro->in_vivo Translation? label_bridge Bridge pk Pharmacokinetics (ADME) - Poor Absorption - Rapid Metabolism/Clearance - Poor Tissue Distribution pk->in_vivo binding Plasma Protein Binding (Reduces free drug concentration) binding->in_vivo toxicity Host Toxicity (Adverse effects limit dosage) toxicity->in_vivo immune Host Immune Interaction (Synergy or antagonism) immune->in_vivo

Caption: Key factors influencing the translation from in vitro to in vivo results.

Causality Behind Discrepancies:

  • Metabolism: The liver may rapidly metabolize Compound T-B into inactive forms, meaning the concentration of the active compound in vivo is much lower than expected. Conversely, it could be a pro-drug, metabolized into a more active form.

  • Bioavailability and Distribution: As our hypothetical data shows, Compound T-B has 40% oral bioavailability. This means 60% of the oral dose never reaches systemic circulation. Furthermore, the compound must distribute from the blood to the site of infection (e.g., the kidneys) to be effective. [9]3. Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the unbound, "free" fraction of the drug is available to exert its effect. A compound with a low MIC but 99.9% protein binding will have very little active drug available in vivo.

  • Host Immune System: In vivo models incorporate the host's immune response, which can work synergistically with an antifungal agent to clear an infection. This contribution is entirely absent from in vitro assays. [8]

Conclusion and Strategic Outlook

This guide has outlined a systematic, hypothesis-driven approach to the preclinical evaluation of "this compound," a novel compound with potential as an antifungal agent. The initial in vitro assays serve as a rapid and essential filter, establishing intrinsic potency and mechanism of action. However, only through well-designed in vivo studies can we truly assess a compound's therapeutic potential, integrating the complex interplay of pharmacokinetics and host physiology.

The hypothetical data presented herein illustrates a successful trajectory, where promising in vitro activity translates into dose-dependent in vivo efficacy. The critical analysis comparing these two domains highlights that the journey is not merely about confirming potency, but about understanding the multifaceted biological factors that govern a drug's behavior in a living system. The next logical steps in the development of Compound T-B would include formal toxicology studies, evaluation in other fungal infection models (e.g., aspergillosis), and investigation of potential drug-drug interactions. This rigorous, iterative process of testing and analysis is fundamental to advancing new chemical entities from the laboratory bench to the patient's bedside.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Hazard Assessment: A Compound Profile

Understanding the intrinsic properties of this compound is critical for safe handling and disposal. Our assessment is based on data from closely related structures.

PropertyAnticipated Hazard/CharacteristicRationale & Source(s)
Physical Form Solid at room temperature.The hydrochloride salt is a solid, and similar compounds are crystalline solids.
Combustibility Considered a combustible solid.The hydrochloride salt is in storage class 11 (Combustible Solids). The parent 1,2,4-triazole is also combustible.[3][4]
Oral Toxicity Likely harmful if swallowed.Butyric acid is harmful if swallowed[5], and 1,2,4-triazole is also classified as harmful if swallowed.[4]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.Butanoic acid causes severe skin burns and eye damage.[5][6] Related triazole-containing butanoic acids are known to cause skin and eye irritation.[7]
Aquatic Toxicity Potentially harmful to aquatic life.1,2,4-triazole is noted as being harmful to aquatic organisms.[4] It is prudent to assume the derivative shares this property and must not enter waterways.

Incompatibility: Based on its structure, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[4][6]

The Core Principles of Chemical Waste Management

Effective disposal is a systematic process governed by universal principles that ensure safety and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) in the United States provides a federal framework, but local regulations are paramount.[8][9]

  • Identification & Segregation: The first and most critical step is correctly identifying and segregating waste. Never mix incompatible waste streams.[1][2][8] For this compound, the primary waste streams will be solid chemical waste and contaminated lab materials.

  • Containerization: Waste containers must be robust, chemically compatible with the contents, and equipped with secure, leak-proof closures.[8][10] For example, acids should be stored in glass or polyethylene containers, not metal, to prevent corrosion.[10]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Combustible," "Irritant").[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_start cluster_final start Waste Generated (this compound) solid_waste Unused/Expired Solid or Contaminated Debris (gloves, weigh boats) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) start->liquid_waste Is it liquid? sharps_waste Contaminated Sharps (needles, scalpels, broken glass) start->sharps_waste Is it a sharp? solid_container Solid Waste Container (Clearly Labeled) solid_waste->solid_container liquid_container Liquid Waste Container (Clearly Labeled) liquid_waste->liquid_container sharps_container Sharps Container (Puncture-Proof, Labeled) sharps_waste->sharps_container final_disposal Arrange for Pickup by EH&S or Licensed Waste Hauler solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

Always perform these steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Protocol 1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure solid compound, as well as grossly contaminated items like weigh paper or gloves.

  • Designate a Waste Container: Procure a clearly labeled, sealable container designated for "Solid Chemical Waste" or "Lab Debris." A polyethylene container with a screw cap is ideal.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Write the full chemical name: "this compound." Indicate the hazards: "Irritant," "Combustible Solid."

  • Transfer the Waste: Carefully transfer the solid chemical waste into the designated container using a spatula or scoop. If disposing of contaminated gloves or paper, place them directly into the container.

  • Seal and Store: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9] The SAA should be in a well-ventilated, secondary containment system.

  • Arrange for Pickup: Once the container is full or has been stored for the maximum allowed time (e.g., six months in academic labs), arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[8]

Protocol 2: Disposal of Contaminated Labware

This includes non-sharp items like glassware (beakers, flasks) and plasticware.

  • Initial Decontamination: If possible and safe, rinse the contaminated item with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. The rinsate must be collected as hazardous liquid waste (see Protocol 3). Do not rinse with water into the sink , as this can introduce the potentially aquatoxic compound into the sewer system.[4]

  • Segregation:

    • Contaminated Glass: Place rinsed glassware into a container specifically designated for "Chemically Contaminated Glass." These are typically rigid, puncture-resistant boxes.[1]

    • Contaminated Plastic: Place rinsed plastic items into a separate container for contaminated plastic waste.

  • Labeling and Disposal: Ensure containers are properly labeled with the contaminant's identity and hazard. Dispose of them according to your institutional procedures for solid waste.

Protocol 3: Disposal of Liquid Waste (Aqueous or Organic Solutions)

This protocol is for solutions containing dissolved this compound.

  • Segregate Waste Streams: Maintain separate, labeled waste containers for "Non-Halogenated Organic Waste" and "Aqueous Waste." Never mix these two streams. Since this compound does not contain halogens, it should not be placed in a halogenated waste stream.[1]

  • Select Compatible Container: Use a chemically resistant container, such as a glass or polyethylene carboy, designed for liquid waste. Ensure it has a vented cap to prevent pressure buildup.

  • Label Accurately: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the full name of the title compound, with approximate percentages.

  • Transfer and Store: Carefully pour the liquid waste into the appropriate container using a funnel. Keep the container sealed when not in use and store it in secondary containment within a designated SAA.

  • Arrange for Pickup: Follow institutional procedures for the disposal of liquid hazardous waste through EH&S.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all nearby ignition sources.

  • Contain the Spill: For a solid spill, avoid creating dust.[4] Gently cover with an inert absorbent material like sand or vermiculite.[11] For a liquid spill, contain it with absorbent pads or sand.

  • Clean Up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.

Proactive Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset.

  • Order Appropriately: Monitor chemical orders and purchase only the quantities needed for your experiments.[10]

  • Maintain Inventory: Keep a periodic inventory of all chemicals to track usage and identify expired stock for timely disposal.[10]

  • Use Less Hazardous Alternatives: Where scientifically viable, consider using less hazardous compounds.[10]

By adhering to these detailed procedures and understanding the rationale behind them, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-triazol-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,4-triazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.